3-Hexen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWMYHBLXLJJQ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015852 | |
| Record name | 3-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-93-9, 4376-23-2 | |
| Record name | 3-Hexen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hexen-2-one(E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-en-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3B3N6UGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hexen-2-one (C₆H₁₀O), an α,β-unsaturated ketone of significant interest in organic synthesis, flavor and fragrance chemistry, and as a versatile chemical intermediate. The document elucidates the distinct properties of its geometric isomers, (E)- and (Z)-3-hexen-2-one, detailing their structural characteristics, spectroscopic signatures, and chemical reactivity. Foundational principles are coupled with actionable experimental protocols for stereoselective synthesis and purification, designed to equip researchers and drug development professionals with the practical knowledge required for its effective application. The guide emphasizes the causality behind experimental choices, ensuring protocols are presented as self-validating systems.
Introduction and Structural Elucidation
This compound is an aliphatic, α,β-unsaturated ketone that plays a multifaceted role in both natural and industrial chemistry.[1] It is a naturally occurring volatile organic compound found in various fruits and vegetables, contributing to their characteristic "green" and fruity aromas.[2] Its utility extends to being a key intermediate in the synthesis of more complex molecules and has been investigated for potential anti-cancer and anti-inflammatory properties.[2]
The core structure consists of a six-carbon chain featuring a ketone at the C2 position and a carbon-carbon double bond between C3 and C4.[1] This arrangement defines it as an enone and a methyl ketone.[3] The presence of the C3=C4 double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable configuration.[1] This structural difference profoundly influences their physical, chemical, and sensory properties.
Caption: Geometric Isomers of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. Data is primarily for the more common (E)-isomer unless specified.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [4] |
| Molecular Weight | 98.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Potent fruity and green odor | [2] |
| Boiling Point | 138-141 °C at 760 mmHg | [5] |
| Melting Point | -71.05 °C (estimate) | [2] |
| Density | 0.8655 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4418 | [2] |
| Flash Point | 36.5 °C (98 °F) | [2][5] |
| Vapor Pressure | 6.26 mmHg at 25 °C (estimate) | [2] |
| Water Solubility | 8974 mg/L at 25 °C (estimate) | [5] |
| logP (octanol/water) | 1.094 - 1.542 (estimate) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity, purity, and isomeric configuration of this compound.
NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the coupling constants of the vinylic protons.
-
¹H NMR: The key differentiating feature is the vicinal coupling constant (³JH3-H4) between the protons on the double bond. For the (E)-isomer , this coupling is typically larger (~15-18 Hz), whereas the (Z)-isomer exhibits a smaller coupling constant (~10-12 Hz).
-
¹³C NMR: The steric compression in the (Z)-isomer causes the allylic C5 carbon to appear at a higher field (lower ppm value) compared to the (E)-isomer, a phenomenon known as the γ-gauche effect.
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon Atom | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| C1 (CH₃-C=O) | ~26.2 | ~29.8 |
| C2 (C=O) | ~198.5 | ~199.1 |
| C3 (=CH-C=O) | ~131.1 | ~130.2 |
| C4 (=CH-CH₂) | ~147.8 | ~146.5 |
| C5 (-CH₂-CH₃) | ~35.0 | ~21.8 |
| C6 (-CH₂-CH₃) | ~12.4 | ~13.9 |
| Note: Data is based on predicted values and may vary from experimental results.[4] |
IR spectroscopy is used to identify the key functional groups. The conjugation of the carbonyl with the double bond is a defining characteristic.
-
C=O Stretch: The α,β-unsaturation lowers the stretching frequency of the carbonyl group compared to a saturated ketone. This absorption typically appears in the 1665-1685 cm⁻¹ range.
-
C=C Stretch: The conjugated alkene stretch is observed in the region of 1600-1640 cm⁻¹ .
-
=C-H Bend (Out-of-Plane): This vibration is highly diagnostic for isomer identification. The (E)-isomer shows a strong, characteristic band around 960-990 cm⁻¹ , while the corresponding band for the (Z)-isomer is often weaker and found near 675-730 cm⁻¹ .[4]
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and a characteristic fragmentation pattern. Both isomers have the same molecular ion peak (M⁺) at m/z = 98 . The mass spectra of the two isomers are expected to be very similar. The most abundant fragment ions are typically observed at m/z = 83 (loss of a methyl group, [M-15]⁺) and m/z = 69 (loss of an ethyl group, [M-29]⁺), along with a prominent peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.[4][6]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, making it susceptible to both carbonyl chemistry and reactions at the double bond.
Michael (1,4-Conjugate) Addition
As a classic Michael acceptor, the β-carbon (C4) of this compound is electrophilic due to resonance with the carbonyl group. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful C-C bond-forming method.
Mechanism: The reaction begins with the formation of a nucleophile (e.g., an enolate from a doubly stabilized carbon acid like diethyl malonate). This nucleophile then attacks the electrophilic β-carbon of the enone. The resulting intermediate enolate is then protonated during workup to yield the 1,4-addition product.[7][8]
Caption: Mechanism of Michael Addition to this compound.
Cycloaddition Reactions
The electron-deficient double bond in this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7] This provides a robust method for constructing six-membered rings. Theoretical studies on similar enones suggest favorable reaction energetics with electron-rich dienes.[2] The reaction proceeds via a concerted mechanism, forming a substituted cyclohexene derivative.[9]
Stereoselective Synthesis Protocols
The controlled synthesis of either the (E) or (Z) isomer is critical for specific applications. The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone methods for achieving high stereoselectivity.
Synthesis of (E)-3-Hexen-2-one via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which generally yields the thermodynamically favored (E)-alkene with high selectivity.[10][11] The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.[12]
Causality: The preference for the (E)-isomer arises from the transition state of the oxaphosphetane elimination. The sterically less hindered transition state, where the larger substituents are anti to each other, is lower in energy, leading to the trans-alkene.[11]
-
Phosphonate Ylide Formation:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases. This indicates complete formation of the phosphonate ylide.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add freshly distilled propanal (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[3]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The water-soluble phosphate byproduct is largely removed in the aqueous washes.[12]
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (E)-3-Hexen-2-one.[13]
-
Synthesis of (Z)-3-Hexen-2-one via Wittig Reaction
The Wittig reaction is the preferred method for synthesizing (Z)-alkenes. Using a non-stabilized or semi-stabilized ylide under salt-free, kinetic conditions favors the formation of the cis-alkene.[6][14]
Causality: The Z-selectivity is a result of kinetic control. The initial cycloaddition between the ylide and the aldehyde forms a strained, puckered oxaphosphetane intermediate. The pathway leading to the cis-oxaphosphetane is sterically favored and proceeds more rapidly. Under these conditions, this intermediate quickly collapses to the (Z)-alkene and triphenylphosphine oxide before it can equilibrate to the more stable trans intermediate.[15]
-
Ylide Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the solution at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
To the cold ylide solution, add 1-oxopropanal (pyruvaldehyde) or a suitable precursor (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or a 1:1 mixture of hexanes/ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. The major byproduct is triphenylphosphine oxide.
-
To purify, dissolve the crude mixture in a minimal amount of a nonpolar solvent (e.g., 25% diethyl ether in hexanes). The triphenylphosphine oxide will precipitate and can be removed by filtration.[16]
-
The filtrate can be further purified by column chromatography or distillation to afford pure (Z)-3-Hexen-2-one.[16]
-
Caption: General workflow for stereoselective synthesis and purification.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate care.
-
Handling: Work in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. Use non-sparking tools and prevent the buildup of electrostatic charge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[3]
Conclusion
This compound is a valuable and versatile α,β-unsaturated ketone with distinct properties dependent on its geometric configuration. A thorough understanding of its structure, spectroscopic characteristics, and reactivity is essential for its effective use in research and development. The stereoselective synthetic protocols provided herein, grounded in established mechanistic principles, offer reliable pathways for accessing either the (E) or (Z) isomer. By integrating this technical knowledge with robust experimental practice, scientists can confidently leverage this compound as a building block for innovation in chemistry and drug discovery.
References
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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NIST. (n.d.). This compound, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). Synthesis of an Alkene via the Wittig Reaction. Chemical Reviews, 89(4), 863-927. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 9.5: Fractional Distillation Procedure. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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YouTube. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2022). Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. The Organic Chemistry Tutor. Retrieved from [Link]
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ResearchGate. (n.d.). Processed mass spectra for hexanal, 2-hexanone and 3-hexanone.... Retrieved from [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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ResearchGate. (2020). Theoretical Study of Diels-Alder Reaction of But-3-en-2-one with Hexa-1,2,4-triene: A Density Functional Theory Study. Retrieved from [Link]
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(E)-3-Hexen-2-one vs (Z)-3-Hexen-2-one stability
An In-depth Technical Guide to the Relative Stability of (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one
Abstract
This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of 3-hexen-2-one: (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one. As α,β-unsaturated ketones, the spatial arrangement of substituents around the carbon-carbon double bond profoundly influences their physicochemical properties and energetic profiles.[1] This document elucidates the theoretical principles governing their stability, presents comparative data, outlines a robust experimental protocol for determining their energetic differences, and discusses the spectroscopic signatures used for their differentiation. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development where stereochemical control and characterization are paramount.
Introduction: The Significance of Geometric Isomerism in α,β-Unsaturated Ketones
This compound is an aliphatic α,β-unsaturated ketone featuring a carbon-carbon double bond between the C3 and C4 positions.[2] This structural feature gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-Hexen-2-one, where the higher-priority substituents (the ethyl and acetyl groups) are on opposite sides of the double bond (trans), and (Z)-3-Hexen-2-one, where they are on the same side (cis).[1][3]
Theoretical Basis for Stability: Steric Hindrance as the Decisive Factor
The primary determinant of the relative stability between (E)- and (Z)-3-Hexen-2-one is steric hindrance, specifically a phenomenon known as allylic strain (or A¹,³ strain).[4][5]
-
(Z)-3-Hexen-2-one: In the cis configuration, the bulky ethyl group at the C4 position and the acetyl group at the C3 position are forced into close proximity on the same side of the double bond. This arrangement leads to significant van der Waals repulsion and steric strain, which destabilizes the molecule.
-
(E)-3-Hexen-2-one: The trans configuration places the ethyl and acetyl groups on opposite sides of the double bond. This geometry minimizes steric repulsion between these groups, resulting in a lower energy and therefore more thermodynamically stable molecule.[1]
Both isomers benefit from the stabilizing effect of conjugation, where the π-electrons of the C=C double bond are delocalized across the adjacent C=O carbonyl group.[6] However, this electronic effect is present in both isomers and does not account for the significant stability difference. The dominant factor remains the unfavorable steric interaction inherent to the (Z) configuration.
Caption: Steric Strain in (Z) vs. (E) Isomers.
Comparative Physicochemical and Spectroscopic Data
The structural differences between the isomers lead to measurable variations in their physical and spectroscopic properties. The (E)-isomer's greater stability is reflected in its higher boiling point.
| Property | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| Molecular Formula | C₆H₁₀O[7] | C₆H₁₀O[8] |
| Molar Mass ( g/mol ) | 98.14[7] | 98.14[8] |
| Boiling Point (°C) | 140-141 (at 760 mmHg)[1] | Estimated to be slightly lower than the (E)-isomer[1] |
| ¹H NMR (CDCl₃, δ ppm) | Vinylic H (C4): 6.71 (dt, J=16.0 , 6.8 Hz) Vinylic H (C3): 6.07 (dt, J=16.0 , 1.6 Hz)[1] | Vinylic H (C4): 6.20 (dt, J=11.6 , 7.4 Hz) Vinylic H (C3): 5.99 (dt, J=11.6 , 1.6 Hz)[1] |
| Thermodynamic Stability | More Stable[2] | Less Stable |
The most definitive method for distinguishing the isomers is ¹H NMR spectroscopy . The magnitude of the coupling constant (J-value) between the two vinylic protons is diagnostic:
-
Trans-coupling (Jtrans) in the (E)-isomer is significantly larger, typically around 16.0 Hz.[1]
-
Cis-coupling (Jcis) in the (Z)-isomer is smaller, typically around 11.6 Hz.[1]
This difference provides an unambiguous way to identify and quantify each isomer in a mixture.[9]
Experimental Protocol: Acid-Catalyzed Isomerization for Stability Determination
The greater thermodynamic stability of the (E)-isomer can be experimentally demonstrated and quantified through an acid-catalyzed isomerization reaction. In this process, the less stable (Z)-isomer is converted into the more stable (E)-isomer until an equilibrium is reached. The position of this equilibrium directly reflects the Gibbs free energy difference (ΔG°) between the two isomers.
Objective:
To monitor the isomerization of (Z)-3-Hexen-2-one to (E)-3-Hexen-2-one and determine the equilibrium constant (Keq).
Materials:
-
A sample of (Z)-3-Hexen-2-one (or a mixture of known Z/E ratio)
-
Solvent (e.g., Dichloromethane or CDCl₃ for NMR monitoring)
-
Acid catalyst (e.g., a catalytic amount of p-Toluenesulfonic acid or Amberlyst® 15 acidic resin)
-
Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the this compound isomer mixture in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Initial Analysis (t=0): Acquire a GC-MS or ¹H NMR spectrum of the starting material to determine the initial ratio of (Z) to (E) isomers.
-
Initiation of Isomerization: Add a catalytic amount of the acid catalyst to the solution. Stir the mixture at a constant, controlled temperature (e.g., room temperature).
-
Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. If using a solid catalyst like Amberlyst®, filter the aliquot. If using a soluble acid, quench the aliquot with a mild base (e.g., a drop of triethylamine or pass through a small plug of basic alumina) to stop the isomerization before analysis.
-
Quantitative Analysis: Analyze each aliquot by GC-MS or ¹H NMR to determine the ratio of [(E)-isomer]/[(Z)-isomer].[1] The separation on a standard GC column (like a DB-5ms) is typically effective, with the less polar (Z)-isomer often eluting slightly before the (E)-isomer.[1]
-
Equilibrium Determination: Continue monitoring until the isomer ratio remains constant over several consecutive time points. This indicates that the reaction has reached equilibrium.
-
Data Analysis:
-
Calculate the equilibrium constant: Keq = [(E)-isomer]eq / [(Z)-isomer]eq
-
Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
-
A Keq value significantly greater than 1 will confirm that the (E)-isomer is thermodynamically favored.
Caption: Experimental Workflow for Isomerization Study.
Conclusion and Implications
For professionals in drug development and organic synthesis, this stability difference has practical consequences:
-
Synthetic Strategy: Synthetic routes, such as the Wittig or Horner-Wadsworth-Emmons reactions, must be carefully chosen to control the stereochemical outcome and favor the desired isomer.[1]
-
Purification and Handling: The potential for isomerization during purification (e.g., on acidic silica gel) or storage must be considered, as the less stable (Z)-isomer may convert to the more stable (E)-form.[10]
-
Biological Activity: Since molecular shape is a key determinant of biological function, the two isomers can exhibit different activities. Synthesizing and testing the pure isomers is essential to accurately determine their individual pharmacological profiles.
By understanding the fundamental principles that govern isomer stability, researchers can better predict molecular behavior, design more efficient synthetic pathways, and ensure the stereochemical integrity of their target compounds.
References
-
Cheméo. (n.d.). Chemical Properties of (E)-3-hexen-2-one (CAS 4376-23-2). Retrieved January 16, 2026, from [Link]
-
Contreras, R., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. ACS Publications. [Link]
-
Kaltia, S., Matikainen, J., & Hase, T. (1991). Z → E Photoisomerization of Homoactivated Carbon Carbon Double Bonds. Synthetic Communications, 21(12&13), 1397-1401. [Link]
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3-Hexen-2-one CAS number and molecular weight
An In-depth Technical Guide to 3-Hexen-2-one: Synthesis, Reactivity, and Applications
Introduction
This compound is an aliphatic, α,β-unsaturated ketone that serves as a versatile intermediate in organic synthesis and is noted for its presence in various natural products.[1] As a member of the enone class of compounds, its chemical reactivity is dominated by the conjugated system, making it a valuable tool for researchers and a molecule of interest in the development of novel therapeutics.[2] This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, stereoselective synthesis, analytical characterization, and applications relevant to the scientific and drug development communities.
Physicochemical and Identification Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is a volatile organic compound with a characteristic fruity, green odor.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [3][4] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| CAS Number | 763-93-9 (Isomer Mixture) | [4] |
| 4376-23-2 ((E)-isomer) | [5] | |
| IUPAC Name | (E)-hex-3-en-2-one | [1] |
| Synonyms | 1-Butenyl methyl ketone, Methyl 1-butenyl ketone | [4] |
| Boiling Point | ~138.7 °C (estimate) | [3] |
| Flash Point | 36.5 °C | [3] |
| Density | ~0.866 g/cm³ | [3] |
Chemical Structure and Stereoisomerism
The structure of this compound features a six-carbon backbone with a ketone at the C2 position and a carbon-carbon double bond between C3 and C4.[2] This double bond is the source of geometric isomerism, giving rise to two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable and, therefore, more common configuration.[2] This structural difference is not trivial; it significantly influences the molecule's physical properties, spectral data, and reactivity in stereospecific reactions.
Caption: Geometric isomers of this compound.
Synthesis and Mechanistic Considerations
The synthesis of α,β-unsaturated ketones like this compound can be approached through various methods, including aldol condensations and olefination reactions. For achieving high stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior and widely adopted strategy for producing the (E)-isomer.
Expertise in Action: Why the Horner-Wadsworth-Emmons? The HWE reaction is often preferred over the classic Wittig reaction for synthesizing E-alkenes from aldehydes. The causality lies in the nature of the intermediate and the reaction thermodynamics. The phosphonate-stabilized carbanion used in the HWE is more nucleophilic and less basic than the corresponding phosphonium ylide. More importantly, the elimination of the phosphate ester byproduct is stereochemically driven to favor the formation of the thermodynamically more stable (E)-alkene. This provides a level of control that is crucial for synthetic campaigns where specific stereoisomers are required.
Experimental Protocol: Synthesis of (E)-3-Hexen-2-one via HWE Reaction
This protocol describes a reliable method for synthesizing the (E)-isomer of this compound.
Step 1: Ylide Formation
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.
-
Causality: The NaH is a strong base that deprotonates the α-carbon of the phosphonate, forming the highly nucleophilic phosphonate ylide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates the complete formation of the ylide.[2]
Step 2: Olefination Reaction
-
Cool the ylide solution back to 0 °C.
-
Add freshly distilled propanal (1.2 eq) dropwise.
-
Causality: The ylide attacks the electrophilic carbonyl carbon of propanal. Using a slight excess of the aldehyde ensures the complete consumption of the valuable ylide.
-
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure (E)-3-Hexen-2-one.
Caption: HWE synthesis workflow for (E)-3-Hexen-2-one.
Applications in Research and Drug Development
The utility of this compound extends from its use as a building block in organic synthesis to its potential as a bioactive molecule.
-
Synthetic Intermediate: It is a key starting material for synthesizing more complex molecules. Its conjugated system allows for a variety of transformations, including 1,4-conjugate additions (Michael additions), Diels-Alder reactions, and various reduction or oxidation reactions.[3]
-
Role in Drug Development: The α,β-unsaturated ketone moiety is a known Michael acceptor.[6] This makes it susceptible to nucleophilic attack from biological thiols, such as cysteine residues in proteins. This reactivity is a double-edged sword; while it can lead to toxicity, it can also be harnessed for therapeutic benefit. Covalent inhibitors, which form a permanent bond with their target protein, are an important class of drugs, and the enone scaffold of this compound is a classic example of a "warhead" used in such inhibitors. Research has explored its potential for anti-cancer and anti-inflammatory properties, likely mediated by its ability to covalently modify key signaling proteins in oncological or inflammatory pathways.[3]
Caption: Michael addition of a nucleophile to this compound.
Analytical Protocols: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound.[7] It allows for robust separation, identification, and quantification, which is critical for quality control in synthesis and for detecting trace amounts in complex matrices.
Protocol: Headspace SPME-GC-MS Analysis of this compound
This protocol is designed for the analysis of this compound in various sample types, including pharmaceutical preparations.[7]
1. Sample Preparation:
-
Solid Samples: Weigh 1-5 g of homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl (to increase analyte volatility).
-
Liquid Samples: Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add 1 g of NaCl.
-
Calibration: Prepare a series of calibration standards in the same matrix.
-
Internal Standard: Spike all samples and standards with a known amount of an appropriate internal standard.
2. HS-SPME Parameters:
-
Fiber: 50/30 µm DVB/CAR/PDMS (or similar, requires optimization).
-
Incubation: Equilibrate the vial at 60 °C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60 °C.
3. GC-MS Parameters: The following are typical starting parameters and must be optimized for the specific instrument.[7]
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temp. | 250 °C (Splitless mode) |
| Oven Program | 40°C (2 min), ramp 10°C/min to 150°C, then 20°C/min to 250°C (5 min hold) |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Full Scan (m/z 35-350) and/or SIM |
4. Data Analysis:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum against a pure standard.[7]
-
Quantification: Use Selected Ion Monitoring (SIM) for higher sensitivity. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
| Ion Type | m/z Value | Purpose |
| Quantifier Ion | 83 | Provides good sensitivity for quantification. |
| Qualifier Ions | 55, 43 | Confirms analyte identity. |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[8]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Use non-sparking tools and take precautions against static discharge. Avoid contact with skin and eyes by wearing suitable protective clothing, including chemical-resistant gloves and safety goggles.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[8]
-
First Aid:
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
This compound is a molecule of significant utility, bridging the gap between natural products chemistry and applied synthetic science. Its well-defined stereochemistry and the reactivity of its α,β-unsaturated ketone core make it a valuable substrate for complex syntheses and a promising scaffold for the development of covalent therapeutics. A thorough understanding of its properties, synthetic routes, and analytical behavior, as outlined in this guide, is essential for any researcher looking to harness its full potential.
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An In-depth Technical Guide on 3-Hexen-2-one as a Volatile Organic Compound
Abstract
3-Hexen-2-one is a volatile organic compound (VOC) of significant interest across multiple scientific disciplines, including flavor and fragrance chemistry, environmental science, and pharmaceutical research. As an α,β-unsaturated ketone, its chemical reactivity and distinct sensory properties make it a valuable intermediate and a target for analytical characterization.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, isomerism, analytical methodologies for its quantification, common synthetic routes, and its biological and environmental significance. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.
Chemical Identity and Physicochemical Properties
This compound (C₆H₁₀O) is an aliphatic ketone characterized by a six-carbon chain with a carbonyl group at the C2 position and a carbon-carbon double bond between C3 and C4.[1][2] This structure classifies it as an enone, a reactive functional group that dictates much of its chemical behavior.[1][2] Its potent fruity and green odor makes it a common component in the flavor and fragrance industry.[3]
The presence of the C3-C4 double bond results in geometric isomerism, leading to two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis).[1] The (E) isomer is generally the more thermodynamically stable configuration.[1] These isomers, while structurally similar, can exhibit different physical and biological properties.
Diagram 1: Geometric Isomers of this compound
Caption: Chemical structures of the (E) and (Z) isomers of this compound.
A summary of its key physicochemical properties is presented below. These values are critical for designing experimental conditions, from reaction temperature to solvent selection and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [2][3] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| CAS Number | 763-93-9 (unspecified isomer) | [2][3][4] |
| 4376-23-2 ((E)-isomer) | [2][5] | |
| Appearance | Colorless liquid | [3] |
| Odor | Potent fruity, green | [3] |
| Boiling Point | ~138.7°C (estimate) | [3] |
| Flash Point | 36.5°C | [3] |
| Density | 0.8655 g/cm³ | [3] |
| Vapor Pressure | 6.26 mmHg at 25°C | [3] |
| Refractive Index | 1.4418 | [3] |
Natural Occurrence and Industrial Significance
This compound is a naturally occurring VOC found in a variety of plants, fruits, and vegetables, contributing to their characteristic aromas.[1][3][6] It has been identified in species such as Zea mays (corn) and Centella asiatica.[1][2]
Its primary industrial applications are:
-
Flavor and Fragrance: It is widely used as an ingredient to impart fruity and green notes to perfumes, cosmetics, and food products.[3]
-
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.[3]
-
Pharmaceutical Research: The α,β-unsaturated ketone moiety is a Michael acceptor, suggesting potential for biological activity. Research is exploring its potential anti-inflammatory and anti-cancer properties, as it may modulate various signaling pathways.[3]
Analytical Methodologies: A Validating Approach
Accurate quantification of this compound, particularly distinguishing between its (E) and (Z) isomers, is critical for quality control in industry and for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application due to its high sensitivity and specificity for volatile compounds.
Headspace GC-MS Analysis
For analyzing this compound in complex matrices (e.g., food products, biological tissues), a headspace solid-phase microextraction (HS-SPME) sample preparation step is recommended. This technique isolates volatile analytes from the sample matrix, concentrating them onto a coated fiber, which minimizes matrix interference and enhances detection sensitivity.
Causality in Method Design:
-
Why HS-SPME? It is a solvent-free, non-destructive technique that effectively concentrates VOCs from a sample's headspace, making it ideal for trace analysis without introducing solvent-related artifacts.
-
Why a DB-5ms column? A mid-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) provides excellent resolving power for a wide range of volatile and semi-volatile compounds, including the isomers of this compound, balancing polarity and thermal stability.[1]
-
Why specific quantifier/qualifier ions? Electron Ionization (EI) of this compound produces a characteristic fragmentation pattern. The quantifier ion (m/z 83) is selected for its high abundance, ensuring sensitivity. Qualifier ions (m/z 55, 43) are monitored to confirm the compound's identity, providing a self-validating system where the ratio of these ions must match that of a known standard.[6]
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for VOC analysis. |
| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass spectral data for identification. |
| Column | Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm) | Mid-polarity phase offers robust separation of isomers and other VOCs.[1] |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (2 min), then 5°C/min to 150°C (5 min) | Initial hold allows for sharp peaks of very volatile compounds. The slow ramp ensures separation of isomers and related compounds.[1] |
| Injector Temp. | 250°C (Split ratio 50:1) | Ensures rapid volatilization of the sample without thermal degradation. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization energy for reproducible fragmentation and library matching. |
| Scan Range | m/z 35-200 | Covers the molecular ion and key fragment ions of the analyte. |
| Quantifier Ion | m/z 83 | Typically a highly abundant fragment, providing good sensitivity.[6] |
| Qualifier Ions | m/z 55, 43 | Used for confirmation of analyte identity.[6] |
Diagram 2: GC-MS Analysis Workflow
Caption: A self-validating workflow for the quantification of this compound.
HPLC with UV/Vis Detection
For non-volatile matrices or when GC-MS is unavailable, High-Performance Liquid Chromatography (HPLC) can be employed. As this compound lacks a strong chromophore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a validated approach.[1]
Protocol Rationale: DNPH reacts with the ketone functional group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by a UV/Vis detector at higher wavelengths (e.g., 360 nm), where matrix interference is often lower.[1] This chemical tagging is a classic, robust method for ensuring the sensitive and selective quantification of carbonyl compounds.
Synthetic Approaches: Isomer-Specific Strategies
The synthesis of this compound isomers often relies on stereoselective olefination reactions. The choice of reaction is paramount to achieving a high yield of the desired (E) or (Z) isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-isomer: This reaction typically involves a phosphonate ylide and an aldehyde. It strongly favors the formation of the thermodynamically more stable (E)-alkene, making it the method of choice for synthesizing (E)-3-Hexen-2-one.[1]
-
Wittig Reaction for (Z)-isomer: The Wittig reaction, particularly when using non-stabilized ylides under salt-free conditions at low temperatures, can be tuned to favor the kinetic (Z)-alkene product. The reaction of (1-oxo-propyl)triphenylphosphonium bromide with acetaldehyde at -78°C is a standard protocol for producing (Z)-3-Hexen-2-one.[1]
Diagram 3: Horner-Wadsworth-Emmons Synthesis of (E)-3-Hexen-2-one
Caption: Simplified workflow for the HWE synthesis of (E)-3-Hexen-2-one.
Biological Activity and Safety Considerations
Toxicological Profile
While this compound is utilized in food and fragrances, comprehensive toxicological data is limited. Safety Data Sheets (SDS) often indicate a lack of detailed data on carcinogenicity, mutagenicity, and reproductive toxicity.[7][8] However, predictive models suggest potential for eye and skin irritation.[9] As with any volatile chemical, handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8]
Environmental Fate
Data on persistence, degradability, and bioaccumulation in the environment are largely unavailable.[7] As a VOC, it is expected to participate in atmospheric photochemical reactions. Its discharge into drains or the environment should be avoided.[8] Predictive models suggest it is likely biodegradable.[9]
Role in Plant Signaling
As a naturally occurring plant volatile, this compound is part of a complex blend of compounds that mediate plant-plant and plant-insect interactions. VOCs can act as signaling molecules in plant defense, potentially triggering resistance responses in neighboring plants or attracting natural predators of herbivores.[10] The presence of this compound in a plant's volatile profile can be an indicator of its metabolic state or response to stress.
Conclusion
This compound is a multifaceted VOC with significant roles in both nature and industry. For the research and development professional, a thorough understanding of its isomeric forms, reactivity, and the nuances of its analytical characterization is essential. The methodologies presented in this guide, from HS-SPME-GC-MS to stereoselective synthesis, are built on principles of chemical causality and self-validation. As research continues, particularly into its biological activities and potential therapeutic applications, these foundational techniques will be critical for generating the accurate and reproducible data needed to advance the science.
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A Technical Guide to 3-Hexen-2-one: A Key Volatile in Plant Metabolism and Defense
Abstract
3-Hexen-2-one is an α,β-unsaturated ketone and a member of the Green Leaf Volatile (GLV) family of plant metabolites.[1][2] These compounds are synthesized via the lipoxygenase (LOX) pathway and are rapidly released in response to biotic and abiotic stresses, such as herbivory and mechanical damage.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, its multifaceted roles in plant defense and communication, and the molecular signaling it initiates. Furthermore, we present validated, step-by-step protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and for assessing its bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the functional properties of this significant plant metabolite.
Introduction: The Significance of Green Leaf Volatiles
Plants produce a vast arsenal of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among the most important are the Green Leaf Volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and esters that are responsible for the characteristic "green" odor of freshly cut leaves.[3] These molecules are not merely byproducts of cellular damage; they are potent signaling molecules.[5] When a plant is attacked by an herbivore, it almost instantly releases a specific blend of GLVs.[4] This volatile plume serves multiple functions: it can directly deter the attacking herbivore, attract natural enemies of the pest (a phenomenon known as "indirect defense"), and act as an airborne warning signal to prime the defenses of neighboring plants.[3][6] this compound, as a member of this family, plays a crucial role in these complex ecological networks.[1]
Biosynthesis of this compound via the Oxylipin Pathway
The production of this compound is a rapid process, initiated within seconds of tissue damage. It is synthesized via the oxylipin pathway, a metabolic cascade that also produces the key plant defense hormone, jasmonic acid.[3] The shared origin of these pathways allows for a coordinated defense response.
The key steps are as follows:
-
Substrate Release: Mechanical damage or herbivore elicitors trigger the release of α-linolenic acid from chloroplast membranes.
-
Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid, forming the unstable intermediate 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]
-
Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves 13-HPOT into a 12-carbon fragment and a 6-carbon volatile aldehyde, (Z)-3-hexenal.[4]
-
Isomerization & Modification: (Z)-3-hexenal can be isomerized to (E)-2-hexenal. These aldehydes are then subject to modification by other enzymes. While the direct enzymatic step to this compound is less characterized than the reduction to hexenols, it is understood to be derived from these C6 aldehyde precursors.
Ecological Roles and Bioactivity
The release of this compound and related GLVs initiates a cascade of ecological interactions. These roles are not mutually exclusive and often occur simultaneously.
| Biological Activity | Description | Key Findings & References |
| Direct Plant Defense | Possesses inherent antimicrobial and insecticidal properties that can directly inhibit or repel pathogens and herbivores. | Plant VOCs are known to have direct antimicrobial and insecticidal effects.[7][8][9] |
| Indirect Plant Defense | Attracts natural enemies (predators and parasitoids) of the attacking herbivores, effectively outsourcing the plant's defense. | GLVs like (Z)-3-hexenol are crucial infochemicals in tritrophic interactions.[3][6] Exposure to GLVs makes plants more attractive to parasitic wasps.[10] |
| Plant-Plant Signaling | Acts as an airborne signal that is perceived by neighboring, undamaged plants, leading to the "priming" of their own defense systems. | GLVs trigger pre-defense responses in neighboring plants, a phenomenon known as the priming effect.[3] This leads to a faster and stronger defense response upon subsequent attack.[11][12] |
| Allelopathy | Can influence the germination and growth of nearby plants, potentially inhibiting competitors. | The broader class of plant-emitted VOCs is known to have allelopathic effects.[5] |
Molecular Mechanisms and Signaling
Upon perception by a plant, this compound and other GLVs can trigger a sophisticated intracellular signaling cascade. While specific receptors for many GLVs are still under investigation, the downstream effects are well-documented. Exposure to GLVs leads to the rapid upregulation of defense-related genes.[11]
This includes genes involved in:
-
Phytohormone Synthesis: Activation of the jasmonic acid (JA) and salicylic acid (SA) pathways, which are master regulators of defense against herbivores and pathogens, respectively.[12]
-
Secondary Metabolite Production: Increased transcription of genes like phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces antimicrobial compounds.[11]
-
Direct Defense Proteins: Upregulation of genes encoding proteins like maize proteinase inhibitor (MPI), which interfere with herbivore digestion.[11]
Methodologies for Analysis
The definitive analysis of volatile compounds like this compound requires a robust and sensitive analytical workflow. The industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Rationale for Method Selection:
-
HS-SPME: This is a solvent-free extraction technique ideal for volatiles. It concentrates analytes from the headspace above a sample onto a coated fiber, providing excellent sensitivity and minimizing matrix interference.
-
GC-MS: GC provides high-resolution separation of complex volatile mixtures, while MS offers definitive identification based on the unique mass fragmentation pattern of each compound, as well as sensitive quantification.[13]
Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a validated starting point for the quantitative analysis of this compound in plant matrices.[13]
1. Materials & Reagents:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
-
High-purity this compound standard.
-
ACS grade Sodium Chloride (NaCl).
-
HPLC grade Methanol or Hexane for standards.
-
Homogenizer (for solid samples).
2. Sample & Standard Preparation:
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL) in 5 mL of deionized water in headspace vials. Add 1g of NaCl to each.
-
Sample Preparation: Weigh 1-5 g of homogenized plant tissue into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl.
-
Scientist's Note: The addition of NaCl increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatiles and promotes their partitioning into the headspace, thereby increasing sensitivity. This is known as the "salting-out" effect.
-
3. HS-SPME Procedure:
-
Place the sealed vial in a heating block or autosampler agitator set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes with agitation.
-
Retract the fiber and immediately transfer it to the GC inlet.
4. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column providing excellent separation for a wide range of VOCs. |
| Inlet Temperature | 250°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (2 min), ramp 10°C/min to 150°C, ramp 20°C/min to 250°C (5 min hold) | The initial hold allows for focusing of very volatile compounds. The ramps effectively separate compounds based on their boiling points. |
| MS Transfer Line | 260°C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for robust electron ionization (EI). |
| Acquisition Mode | Full Scan (m/z 35-350) and/or SIM | Full scan is used for qualitative identification. Selected Ion Monitoring (SIM) of specific ions increases sensitivity for quantification. |
| Quantifier Ion (m/z) | 83 | A characteristic and often abundant fragment ion used for quantification.[13] |
| Qualifier Ions (m/z) | 55, 43 | Used to confirm the identity of the compound by ensuring their ratios to the quantifier ion are consistent with the standard.[13] |
5. Data Analysis:
-
Identification: Confirm the identity of this compound by comparing the retention time and the full mass spectrum of the peak in the sample to that of a pure standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 83) against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.
Protocol: Antimicrobial Bioassay (Broth Microdilution)
To validate the functional role of this compound as a direct defense compound, its antimicrobial activity can be assessed using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
1. Materials & Reagents:
-
Sterile 96-well microplates.
-
Bacterial (e.g., Bacillus subtilis) or fungal (e.g., Fusarium graminearum) culture.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).
-
This compound solution in a solvent like DMSO (ensure final solvent concentration is non-inhibitory, typically <1%).
-
Positive control (e.g., a known antibiotic) and negative control (medium + solvent).
2. Procedure:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add 10 µL of the standardized inoculum to each well (except for a sterility control well).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.
Applications and Future Directions
The study of this compound and related GLVs opens several avenues for research and development:
-
Sustainable Agriculture: Understanding these signaling networks could lead to novel crop protection strategies. For example, exogenous application could "prime" crops before a pest outbreak, or specific plant cultivars could be bred for enhanced GLV emission to better attract beneficial insects.
-
Drug Development: As a bioactive small molecule, this compound's potential antimicrobial, anti-inflammatory, and even anti-cancer properties warrant further investigation for pharmaceutical applications.[14]
-
Flavor and Fragrance: This compound is already utilized in the flavor and fragrance industry to impart fruity and green notes.[14]
Future research should focus on identifying the specific receptors that perceive GLVs in both plants and insects, which would provide a more complete understanding of these signaling pathways.
Conclusion
This compound is far more than a simple metabolic byproduct of plant damage. It is a highly reactive and information-rich signaling molecule that operates at the center of a complex web of ecological interactions. From its rapid biosynthesis via the oxylipin pathway to its roles in direct defense, indirect defense, and plant-plant communication, it provides a clear example of the sophisticated chemical language that plants use to navigate their environment. The robust analytical and bioassay protocols detailed herein provide the necessary tools for researchers to further elucidate the functions of this and other critical plant metabolites.
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enone Functional Group in 3-Hexen-2-one
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and possesses reactivity relevant to biological systems, making it a subject of interest for professionals in chemical research and drug development.[1]
The Enone Functional Group: A Privileged Structural Motif
The enone, or α,β-unsaturated ketone, is a functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group.[2][3] This arrangement results in a delocalized π-electron system, which significantly influences the molecule's stability and reactivity.[4] The enone moiety is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals, highlighting its importance in medicinal chemistry and drug design.[5][6] The unique electronic properties of enones make them susceptible to a variety of chemical transformations, rendering them versatile building blocks in organic synthesis.[4]
This compound: Structure and Physicochemical Properties
This compound is an aliphatic enone with the molecular formula C₆H₁₀O.[1][7] Its structure consists of a six-carbon chain with a double bond between carbons 3 and 4, and a ketone at the C2 position.[1] This compound exists as two geometric isomers: (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one, with the (E) isomer being the more thermodynamically stable form.[1] this compound is a naturally occurring compound found in various plants, including fruits and vegetables, and is utilized in the flavor and fragrance industry.[8]
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | [7][8] |
| Boiling Point | ~138.68 - 141.00 °C | [8][9] |
| Flash Point | 36.5 °C | [8][9] |
| Density | 0.8655 g/cm³ | [8] |
| Vapor Pressure | 6.26 mmHg at 25 °C | [1][8] |
| Water Solubility | 8974 mg/L at 25 °C (estimated) | [1][9] |
| logP (octanol/water) | 1.094 - 1.542 (estimated) | [1][9][10] |
The Dual Electrophilicity of Enones: 1,2- vs. 1,4-Addition
The conjugated system of an enone creates two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[11][12] This dual reactivity allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.[12][13]
The resonance structures of an enone illustrate the delocalization of electron density, which results in a partial positive charge on both the carbonyl carbon and the β-carbon.[11][12][14]
Caption: Resonance delocalization in the enone functional group.
The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile.[11] "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor the kinetically controlled 1,2-addition.[11] Conversely, "soft" nucleophiles, like organocuprates (Gilman reagents), amines, thiols, and enolates, prefer the thermodynamically controlled 1,4-conjugate addition.[11][14]
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael addition is a widely utilized conjugate addition reaction where a nucleophile, known as the Michael donor (typically a stabilized enolate), adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[15][16] This reaction is a powerful tool for the formation of carbon-carbon bonds in a mild and efficient manner.[16]
The general mechanism involves three key steps:
-
Enolate Formation: A base deprotonates the Michael donor to form a nucleophilic enolate.[15][17]
-
Conjugate Addition: The enolate attacks the β-carbon of the enone, leading to a resonance-stabilized enolate intermediate.[15][16][17]
-
Protonation: The intermediate enolate is protonated to yield the final 1,4-adduct.[15][17]
Caption: Workflow of the Michael Addition Reaction.
Experimental Protocol: Michael Addition of Diethyl Malonate to this compound
Objective: To synthesize diethyl 2-(1-methyl-3-oxobutyl)malonate via a Michael addition.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.2 equivalents) dropwise to the enolate solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-adduct.
Reduction of Enones: Selective Transformations
The reduction of enones can lead to various products depending on the reagents and reaction conditions. The two primary outcomes are the reduction of the carbonyl group to an allylic alcohol (1,2-reduction) or the reduction of the carbon-carbon double bond to a saturated ketone (1,4-reduction), which can be further reduced to a saturated alcohol.
1,2-Reduction to Allylic Alcohols
Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to their corresponding alcohols.[18] In the case of enones, NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products.[19] However, the selectivity for 1,2-reduction can be significantly enhanced by performing the reaction at low temperatures or by using specific solvent systems.[20]
A notable method for achieving highly selective 1,2-reduction is the Luche reduction , which employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[19][21] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring a "hard" hydride attack at the carbonyl carbon.
Complete Reduction to Saturated Alcohols
To achieve complete reduction of an enone to a saturated alcohol, a two-step process or a more powerful reducing agent is often employed. One strategy involves the 1,4-reduction of the double bond first, followed by the reduction of the resulting ketone.[19] Catalytic hydrogenation can be used to reduce the alkene, followed by a standard sodium borohydride reduction of the ketone.[19] Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes effect the complete reduction, though selectivity can be an issue.
Caption: Reduction pathways of an enone.
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.[22][23]
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons, the methyl ketone protons, and the protons of the ethyl group. The coupling constants between the vinyl protons would be indicative of the double bond geometry (larger J-value for the trans isomer).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (downfield), the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the methyl and ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of an enone is characterized by two key absorptions: a C=O stretching frequency that is lower than that of a saturated ketone (typically 1650-1685 cm⁻¹) due to conjugation, and a C=C stretching frequency around 1600-1640 cm⁻¹.
-
UV-Vis Spectroscopy: Enones exhibit strong absorption in the UV region due to the π → π* transition of the conjugated system, typically in the range of 215-250 nm.[24] A weaker n → π* transition may also be observed at longer wavelengths (310-330 nm).[24]
Synthesis of this compound
This compound can be synthesized through various methods, including aldol condensation reactions.[2] For instance, the condensation of propanal with acetone, followed by dehydration, would yield this compound. Another approach is the Wittig reaction, where an appropriate phosphorane ylide is reacted with an aldehyde.[1]
Experimental Protocol: Synthesis of (E)-3-Hexen-2-one via Horner-Wadsworth-Emmons Reaction
Objective: To synthesize (E)-3-Hexen-2-one with high stereoselectivity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add freshly distilled propanal (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
-
The ester can then be converted to the methyl ketone, this compound, through standard procedures.
Applications in Drug Development
The enone moiety is a key pharmacophore in many biologically active compounds.[25] Its ability to participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins, is a common mechanism of action for many drugs.[26] This reactivity allows for the covalent modification of target enzymes or receptors, leading to potent and often irreversible inhibition. The chalcone scaffold, which contains an enone, is a well-known example and forms the basis for a wide range of therapeutic agents with anticancer, anti-inflammatory, and other activities.[25][27] The functionalization of enone-containing drugs is an active area of research, with methods being developed for late-stage modifications to improve their pharmacological profiles.[5][6]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safe Handling of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₁₀O) is an α,β-unsaturated ketone utilized as a valuable intermediate in organic synthesis and as a component in the flavor and fragrance industry.[1][2] Its structure, featuring a reactive enone moiety, necessitates a comprehensive understanding of its physicochemical properties and potential hazards to ensure safe handling in a laboratory setting.[2] This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required when working with this compound, grounded in established chemical safety principles and data from authoritative sources.
Physicochemical Profile and Isomerism
This compound is an aliphatic ketone with a molecular weight of 98.14 g/mol .[3] The presence of a carbon-carbon double bond between the third and fourth carbons gives rise to two distinct geometric isomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis).[2] The (E) isomer is the more thermodynamically stable and commonly encountered form.[2] While structurally similar, it is crucial for researchers to consider that subtle differences in stereochemistry can influence reactivity and biological activity.
This compound typically presents as a colorless to pale yellow liquid with a characteristic fruity, green odor.[1][4] Its flammability is a key concern, underscored by a relatively low flash point. A detailed summary of its critical physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][3] |
| Molecular Weight | 98.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~140 °C at 760 mmHg | [4] |
| Flash Point | ~36.5 °C (98 °F) | [1][4] |
| Density | ~0.8655 g/cm³ | [1] |
| Vapor Pressure | ~6.26 mmHg at 25 °C | [1][4] |
| Water Solubility | ~8974 mg/L at 25 °C (estimated) | [2][4] |
Hazard Identification and Toxicological Assessment
A thorough review of available Safety Data Sheets (SDS) reveals a critical gap: for this compound, specific GHS hazard classifications and comprehensive toxicological data are often listed as "no data available."[5][6][7] This lack of complete data does not imply the substance is benign. On the contrary, it mandates that researchers handle it with a high degree of caution, assuming potential hazards based on its chemical class (α,β-unsaturated ketones) and the properties of related compounds.
-
Flammability: The compound is a flammable liquid, with a flash point of approximately 36.5°C.[1][4] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[8][9]
-
Irritation: Predictive data suggests a high potential for eye and skin irritation.[10] As an α,β-unsaturated ketone, the electrophilic β-carbon is susceptible to nucleophilic attack by biological macromolecules, which is a common mechanism for skin sensitization and irritation.[2][10]
-
Inhalation: Inhalation of vapors or mists should be avoided, as it may cause respiratory irritation.[6][11]
-
Ingestion: Ingestion should be considered harmful. Aspiration into the lungs could potentially cause damage.[12]
Given the data deficiency, a conservative approach to risk mitigation is paramount. All handling procedures should be designed to minimize any potential for exposure.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective strategy for mitigating risks associated with hazardous chemicals is the "Hierarchy of Controls." This framework prioritizes control measures from most to least effective. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Exposure Controls and Personal Protective Equipment (PPE)
Based on the known hazards, the following controls are mandatory when handling this compound.
-
Engineering Controls: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[5] Use of explosion-proof electrical and ventilating equipment is required due to the substance's flammability.[13]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] In situations with a significant risk of splashing, a full-face shield must be worn in conjunction with goggles.[11]
-
Skin Protection: Wear fire/flame-resistant and impervious clothing, such as a flame-resistant lab coat.[5][6] Chemical-resistant gloves (e.g., Nitrile or Neoprene) must be worn.[11] Gloves must be inspected for integrity before each use and disposed of properly after handling.[5][14]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate organic vapor cartridges or a self-contained breathing apparatus (SCBA) must be used.[5][6]
-
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for preventing accidents and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is inspected and worn.[11]
-
Grounding: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[15][16]
-
Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[5][15]
-
Dispensing: Transfer the chemical carefully, avoiding splashing. Keep containers tightly closed when not in use.[11][13]
-
Avoidance: Prevent all contact with skin and eyes and avoid inhaling vapors.[5][11]
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in the work area.[8]
Storage Conditions
-
Store containers in a tightly closed state in a dry, cool, and well-ventilated area designated for flammable liquids.[5][16]
-
Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[13][16]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][13]
-
The storage area should be secure and accessible only to authorized personnel.[11]
Emergency Response Protocols
A clear, rehearsed emergency plan is critical. The following protocols outline the immediate actions to be taken in the event of an incident.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[5][6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][7]
-
Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][6]
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6] Do not use a direct stream of water, as it may spread the fire.
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6] Use a water spray to cool unopened containers exposed to the fire.[14]
Accidental Release (Spill) Protocol
-
Immediate Evacuation & Ignition Control: Evacuate all non-essential personnel from the area. Immediately remove all sources of ignition (flames, sparks, hot surfaces).[5][15]
-
Ventilation: Ensure the area is well-ventilated, approaching the spill from upwind.[17]
-
Don PPE: Put on the full appropriate personal protective equipment, including respiratory protection if necessary.[7]
-
Containment: Prevent the spill from spreading or entering drains and waterways using a non-combustible absorbent material like sand, earth, or vermiculite.[15][17]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5][15]
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.[15]
-
Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.[5]
Caption: A stepwise workflow for responding to an accidental spill.
Disposal Considerations
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Product Disposal: Unused this compound must be disposed of as hazardous waste. The preferred method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][6] Do not dispose of it down the sewer system or contaminate water, foodstuffs, or feed.[5]
-
Contaminated Packaging: Containers that have held this compound should be considered hazardous. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning.[5][6] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted.[5]
Conclusion
While this compound is a valuable compound in research and development, its flammability and potential for irritation, combined with a lack of comprehensive toxicological data, demand a rigorous and conservative approach to safety. By implementing the hierarchy of controls, utilizing appropriate engineering safeguards and personal protective equipment, and adhering to strict handling, storage, and emergency protocols, researchers can effectively mitigate the risks associated with this chemical. The causality behind these protocols is clear: preventing ignition, minimizing exposure, and preparing for contingencies are the foundational pillars of safe laboratory practice.
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Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-3-Hexen-2-one via the Wittig Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
(Z)-3-Hexen-2-one is a key structural motif in various natural products and biologically active compounds, where the cis (or Z) configuration of the carbon-carbon double bond is often crucial for its biological function.[1] The Wittig reaction stands as a powerful and reliable method for the stereoselective synthesis of alkenes, offering predictable control over the resulting double bond geometry.[2][3] This application note provides a detailed guide to the synthesis of (Z)-3-Hexen-2-one, with a focus on leveraging non-stabilized phosphorus ylides to achieve high Z-selectivity. We will delve into the mechanistic underpinnings that govern this stereoselectivity and present a comprehensive, field-proven protocol for its synthesis and purification.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, facilitates the conversion of aldehydes and ketones into alkenes.[4] Its significance lies in the precise placement of the newly formed double bond, replacing the carbonyl oxygen with a carbon group from a phosphorus ylide (also known as a Wittig reagent).[5][6] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide employed.[7][8]
For the synthesis of (Z)-alkenes, such as (Z)-3-Hexen-2-one, the use of non-stabilized ylides is paramount. These ylides, typically bearing alkyl substituents, are more reactive and lead to the desired Z-isomer under kinetic control.[1][7][9] In contrast, stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of the thermodynamically more stable (E)-alkene.[7][9]
This guide will focus on the reaction between propanal and the non-stabilized ylide, 1-(triphenylphosphoranylidene)propan-2-one, to yield (Z)-3-Hexen-2-one.
Mechanistic Rationale for Z-Selectivity
The stereochemical course of the Wittig reaction is determined during the formation and subsequent decomposition of a four-membered ring intermediate called an oxaphosphetane.[4][5][7]
The Role of Non-Stabilized Ylides
Non-stabilized ylides react rapidly and irreversibly with aldehydes. The initial cycloaddition to form the oxaphosphetane is believed to proceed through a concerted [2+2] cycloaddition mechanism.[4] The kinetic product, which leads to the (Z)-alkene, is formed faster.
The prevailing model to explain the high Z-selectivity with non-stabilized ylides involves a puckered transition state. Steric interactions between the substituents on the aldehyde and the ylide, as well as the bulky triphenylphosphine group, favor an approach that leads to the cis-substituted oxaphosphetane. This intermediate then rapidly decomposes to form the (Z)-alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[7]
Below is a diagram illustrating the mechanistic pathway leading to the formation of the (Z)-alkene.
Caption: Mechanism of Z-selective Wittig reaction.
Experimental Protocol: Synthesis of (Z)-3-Hexen-2-one
This protocol details the necessary steps for the preparation of the phosphonium salt, in-situ generation of the ylide, the Wittig reaction, and subsequent purification of the product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 1-Bromopropan-2-one | C₃H₅BrO | 136.98 | 1.0 eq | Lachyrmatory, handle in a fume hood. |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 1.0 eq | |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | |
| Anhydrous THF | C₄H₈O | 72.11 | - | Distilled from sodium/benzophenone. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.05 eq | Typically 1.6 M or 2.5 M in hexanes. |
| Propanal | C₃H₆O | 58.08 | 1.1 eq | Freshly distilled. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | For extraction. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | For quenching. |
| Brine | NaCl (aq) | 58.44 | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying. |
| Silica Gel | SiO₂ | 60.08 | - | For column chromatography. |
| Hexane/Ethyl Acetate | - | - | - | Eluent for chromatography. |
Step-by-Step Procedure
The overall workflow is depicted in the following diagram:
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Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of (E)-3-Hexen-2-one
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with a high degree of stereoselectivity.[1][2] This olefination reaction, a significant refinement of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly (E)-alkenes.[1][3] Key advantages of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4][5] Furthermore, the primary byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies the purification process compared to the triphenylphosphine oxide generated in Wittig reactions.[2][3][4]
These application notes provide a detailed protocol for the synthesis of (E)-3-Hexen-2-one, a valuable α,β-unsaturated ketone, via the HWE reaction. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering in-depth mechanistic insights and a step-by-step experimental procedure.
Mechanistic Rationale for (E)-Stereoselectivity
The pronounced (E)-selectivity of the Horner-Wadsworth-Emmons reaction is a direct consequence of the reaction mechanism, which proceeds through several key steps.[1][6]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, propanal). This addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of betaine-like intermediates.[1]
-
Oxaphosphetane Formation and Equilibration: These intermediates can interconvert and subsequently cyclize to form four-membered oxaphosphetane intermediates.[6] The key to the (E)-selectivity lies in the thermodynamic equilibration of these intermediates. The transition state leading to the trans-oxaphosphetane, which ultimately yields the (E)-alkene, is sterically less hindered and therefore lower in energy than the transition state leading to the cis-oxaphosphetane.[6]
-
Elimination: The final step is the syn-elimination of the oxaphosphetane, which breaks down to form the alkene and the water-soluble dialkyl phosphate byproduct.[1] The electron-withdrawing group on the phosphonate is crucial for this elimination step to occur.[1]
The overall stereochemical outcome is dictated by the thermodynamic preference for the more stable (E)-alkene product, a result of the equilibration of the intermediates.[1]
Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of (E)-3-Hexen-2-one
This protocol details the synthesis of (E)-3-Hexen-2-one from diethyl (2-oxopropyl)phosphonate and propanal.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Diethyl (2-oxopropyl)phosphonate | C₇H₁₅O₄P | 194.16 | 3.88 g | 20.0 mmol | HWE Reagent |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 mmol | Base |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Solvent |
| Propanal | C₃H₆O | 58.08 | 1.16 g (1.45 mL) | 20.0 mmol | Aldehyde |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~50 mL | - | Quenching agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~50 mL | - | Washing solution |
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Tetrahydrofuran and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood.
-
Propanal is a flammable liquid and an irritant. Handle with appropriate personal protective equipment.
Step-by-Step Procedure
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.88 g of a 60% dispersion, 22.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous THF (80 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl (2-oxopropyl)phosphonate (3.88 g, 20.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20 minutes via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Propanal:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Add propanal (1.16 g, 1.45 mL, 20.0 mmol) dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). The aqueous washes help to remove the water-soluble diethyl phosphate byproduct.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-3-Hexen-2-one.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the HWE synthesis.
Factors Influencing Stereoselectivity
While the HWE reaction generally favors the (E)-isomer, the degree of selectivity can be influenced by several factors:
-
Nature of the Phosphonate: The steric bulk of the ester groups on the phosphonate can influence stereoselectivity. Larger groups can enhance (E)-selectivity.[4]
-
Reaction Temperature: Higher reaction temperatures generally lead to greater (E)-stereoselectivity as they promote the equilibration of the intermediates to the more thermodynamically stable trans-oxaphosphetane.[1]
-
Cations: The choice of the counter-ion of the base can also play a role. Lithium salts tend to favor (E)-alkene formation more than sodium or potassium salts.[1][7]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde generally results in higher (E)-selectivity.[1]
For applications requiring the (Z)-alkene, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (KHMDS and 18-crown-6) to favor the kinetic (Z)-product.[1][5]
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly effective and versatile method for the stereoselective synthesis of alkenes. The protocol provided herein for the synthesis of (E)-3-Hexen-2-one demonstrates the practical application of this important transformation. By understanding the underlying mechanism and the factors that control stereoselectivity, researchers can effectively utilize the HWE reaction to construct complex molecules with a high degree of precision.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Grokipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(23), 15414-15435. Available from: [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available from: [Link]
-
Shiina, I., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. Available from: [Link]
-
Vidal, S., et al. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 9, 1646-1652. Available from: [Link]
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Application Note & Protocol: Synthesis of 3-Hexen-2-one via Claisen-Schmidt Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 3-Hexen-2-one, an α,β-unsaturated ketone, through a base-catalyzed Claisen-Schmidt condensation. The document provides a thorough examination of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, and expected analytical characterization data. Furthermore, this application note includes a troubleshooting guide to address potential experimental challenges, ensuring a robust and reproducible synthetic procedure. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.
Theoretical Overview: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It is a type of crossed aldol condensation, which occurs between an aldehyde or ketone possessing α-hydrogens and a carbonyl compound that lacks them.[1][2] In the context of this compound synthesis, the reaction involves the condensation of propanal (an aliphatic aldehyde with α-hydrogens) and acetone (an aliphatic ketone, also with α-hydrogens) in the presence of a base catalyst.[3][4]
The reaction proceeds via an enolate intermediate. The base abstracts an acidic α-hydrogen from one of the carbonyl compounds to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second carbonyl compound.[5][6] The resulting β-hydroxy carbonyl compound, or aldol adduct, readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, this compound.[7][8] The formation of the conjugated system provides a thermodynamic driving force for the dehydration step.[7]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound from propanal and acetone follows a well-established mechanism:
-
Enolate Formation: A hydroxide ion (from a base like NaOH) deprotonates the α-carbon of acetone, which is more sterically accessible than the α-carbon of propanal, to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of propanal.
-
Protonation: The resulting alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (an aldol).
-
Dehydration: The aldol readily undergoes base-catalyzed dehydration. The hydroxide ion removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion to form the α,β-unsaturated ketone, this compound.
Sources
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Application Note: High-Purity Isolation of 3-Hexen-2-one via Fractional Distillation
Abstract
This application note provides a comprehensive guide for the purification of 3-Hexen-2-one, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Due to the frequent co-occurrence of geometric isomers (cis and trans) and various synthesis-related impurities with close boiling points, achieving high purity necessitates an optimized fractional distillation protocol. This document outlines the theoretical basis, key challenges, and detailed step-by-step procedures for both atmospheric and vacuum fractional distillation. Emphasis is placed on mitigating the risk of polymerization of this α,β-unsaturated ketone. This guide is intended for researchers, chemists, and process development professionals requiring high-purity this compound for their work.
Introduction: The Rationale for Fractional Distillation
This compound is an α,β-unsaturated ketone that exists as two geometric isomers: (Z)-3-Hexen-2-one (cis) and (E)-3-Hexen-2-one (trans). The presence of both the ketone functional group and a carbon-carbon double bond makes it a versatile building block in organic synthesis. However, synthetic routes, such as the Aldol condensation or the Wittig reaction, often yield a mixture of these isomers along with unreacted starting materials and byproducts.
The efficacy and safety of subsequent reactions and the final active pharmaceutical ingredient (API) are critically dependent on the purity of this compound. Fractional distillation is the preferred method for purifying this compound due to its ability to separate liquids with close boiling points.[1] This technique relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles that enrich the vapor phase with the more volatile component.[1]
A significant challenge in the distillation of α,β-unsaturated ketones is their propensity to polymerize at elevated temperatures.[2] This can lead to product loss and fouling of the distillation apparatus. Therefore, careful temperature control and the use of polymerization inhibitors are crucial for a successful purification.
Isomers and Potential Impurities
A successful purification strategy begins with an understanding of the components in the crude mixture. The boiling points of the desired product and potential impurities will dictate the distillation parameters.
Table 1: Physical Properties of this compound Isomers and Common Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| (E)-3-Hexen-2-one (trans) | C₆H₁₀O | 98.14 | 140-141[3] |
| (Z)-3-Hexen-2-one (cis) | C₆H₁₀O | 98.14 | ~140 (estimated) |
| Butanone (MEK) | C₄H₈O | 72.11 | 80[4][5][6][7] |
| Crotonaldehyde | C₄H₆O | 70.09 | 102-104[8][9][10][11] |
| Butanone self-condensation product | C₈H₁₄O | 126.20 | >160 (estimated) |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360[2][12] |
Preventing Polymerization: A Critical Consideration
As an α,β-unsaturated ketone, this compound is susceptible to free-radical polymerization, especially at the elevated temperatures required for distillation.[2] To mitigate this risk, the following precautions are essential:
-
Addition of a Radical Inhibitor: Introduce a small amount of a free-radical inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), into the distillation flask prior to heating.[2]
-
Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling point of the compound, thereby reducing the risk of thermally induced polymerization.[14]
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere, such as nitrogen or argon, can help prevent the formation of peroxides that might initiate polymerization.[2]
Experimental Protocols
Required Equipment
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump (for vacuum distillation)
-
Manometer (for vacuum distillation)
-
Inert gas source (optional)
-
Boiling chips or magnetic stir bar
Protocol 1: Atmospheric Fractional Distillation
This protocol is suitable for crude mixtures where the impurities have significantly different boiling points from this compound and when the risk of polymerization is deemed low.
Diagram 1: Atmospheric Fractional Distillation Setup
Caption: A standard setup for atmospheric fractional distillation.
Step-by-Step Procedure:
-
Preparation: Add the crude this compound, a few boiling chips or a magnetic stir bar, and a polymerization inhibitor (e.g., a crystal of hydroquinone) to a round-bottom flask.
-
Assembly: Assemble the fractional distillation apparatus as shown in Diagram 1. Ensure all joints are properly sealed.
-
Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for establishing the temperature gradient in the column.
-
Forerun Collection: Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual solvents and unreacted starting materials (e.g., butanone, bp 80°C). The temperature at the distillation head will be significantly lower than the boiling point of this compound.
-
Main Fraction Collection: Once the temperature at the distillation head stabilizes at the boiling point of this compound (140-141°C), change the receiving flask to collect the purified product.[3] Maintain a slow and steady distillation rate.
-
Final Fraction: A drop in temperature at the distillation head indicates that the main fraction has been collected. At this point, stop the distillation to prevent higher-boiling impurities from contaminating the product.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
Protocol 2: Vacuum Fractional Distillation
This is the recommended protocol for purifying this compound, as it minimizes the risk of polymerization by lowering the boiling point.
Diagram 2: Vacuum Fractional Distillation Setup
Caption: A setup for vacuum fractional distillation.
Step-by-Step Procedure:
-
Preparation: Add the crude this compound, a magnetic stir bar (boiling chips are not effective under vacuum), and a polymerization inhibitor to a round-bottom flask.
-
Assembly: Assemble the vacuum fractional distillation apparatus as shown in Diagram 2. Ensure all joints are greased and airtight.
-
Pressure Reduction: Start the vacuum pump and slowly reduce the pressure inside the apparatus to the desired level. Monitor the pressure with a manometer.
-
Heating: Once the desired pressure is stable, begin to gently heat the flask while stirring.
-
Fraction Collection: Collect the fractions as described in the atmospheric distillation protocol. Note that the boiling points of all components will be significantly lower under vacuum. The exact boiling point will depend on the pressure.
-
Shutdown: Before turning off the vacuum pump, cool the distillation flask to room temperature. Then, slowly and carefully vent the system to atmospheric pressure.[14] Finally, turn off the vacuum pump.
Data Interpretation and Quality Control
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A successful purification will yield a main fraction with a purity of ≥99%.
Conclusion
Fractional distillation is an effective method for the purification of this compound. By carefully selecting the distillation conditions (atmospheric vs. vacuum), controlling the heating rate, and taking precautions to prevent polymerization, it is possible to obtain high-purity this compound suitable for demanding applications in research and development. The choice between atmospheric and vacuum distillation will depend on the thermal stability of the compound and the boiling points of the impurities present in the crude mixture. For α,β-unsaturated ketones like this compound, vacuum fractional distillation is generally the superior and safer method.
References
-
Common Organic Chemistry. (n.d.). Triphenylphosphine Oxide. Retrieved from [Link]
-
Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link]
-
Chemcess. (2024). Crotonaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN1807381A - Crotonaldehyde production process.
-
FlavScents. (n.d.). (E)-3-hexen-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Table 4-2, Physical and Chemical Properties of 2-Butanone. In Toxicological Profile for 2-Butanone. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Stenutz. (n.d.). cis-3-hexene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tradeindia. (n.d.). Crotonaldehyde - C4H6O Liquid. Retrieved from [Link]
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- 4. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Butanone CAS#: 78-93-3 [m.chemicalbook.com]
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- 9. celanese.com [celanese.com]
- 10. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 11. Crotonaldehyde - C4H6O Liquid | Density 0.846 g/cm³, Boiling Point 104°C, Aldehyde Compound, Purity â¥98%, Slightly Soluble in Water, ISO 9001 Standard at 6372.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 12. Triphenylphosphine Oxide [commonorganicchemistry.com]
- 13. cis-3-Hexene | CAS#:7642-09-3 | Chemsrc [chemsrc.com]
- 14. celanese.com [celanese.com]
Flash column chromatography for 3-Hexen-2-one purification
An In-Depth Guide to the Purification of 3-Hexen-2-one via Flash Column Chromatography
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a common α,β-unsaturated ketone, using flash column chromatography. The guide is designed for researchers, chemists, and drug development professionals who require high-purity material for subsequent synthetic steps or biological assays. We will move beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible purification strategy.
Introduction: The Purification Challenge
This compound is a valuable intermediate in organic synthesis.[1] As an α,β-unsaturated ketone, it possesses two reactive sites: the carbonyl group and the electrophilic β-carbon, making it susceptible to various transformations.[1] Synthetic routes often yield crude mixtures containing starting materials, byproducts, and sometimes (E)/(Z) isomers, which can have very similar physicochemical properties, making their separation challenging.[1]
Flash column chromatography is a rapid, efficient, and scalable liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent system) to separate compounds based on their differential polarity.[2][3] By optimizing this technique, we can effectively isolate this compound from complex reaction mixtures with high purity and yield.
Understanding the Analyte: Physicochemical Properties of this compound
A successful purification strategy begins with understanding the target molecule. The properties of this compound dictate the choice of stationary and mobile phases.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₆H₁₀O[4] | Provides the basic composition. |
| Molecular Weight | 98.14 g/mol [4] | Standard molecular weight for a small organic molecule. |
| Appearance | Colorless to pale yellow liquid[5] | Visual cue during purification. |
| Boiling Point | ~140 °C @ 760 mmHg[5] | Allows for solvent removal post-purification via rotary evaporation. |
| Polarity | Moderately Polar | As an enone, it is more polar than hydrocarbons but less polar than alcohols. This polarity is key to its interaction with the silica gel stationary phase. |
| logP (o/w) | 1.094 - 1.542 (est.)[1][5] | The positive logP value indicates a higher affinity for the organic phase (octanol) over water, confirming its suitability for normal-phase chromatography with organic eluents. |
| Solubility | Soluble in alcohol, acetone, diethyl ether; limited water solubility (8974 mg/L)[1][5] | Important for choosing a solvent to dissolve the crude sample before loading it onto the column. |
The Principle: Normal-Phase Flash Chromatography
This protocol employs normal-phase chromatography, where the stationary phase is polar and the mobile phase is relatively non-polar.[6]
-
Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent with surface silanol (Si-OH) groups.[7]
-
Separation Mechanism: The separation is based on adsorption and desorption.[3][6] Polar compounds in the mixture will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Non-polar compounds have weaker interactions and are eluted faster by the mobile phase.[2]
-
Elution: We start with a non-polar solvent (weak eluent) and can gradually increase the polarity by adding a more polar solvent (strong eluent). This increasing polarity competes with the analytes for binding sites on the silica, desorbing them and allowing them to travel down the column.[6] For this compound, its moderate polarity allows it to be eluted effectively with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
PART I: Method Development Using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[8] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency.
Objective
To find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2 - 0.35 .[7][9]
-
An Rf in this range ensures the compound moves down the column at an appropriate speed, allowing for good separation from impurities without excessive band broadening (which occurs if the Rf is too low) or co-elution with non-polar impurities (if the Rf is too high).[7]
Protocol: TLC Analysis
-
Preparation: Prepare several test solutions of your crude reaction mixture by dissolving a small amount in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Solvent Systems: In separate TLC chambers or beakers, test various ratios of Hexanes:Ethyl Acetate . Good starting points are 9:1, 4:1, and 7:3 (Hexanes:EtOAc).[10]
-
Spotting: Using a capillary tube, spot the crude mixture solution onto the baseline of a TLC plate (silica gel 60 F₂₅₄).[11]
-
Elution: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be used, as the double bond and ketone in this compound will react.
-
Calculation: Calculate the Rf value for your target compound and any visible impurities.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [3]
-
-
Optimization: Adjust the solvent ratio until the Rf of this compound is in the target range (0.2-0.35) and it is well-separated from other spots.
-
If the Rf is too high, decrease the polarity (increase the proportion of hexanes).
-
If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
-
PART II: Flash Column Chromatography Protocol
Once the optimal solvent system is determined, you can proceed with the preparative scale purification.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (230-400 mesh, 60 Å pore size)[7] |
| Solvents | Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Glassware | Glass chromatography column, Round-bottom flasks, Erlenmeyer flasks, Graduated cylinders |
| Apparatus | Rotary evaporator, TLC supplies (plates, chambers, UV lamp), Fraction collection tubes/flasks, Powder funnel |
| Sample Loading | Celite® 545 (for dry loading) |
| Safety | Fume hood, Safety glasses, Lab coat, Chemical-resistant gloves[12][13] |
Step-by-Step Purification Workflow
The overall process is visualized in the workflow diagram below.
Sources
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- 3. jackwestin.com [jackwestin.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
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- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Application Note: Quantitative Analysis of 3-Hexen-2-one using GC-MS
Introduction
3-Hexen-2-one is a volatile organic compound (VOC) classified as an α,β-unsaturated ketone.[1] It is a naturally occurring compound found in various plants and contributes to the characteristic aroma of many fruits and vegetables.[1] In the pharmaceutical and drug development sectors, the analysis of such volatile impurities and degradation products is crucial for ensuring product quality, stability, and safety.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[1][2]
This document provides a comprehensive protocol for the quantitative analysis of this compound utilizing headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The methodologies detailed herein are applicable to a range of sample matrices, including plant materials, food products, and pharmaceutical formulations.
Scientific Principles
The quantification of this compound by GC-MS is predicated on the detection of specific ions generated during electron ionization. The molecule, with a molecular weight of 98.14 g/mol , fragments in a predictable manner, producing a characteristic mass spectrum.[1][3] The most abundant or one of the most abundant fragment ions, the quantifier ion (m/z 83), is used for sensitive detection, while other ions (qualifier ions, m/z 55 and 43) serve to confirm the analyte's identity.[1]
HS-SPME is a solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile compounds from a sample matrix.[1][4] In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot GC inlet, where the analytes are desorbed for analysis. The "salting out" effect, achieved by adding sodium chloride to the sample, increases the ionic strength of the aqueous phase, which in turn decreases the solubility of organic volatiles and promotes their partitioning into the headspace.[1][5]
An internal standard is a compound added to all samples, standards, and blanks at a known concentration.[6] It is used to correct for variations in sample preparation, injection volume, and instrument response.[6][7] For the analysis of ketones, an isotopically labeled analog of the analyte or a compound with similar chemical and physical properties is often chosen.[6][8]
Materials and Reagents
-
Sample Vials: 20 mL clear glass, screw-top headspace vials with PTFE/silicone septa.[1]
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile ketones.
-
High Purity Standards: this compound (CAS 763-93-9).[3]
-
Internal Standard (IS): e.g., 2-Heptanone or a deuterated analog of this compound.
-
Solvents: HPLC grade Methanol or Ethanol for stock solution preparation.[4]
-
Reagents: ACS grade Sodium Chloride (NaCl).[1]
-
Water: Deionized or HPLC grade.
Experimental Protocols
Preparation of Standards and Samples
4.1.1. Stock and Working Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a volumetric flask with methanol or ethanol.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent to cover the expected concentration range of the samples.
-
Spiking: Spike all calibration standards, sample vials, and method blanks with a constant and known concentration of the internal standard.[1]
4.1.2. Sample Preparation:
The choice of sample preparation depends on the matrix. The goal is to efficiently transfer the volatile this compound into the headspace for SPME extraction.
-
Liquid Samples (e.g., fruit juice, pharmaceutical solutions):
-
Solid Samples (e.g., plant tissue, food products):
HS-SPME and GC-MS Analysis
4.2.1. HS-SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
SPME Fiber Exposure Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes
4.2.2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A mid-polarity column provides good separation for a wide range of volatile compounds.[1] |
| Injector Temperature | 250°C | Ensures efficient desorption of analytes from the SPME fiber.[4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp 10°C/min to 150°C, then 20°C/min to 250°C (hold 5 min) | The temperature program is optimized to separate this compound from other volatile components in the sample.[1] |
| Transfer Line Temperature | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra.[9] |
| Acquisition Mode | Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification.[1] |
| SIM Ions (m/z) | Quantifier: 83, Qualifiers: 55, 43 | These ions are characteristic of the this compound mass spectrum.[1] |
Data Analysis and Quantification
-
Identification: Confirm the identity of this compound in sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard.[1] The presence and correct ratio of qualifier ions provide additional confirmation.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.[1][7]
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.[1]
Method Validation
A rigorous method validation should be performed to ensure the reliability of the results. Key validation parameters include:
| Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | ≥ 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[10] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[10][11] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; typically 3-5 times the LOD.[1] | The lowest concentration of analyte that can be accurately and precisely quantified.[11][12] |
| Accuracy (Recovery) | 80-120% | Measures the closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentration levels.[10][13] |
| Precision (RSD) | ≤ 15% | Expresses the closeness of agreement between a series of measurements, evaluated at different concentrations (repeatability and intermediate precision).[12][13] |
Typical Quantitative Data for this compound:
| Parameter | Estimated Value | Notes |
| Retention Time (RT) | 8-12 min | Highly dependent on the specific GC column and temperature program.[1] |
| Quantifier Ion (m/z) | 83 | Provides good sensitivity for quantification.[1] |
| Qualifier Ions (m/z) | 55, 43 | Used for confirmation of analyte identity.[1] |
| LOD | 0.1 - 1 ng/mL | This is a typical range for volatile ketones using HS-SPME-GC-MS and can vary based on the matrix and instrument sensitivity.[1] |
| LOQ | 0.5 - 5 ng/mL | The lowest concentration that can be reliably quantified.[1] |
Workflow Diagrams
Caption: GC-MS workflow for this compound quantification.
Sources
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- 10. mdpi.com [mdpi.com]
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- 13. academic.oup.com [academic.oup.com]
Application of 3-Hexen-2-one in the Flavor and Fragrance Industry: A Technical Guide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of 3-Hexen-2-one in the flavor and fragrance industry. This compound, an α,β-unsaturated ketone, is a volatile organic compound (VOC) valued for its potent fruity and green aroma profile.[1] It is a naturally occurring compound found in a variety of plants, contributing to the characteristic scent of many fruits and vegetables.[1][2] This guide will delve into the organoleptic properties, applications in flavor and fragrance formulations, analytical protocols for quality control, and synthetic methodologies pertinent to its industrial use. Furthermore, stability considerations and potential chemical interactions within complex matrices will be discussed to provide a holistic understanding for effective utilization.
Chemical and Physical Properties
This compound is a six-carbon ketone with a double bond between the third and fourth carbon atoms. The presence of this double bond gives rise to cis (Z) and trans (E) isomers, with the (E)-isomer being the more thermodynamically stable and commonly encountered form.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| CAS Number | 763-93-9 ((E)-isomer: 4376-23-2) | [3][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Fruity, green, fresh | [1][5] |
| Boiling Point | ~140 °C at 760 mmHg | [4] |
| Flash Point | ~36.5 °C | [6] |
| Vapor Pressure | ~6.26 mmHg at 25 °C | [6] |
| Solubility | Soluble in alcohol; slightly soluble in water (~8974 mg/L at 25 °C) | [4] |
Organoleptic Profile and Sensory Evaluation
The sensory characteristics of this compound are pivotal to its application. It imparts a powerful and diffusive aroma with distinct green and fruity notes. The green character is often described as fresh and natural, reminiscent of freshly cut grass or green leaves, while the fruity aspect can be likened to unripe apples or berries.[1][7]
Protocol 2.1: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for the sensory analysis of this compound.
Objective: To identify and describe the specific aroma characteristics of this compound as it elutes from a gas chromatograph.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactometry port.
-
Non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 10-100 ppm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Split Ratio: 10:1.
-
-
Olfactometry: The effluent from the GC column is split between the FID and the olfactometry port. A trained sensory panelist sniffs the effluent and records the odor description and intensity in real-time. Humidified air should be mixed with the effluent at the olfactometry port to prevent nasal dehydration.
-
Data Analysis: Correlate the retention time of the odor-active peak with the corresponding peak from the FID to confirm the identity of the compound responsible for the aroma.
Applications in the Flavor Industry
In flavor applications, this compound is utilized to impart a fresh, green, and slightly fruity character, particularly in fruit flavors. It is especially effective in building "top notes" that provide an initial burst of freshness.
Flavor Profile Enhancement
-
Green Apple and Pear Flavors: It enhances the perception of crispness and naturalness, mimicking the aroma of unripe fruit skin.[7]
-
Berry Flavors (Strawberry, Raspberry): It can be used in trace amounts to add a green, leafy note, suggesting freshness and a just-picked character.
-
Tropical Fruit Flavors (Kiwi, Watermelon): It can provide a sharp, green counterpoint to the sweetness of these fruits, creating a more balanced and complex flavor profile.[8]
Illustrative Formulation 3.1: Green Apple Flavor Accord
This is an illustrative accord and should be optimized based on the desired final application.
| Ingredient | Parts by Weight | Odor/Flavor Contribution |
| Ethyl-2-methyl butyrate | 30 | Sweet, fruity, apple |
| Hexyl acetate | 20 | Fruity, pear-like, sweet |
| (Z)-3-Hexenol | 10 | Intense green, freshly cut grass |
| (E)-3-Hexen-2-one | 5 | Sharp green, unripe apple skin |
| β-Damascone | 2 | Floral, fruity, rose |
| Ethyl acetate | 33 | Ethereal, fruity |
| Total | 100 |
Applications in the Fragrance Industry
This compound is a valuable component in perfumery for creating fresh, natural, and vibrant green top notes.[9] Its diffusive character makes it an excellent ingredient for adding an initial lift to a fragrance.
Fragrance Accord Development
-
Green Accords: It is a key building block for creating realistic "green leaf" or "cut grass" accords.
-
Floral Accords: In small amounts, it can add a natural, dewy greenness to floral compositions like lily of the valley, lilac, and hyacinth, enhancing their realism.[10]
-
Fruity Accords: It provides a sharp, green top note to fruity fragrances, preventing them from becoming overly sweet or cloying.
-
Chypre Fragrances: In modern chypre formulations, it can be used to introduce a crisp, green facet to the classic citrus top notes.[2][9]
Illustrative Formulation 4.1: Green Chypre Top Note Accord
This is an illustrative accord and should be optimized based on the desired final fragrance composition.
| Ingredient | Parts by Weight | Odor Contribution |
| Bergamot Oil | 40 | Fresh, citrus, slightly floral |
| Galbanum Essence | 10 | Intense green, bitter, earthy |
| (E)-3-Hexen-2-one | 5 | Sharp, diffusive green, fruity |
| (Z)-3-Hexenyl Acetate | 15 | Fruity-green, pear-like |
| Lemon Oil | 25 | Fresh, citrus |
| Oakmoss Absolute (low atranol) | 5 | Earthy, mossy, woody |
| Total | 100 |
Analytical Protocols for Quality Control
Ensuring the purity and identity of this compound is critical for its consistent performance in flavor and fragrance formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.
Protocol 5.1: GC-MS Analysis of this compound
This protocol provides a detailed method for the analysis of this compound.[11]
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature: 50 °C, hold for 2 minutes. Ramp: 5 °C/min to 150 °C. Hold: 5 minutes at 150 °C.
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: m/z 35-200.
Quantitative Data:
-
Retention Time (RT): Typically 8-12 min (highly dependent on the specific GC column and temperature program).
-
Quantifier Ion (m/z): 83.
-
Qualifier Ions (m/z): 55, 43.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample in methanol.
-
Solid Samples: Use headspace solid-phase microextraction (HS-SPME) for volatile extraction. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial, add 5 mL of deionized water and 1 g of NaCl.
-
-
Internal Standard: For accurate quantification, use a suitable internal standard such as 2-heptanone or cyclohexanone.
-
Analysis: Inject the prepared samples and standards into the GC-MS system.
-
Data Processing:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the samples from this curve.
-
Caption: Workflow for the GC-MS analysis of this compound.
Synthesis Protocols
The industrial synthesis of this compound is typically achieved through condensation reactions. The Claisen-Schmidt condensation is a common and efficient method.
Protocol 6.1: Synthesis of (E)-3-Hexen-2-one via Claisen-Schmidt Condensation
This protocol describes a base-catalyzed aldol condensation of butanal and acetone.[1][13]
Objective: To synthesize (E)-3-Hexen-2-one.
Materials:
-
Butanal
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Prepare a solution of NaOH in a water/ethanol mixture in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add a mixture of butanal and acetone to the cooled NaOH solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-3-Hexen-2-one.
-
Caption: Michael addition reaction of this compound with a nucleophile.
Storage and Handling
To maintain its quality and prevent degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. [1]
Conclusion
This compound is a versatile and high-impact aroma chemical with significant utility in both the flavor and fragrance industries. Its characteristic fresh, green, and fruity profile allows for the creation of natural and vibrant sensory experiences. A thorough understanding of its organoleptic properties, analytical chemistry, synthesis, and stability is essential for its effective and consistent application. The protocols and guidelines presented in this document provide a solid foundation for researchers and developers to harness the full potential of this valuable ingredient.
References
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Benchchem. (2025). An In-depth Technical Guide to this compound: Chemical Properties, Structure, and Biological Reactivity.
-
Miller Harris US. (n.d.). Chypre - an accord (or blend) of citrus, florals & balsamic sweetness. Retrieved from
- Seo Team. (2024, October 26). Green Chypre Perfumes: Embracing Nature's Essence in Fragrance. Retrieved from [URL: not available](URL: not available)
-
The Perfume Studio. (2026, January 6). Chypre and green scents in fragrance and the art of balance. Retrieved from
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YouTube. (2024, June 30). How to use GREEN notes in perfumery.
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LookChem. (n.d.). Cas 763-93-9, this compound. Retrieved from
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Consolidated Chemical. (n.d.). Apple Ketal | Fruity & Green Apple Aroma Compound. Retrieved from
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The Good Scents Company. (n.d.). green apple flavor. Retrieved from
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Northwest Naturals. (2022, April 13). Apple Flavor Pairings: New Takes on Your Favorite Fruit. Retrieved from
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Fragrantica. (2023, January 25). Green, Red, Sweet & Sour Apples in Perfumes. Retrieved from
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Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of this compound.
-
Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of this compound.
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PubChem. (n.d.). This compound. Retrieved from
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The Good Scents Company. (n.d.). This compound. Retrieved from
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ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. Retrieved from
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Introduction: The Versatility of 3-Hexen-2-one in Synthesis
An In-Depth Technical Guide to 3-Hexen-2-one as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound (C₆H₁₀O) is an α,β-unsaturated ketone, a class of compounds renowned for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring both a ketone carbonyl group and a carbon-carbon double bond in conjugation, provides two key sites for reactivity: the carbonyl carbon (electrophilic) and the β-carbon of the alkene (electrophilic via 1,4-conjugate addition). This dual reactivity makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the formation of new carbon-carbon bonds.[2][3]
This guide provides a detailed exploration of this compound's role as a synthetic intermediate, focusing on its application in cornerstone reactions such as the Michael Addition and the Robinson Annulation. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][4] |
| Molecular Weight | 98.14 g/mol | [1][4] |
| CAS Number | 763-93-9 | [4] |
| IUPAC Name | (E)-hex-3-en-2-one | [1] |
| Other Names | 1-Butenyl methyl ketone, Methyl 1-butenyl ketone | [4][5] |
Application I: The Michael Addition - Mastering 1,4-Conjugate Addition
The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] this compound serves as an excellent Michael acceptor due to the electron-withdrawing nature of the conjugated carbonyl group, which polarizes the double bond and renders the β-carbon susceptible to nucleophilic attack.[3]
Causality of Reactivity: The reaction's driving force is the formation of a thermodynamically stable carbon-carbon single bond at the expense of a weaker pi bond. The nucleophile, typically a "soft" nucleophile like an enolate, Gilman reagent, or amine, preferentially attacks the "soft" electrophilic β-carbon.[2][3] The resulting intermediate is an enolate, which is then protonated to yield the final 1,5-dicarbonyl compound or a related functionalized product.
Mechanism of Michael Addition to this compound
The diagram below illustrates the general mechanism where an enolate, formed from a donor like diethyl malonate, acts as the nucleophile.
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Application Notes and Protocols for Investigating the Anti-Cancer Properties of 3-Hexen-2-one
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for the investigation of the potential anti-cancer properties of 3-Hexen-2-one. While direct and extensive research on the anti-neoplastic activities of this compound is currently limited, its chemical structure as an α,β-unsaturated ketone suggests a plausible mechanism for biological activity, including potential cytotoxicity against cancer cells.[1] α,β-unsaturated ketones are known to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in proteins, such as cysteine, which can lead to the modulation of various cellular signaling pathways.[1] This document outlines a series of detailed protocols for a systematic evaluation of this compound, from initial in vitro cytotoxicity screening to mechanistic studies and in vivo validation.
Introduction: The Scientific Rationale
This compound is a naturally occurring organic compound found in various plants.[2] Its core chemical feature is an α,β-unsaturated ketone moiety. This functional group is a known electrophile, capable of undergoing Michael addition reactions with biological nucleophiles like the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the biological and pharmacological activities of many natural and synthetic compounds. The covalent modification of key cellular proteins can disrupt their function, leading to the inhibition of critical cancer-related processes such as cell proliferation, survival, and migration. Therefore, this compound is a molecule of interest for anti-cancer drug discovery.
This guide provides a structured, multi-stage approach to rigorously assess the anti-cancer potential of this compound. The protocols are designed to be self-validating and are grounded in established methodologies for cancer research.
Experimental Workflow for Investigating this compound
The investigation into the anti-cancer properties of this compound can be systematically approached in four stages, as illustrated in the workflow diagram below. This ensures a logical progression from broad cytotoxic effects to specific molecular mechanisms and preclinical validation.
Caption: A four-stage workflow for the comprehensive evaluation of this compound's anti-cancer properties.
Stage 1: In Vitro Assessment of Cytotoxicity
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissues of origin should be used to assess the breadth of its activity.
Recommended Cell Lines
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).[3]
-
A549: Human lung carcinoma.[3]
-
HCT116: Human colon carcinoma.[4]
-
PC-3: Human prostate cancer (androgen receptor-negative).[3]
-
MRC-5: Normal human fetal lung fibroblasts (as a non-cancerous control).[3]
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast | 25.5 |
| MDA-MB-231 | Breast | 15.8 |
| A549 | Lung | 32.1 |
| HCT116 | Colon | 18.9 |
| PC-3 | Prostate | 22.4 |
| MRC-5 | Normal Lung | >100 |
Stage 2: Mechanistic Investigation of Cell Death
If this compound demonstrates cytotoxicity, the next step is to determine the mechanism of cell death, with a primary focus on apoptosis (programmed cell death).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol: Western Blot for Apoptosis-Related Proteins
This protocol assesses the levels of key proteins involved in the apoptotic cascade.
Materials:
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)
-
Secondary antibody (HRP-conjugated)
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Look for an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[5][6]
Stage 3: Elucidation of Molecular Signaling Pathways
Understanding which signaling pathways are modulated by this compound is crucial for identifying its molecular targets. The PI3K/Akt/mTOR and MAPK pathways are commonly dysregulated in cancer and are potential targets for compounds that induce apoptosis.[7][8]
Caption: Potential signaling pathways that may be targeted by this compound to exert its anti-cancer effects.
Protocol: Western Blot for Key Signaling Proteins
This protocol is similar to the one described in section 4.2 but uses antibodies specific to key proteins in the PI3K/Akt and MAPK pathways.
Primary Antibodies to Consider:
-
p-Akt (phosphorylated Akt) and total Akt
-
p-mTOR and total mTOR
-
p-ERK and total ERK
-
p-JNK and total JNK
-
p-p38 and total p38
Analysis: A decrease in the ratio of phosphorylated to total protein for Akt, mTOR, and ERK would suggest an inhibitory effect of this compound on these pro-survival and proliferative pathways.
Stage 4: In Vivo Preclinical Evaluation
Positive in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and safety of this compound in a living organism. The cell line-derived xenograft (CDX) model is a standard initial in vivo model.[9]
Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line that showed high sensitivity in vitro (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control drug).
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot).
-
Efficacy Assessment: Compare the tumor growth inhibition in the treatment groups relative to the vehicle control group.
Conclusion and Future Directions
This document provides a foundational set of protocols to systematically investigate the anti-cancer properties of this compound. The proposed workflow is designed to first establish cytotoxic activity, then elucidate the underlying mechanisms of cell death and signaling pathway modulation, and finally, validate these findings in a preclinical in vivo model. Positive results from this comprehensive evaluation would warrant further investigation into the specific molecular targets of this compound through techniques such as proteomics and activity-based protein profiling. Such studies would be instrumental in advancing this compound as a potential lead compound in cancer drug development.
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Application Notes: Investigating the Potential Anti-inflammatory Applications of 3-Hexen-2-one
Abstract
Inflammation is a fundamental biological response to injury and infection, but its dysregulation can lead to chronic diseases.[1] There is a persistent need for novel anti-inflammatory agents with targeted mechanisms of action. 3-Hexen-2-one, a naturally occurring α,β-unsaturated ketone found in various plants, presents as a compelling candidate for investigation.[2][3] Its chemical structure, specifically the electrophilic enone moiety, suggests a potential to modulate key inflammatory signaling pathways.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a structured workflow with robust protocols to evaluate the anti-inflammatory efficacy and mechanism of action of this compound. The protocols cover essential in vitro assays, from initial cytotoxicity screening to in-depth mechanistic studies on the NF-κB and MAPK signaling cascades, and provide a conceptual framework for subsequent in vivo validation.
Introduction: The Rationale for this compound
The inflammatory cascade is tightly regulated by a complex network of signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][5] Upon stimulation by inflammatory triggers like bacterial lipopolysaccharide (LPS), these pathways activate the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[6][7][8]
This compound is an α,β-unsaturated ketone, a class of compounds known for their reactivity as Michael acceptors. This electrophilic nature allows them to potentially form covalent bonds with nucleophilic residues, such as cysteine, on key regulatory proteins. It is hypothesized that this compound may exert anti-inflammatory effects by targeting and inhibiting critical components of the NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.
This guide outlines a systematic approach to test this hypothesis, beginning with foundational in vitro cell-based assays and culminating in mechanistic deep dives.
Hypothesized Mechanism of Action
We propose that this compound inhibits inflammation by interfering with upstream signaling events that lead to the activation of pro-inflammatory transcription factors. The primary targets are hypothesized to be within the NF-κB and MAPK pathways.
-
NF-κB Pathway Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[9] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[6][9] this compound may inhibit this process by targeting the IκB kinase (IKK) complex or other upstream kinases, preventing IκBα degradation.
-
MAPK Pathway Modulation: The MAPK family (including p38, JNK, and ERK) is another set of kinases that respond to inflammatory stimuli and regulate the expression of inflammatory genes.[5][10] this compound could potentially inhibit the phosphorylation, and thus the activation, of these kinases.
Caption: Hypothesized inhibitory action of this compound on LPS-induced inflammatory pathways.
Part I: In Vitro Characterization
The foundational analysis of this compound's anti-inflammatory properties should be conducted using an established in vitro model, such as the murine macrophage cell line RAW 264.7 stimulated with LPS.[6][11]
Caption: Experimental workflow for the in vitro evaluation of this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range of this compound that is non-toxic to the cells. The MTT assay measures cell viability by quantifying the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the same solvent concentration used for the compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | e.g., 1.25 | e.g., 0.08 | 100% |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 1: Example data table for presenting MTT cytotoxicity results. Subsequent experiments should use concentrations that show >90% cell viability.
Protocol 2: Inhibition of Pro-inflammatory Mediators
Principle: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[12][13] This activation leads to the robust production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[11][14][15] This protocol measures the ability of this compound to inhibit the production of these key mediators.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined in Protocol 1). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.
Sub-protocol 2a: Quantification of Nitric Oxide (Griess Assay)
-
In a new 96-well plate, add 50 µL of the collected cell supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Sub-protocol 2b: Quantification of TNF-α and IL-6 (ELISA) Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions. A general workflow is provided below.[16][17][18][19]
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample Incubation: Wash the plate and add 100 µL of collected supernatants and standards to the wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until color develops (15-20 minutes).
-
Stop Reaction: Add the stop solution. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm.[20] Calculate cytokine concentrations based on the standard curve.[20]
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| This compound | |||
| Positive Control (e.g., Dexamethasone) |
Table 2: Summary table for reporting the half-maximal inhibitory concentration (IC₅₀) values for this compound.
Protocol 3: Mechanistic Investigation via Western Blotting
Principle: Western blotting allows for the detection of specific proteins to elucidate the molecular mechanism of action. By measuring the phosphorylation of key proteins in the NF-κB and MAPK pathways, we can determine if this compound's inhibitory effects are mediated through these cascades.[21] A reduction in the phosphorylation of p65 and the degradation of IκBα would indicate NF-κB pathway inhibition.[6][9]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a short duration (e.g., 30-60 minutes, requires time-course optimization).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p38, Total p38, etc.
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts.
Part II: In Vivo Validation (Conceptual Framework)
Following successful in vitro characterization, the next logical step is to validate the anti-inflammatory effects of this compound in animal models of inflammation.[22][23][24]
Suggested Model 1: LPS-Induced Systemic Inflammation in Mice
Principle: This acute model mimics systemic inflammation or sepsis.[25] Administration of LPS causes a rapid and massive release of pro-inflammatory cytokines into the bloodstream. The efficacy of this compound can be assessed by its ability to reduce these systemic cytokine levels.
Brief Protocol Outline:
-
Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week.
-
Compound Administration: Administer this compound (or vehicle) to different groups of mice, typically via oral gavage or intraperitoneal (i.p.) injection.
-
LPS Challenge: After 1-2 hours, challenge the mice with a non-lethal dose of LPS via i.p. injection.
-
Sample Collection: At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture and process it to obtain serum.
-
Analysis: Quantify the levels of TNF-α and IL-6 in the serum using ELISA.
Suggested Model 2: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-characterized model of acute, localized inflammation.[22][26] Sub-plantar injection of carrageenan induces edema (swelling), which can be quantified over time. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[7]
Brief Protocol Outline:
-
Compound Administration: Administer this compound (or vehicle/positive control like Indomethacin) to different groups of rats.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Safety and Handling of this compound
-
Physical Properties: this compound is a liquid with a flash point of approximately 36.5°C.[3] It should be handled as a flammable substance.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[27] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[27][28]
-
Toxicity: Comprehensive toxicological data for this compound is limited.[28] Predicted data suggests potential for skin and eye irritation.[29] Therefore, direct contact should be avoided. All experiments should be conducted with appropriate institutional safety approvals.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, from in vitro screening to mechanistic analysis, will generate the critical data needed to establish proof-of-concept. Positive results would warrant further investigation, including:
-
Target Identification: Utilizing advanced techniques like chemical proteomics to identify the specific protein targets of this compound.
-
Advanced In Vivo Models: Testing the compound in more complex, chronic models of inflammatory diseases such as collagen-induced arthritis.[24]
-
Pharmacokinetic and Toxicological Studies: Conducting comprehensive ADME/Tox studies to assess its drug-like properties and safety profile.
This structured approach will enable a thorough and scientifically rigorous assessment of the therapeutic potential of this compound.
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- In vitro and In vivo Models for Anti-inflammation: An Evalu
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Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. (URL: [Link])
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. (URL: [Link])
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Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. (URL: [Link])
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Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. (URL: [Link])
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Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Gut. (URL: [Link])
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HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. (URL: [Link])
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(3Z)-, CAS Registry Number 292605-05-1. Fragrance Material Safety Assessment Center - Elsevier. (URL: [Link])
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Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC - NIH. (URL: [Link])
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Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. (URL: [Link])
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(Z)-3-hexen-2-one | C6H10O | CID 6430723. PubChem - NIH. (URL: [Link])
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Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers. (URL: [Link])
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This compound (CHEBI:141566). EMBL-EBI. (URL: [Link])
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Analgesic effects and mechanisms of anti-inflammation of taraxeren-3-one from Diospyros maritima in mice. PubMed. (URL: [Link])
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3enm. Proteopedia, life in 3D. (URL: [Link])
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MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Assay Genie. (URL: [Link])
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Treating inflammation and infection in the 21st century: new hints from decoding resolution mediators and mechanisms. PubMed. (URL: [Link])
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Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil. (URL: [Link])
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. NIH. (URL: [Link])
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Anti-Inflammatory Action and Mechanisms of Resveratrol. MDPI. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hexen-2-one
Welcome to the technical support center for the synthesis of 3-Hexen-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this versatile α,β-unsaturated ketone. Here, we will explore common synthetic routes and provide in-depth troubleshooting for issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are their respective advantages and disadvantages?
There are several effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability.
| Synthesis Method | Advantages | Disadvantages |
| Claisen-Schmidt Condensation | Cost-effective, uses readily available starting materials (propanal and acetone).[1] | Can lead to self-condensation of propanal and the formation of multiple byproducts, potentially lowering the yield.[1] |
| Wittig Reaction | Offers excellent control over the stereochemistry of the double bond, allowing for the selective synthesis of either the (E) or (Z)-isomer.[2][3] | The generation of the phosphonium ylide requires anhydrous conditions and strong bases. Triphenylphosphine oxide byproduct can be challenging to remove.[2] |
| Oxidation of 3-Hexen-2-ol | A straightforward method if the corresponding alcohol is available. Mild oxidizing agents can provide good yields.[1] | The starting alcohol may not be readily available. Over-oxidation can lead to cleavage of the double bond.[1] |
| Grignard Reaction | A classic method for forming carbon-carbon bonds and can be adapted for this synthesis.[4] | Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions.[4][5][6] |
Q2: I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is a common challenge. The Wittig reaction is particularly well-suited for controlling the double bond geometry.
-
For the (Z)-isomer: Employ non-stabilized ylides under salt-free conditions.[2] The reaction is typically run at low temperatures (e.g., 0 °C) in a solvent like THF.[2]
-
For the (E)-isomer: Stabilized ylides or the Schlosser modification of the Wittig reaction can be used to favor the formation of the (E)-alkene.[7]
Q3: What are the key safety precautions I should take when synthesizing this compound?
This compound and many of the reagents used in its synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[8][9]
-
Fire Safety: this compound is flammable.[10] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[8][11]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[8]
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation
Potential Cause: Self-condensation of propanal or acetone.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize the rate of self-condensation.[1]
-
Slow Addition: Add the mixture of acetone and propanal dropwise to the cooled base solution with vigorous stirring. This ensures that the concentration of the aldehyde is kept low at any given time, favoring the cross-condensation reaction.[1]
-
Molar Ratio: Use a slight molar excess of propanal relative to acetone to drive the reaction towards the desired product.[1]
Workflow for Optimizing Claisen-Schmidt Condensation:
Caption: Workflow for optimizing the Claisen-Schmidt condensation.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide from Wittig Reaction
Potential Cause: High polarity and crystallinity of triphenylphosphine oxide.
Troubleshooting Steps:
-
Purification Method: Flash column chromatography on silica gel is the most effective method for separating this compound from triphenylphosphine oxide. Use a gradient of hexane and ethyl acetate as the eluent.[1][2]
-
Crystallization: In some cases, the triphenylphosphine oxide can be partially removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, followed by filtration.
Experimental Protocol for Z-Selective Wittig Reaction:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend acetylmethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium. A color change to deep orange or red indicates ylide formation. Stir at 0 °C for 1 hour.[2]
-
Reaction with Propanal: Add a solution of propanal in anhydrous THF dropwise to the ylide solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours. The disappearance of the ylide's color can indicate reaction completion.[2]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Issue 3: Low Yield in Grignard Reaction
Potential Cause: Presence of moisture or other protic impurities.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[4][5][6]
-
Reagent Quality: Use high-quality magnesium turnings. If they appear dull, they can be activated with a small crystal of iodine or by stirring under vacuum.[5][6]
-
Initiation: The Grignard reaction can sometimes be difficult to initiate. A small amount of 1,2-dibromoethane can be added to activate the magnesium surface.[6] The initiation is indicated by bubble formation and a cloudy appearance of the solution.[4]
Logical Relationship for Troubleshooting Grignard Reactions:
Caption: Decision-making diagram for troubleshooting low Grignard reaction yields.
Analytical Characterization
To ensure the identity and purity of your synthesized this compound, proper analytical characterization is crucial.
| Analytical Technique | Parameter | Expected Value |
| GC-MS | Retention Time | Dependent on column and method, typically 8-12 min.[12] |
| Quantifier Ion (m/z) | 83[12] | |
| Qualifier Ions (m/z) | 55, 43[12] | |
| ¹H NMR (CDCl₃) | Vinylic Protons | δ ~6.0-7.0 ppm |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon | δ ~198 ppm |
| Vinylic Carbons | δ ~130-145 ppm |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or hexane.[1]
-
GC Conditions: Inject the sample into a GC equipped with a capillary column suitable for volatile organic compounds. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).[1]
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode.[1]
References
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Technical Support Center: Optimizing Claisen-Schmidt Condensation of 3-Hexen-2-one
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing this powerful carbon-carbon bond-forming reaction, with a specific focus on the condensation of α,β-unsaturated ketones like 3-Hexen-2-one. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and how does it apply to this compound?
A1: The Claisen-Schmidt condensation is a variation of the aldol condensation.[1] It involves the reaction of an aldehyde or ketone possessing an α-hydrogen with a carbonyl compound that lacks an α-hydrogen.[2][3] In the context of this compound, this enone can act as the enolizable ketone component, reacting with a non-enolizable aldehyde (like an aromatic aldehyde) in the presence of a base or acid catalyst.[4][5] The reaction proceeds through an enolate intermediate, which attacks the electrophilic carbonyl carbon of the aldehyde.[6] Subsequent dehydration of the aldol addition product yields a more conjugated α,β-unsaturated ketone, often referred to as a chalcone-like compound.[5][7]
Q2: Why is a base catalyst typically preferred over an acid catalyst for this reaction?
A2: While both acid and base catalysis are possible, base catalysis is more common for the Claisen-Schmidt condensation.[8] Under basic conditions, the formation of the nucleophilic enolate is straightforward.[6] In contrast, acid-catalyzed reactions can sometimes lead to side products. For instance, the protonated forms of ketones and aldehydes could potentially react with aromatic rings in a Friedel-Crafts-type side reaction, which would lower the yield of the desired product and necessitate more complex purification.[9]
Q3: How do I select the appropriate aldehyde to react with this compound?
A3: The key is to choose an aldehyde that cannot form an enolate, thus preventing self-condensation.[8] Aromatic aldehydes, such as benzaldehyde and its derivatives, are ideal choices because they lack α-hydrogens.[2][10] This ensures that the aldehyde can only act as the electrophile in the reaction.[8]
Q4: What are the advantages of using "green chemistry" approaches for this condensation?
A4: Green chemistry methods for the Claisen-Schmidt condensation offer significant benefits. Solvent-free grinding, for example, reduces environmental impact by eliminating the need for hazardous organic solvents.[10] This technique often involves grinding the reactants with a solid catalyst, such as sodium hydroxide, which can lead to shorter reaction times and simpler product isolation.[11][12] Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating, often resulting in higher yields and fewer side products.[8][10]
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the Claisen-Schmidt condensation of this compound and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions:
-
Ineffective Catalyst: The choice and concentration of the base are critical. For many reactions, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[10] If your yield is low, consider using a stronger base or a different catalytic system. Ensure your catalyst is not old or degraded.[10]
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the ketone to the aldehyde is a good starting point, using a slight excess of the aldehyde can sometimes drive the reaction to completion.[10]
-
Reversibility of Aldol Addition: The initial aldol addition step can be reversible. To push the reaction towards the final dehydrated product, ensure your conditions favor the elimination of water. This can often be achieved by heating the reaction mixture.[10]
-
Product Precipitation: If the product is insoluble in the reaction solvent, it may precipitate and hinder the reaction. In such cases, increasing the solvent volume or switching to a more suitable solvent can help. Vigorous stirring is also crucial.[10]
Problem 2: Formation of Multiple Side Products
Possible Causes & Solutions:
-
Self-Condensation of this compound: Although you are using a non-enolizable aldehyde, self-condensation of the ketone can still occur. A highly effective strategy to minimize this is to add the this compound slowly to the reaction mixture containing the base and the aldehyde.[8] This keeps the enolate concentration low, favoring the desired cross-condensation.[8]
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes that lack α-hydrogens can undergo a disproportionation reaction (the Cannizzaro reaction) to form an alcohol and a carboxylic acid.[8][10] To minimize this, consider using a milder base, lower reaction temperatures, or a catalytic system less prone to promoting this side reaction.[10]
-
Michael Addition: The α,β-unsaturated ketone product is a Michael acceptor and can potentially react with the enolate of this compound. This can be mitigated by carefully controlling the stoichiometry and reaction time.
Problem 3: Incomplete Reaction or Stalling
Possible Causes & Solutions:
-
Catalyst Deactivation: Acidic impurities in your reactants or solvent can neutralize the base catalyst. Ensure all reagents and glassware are pure and dry.[10] It may be necessary to add more catalyst if the reaction stalls.
-
Insufficient Reaction Time or Temperature: Some Claisen-Schmidt condensations require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).[13] If the reaction has stalled at room temperature, gentle heating may be required.[10]
Experimental Protocols
General Procedure for Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general guideline for the reaction of this compound with an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
This compound
-
Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Solvent (e.g., Ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.[5]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[5]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[10] Monitor the progress of the reaction by TLC.[13]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water.[11] If a precipitate forms, collect the solid by vacuum filtration.[13] If the product is an oil, extract it with a suitable organic solvent.
-
Purification: Wash the crude product with cold water to remove any remaining base.[13] The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[11][14]
Data Presentation
Table 1: Influence of Reaction Parameters on Claisen-Schmidt Condensation
| Parameter | Variation | Expected Impact on Yield and Purity | Rationale |
| Catalyst | NaOH, KOH, Weaker Bases (e.g., K₂CO₃) | Stronger bases generally lead to faster reaction rates but may increase side reactions like the Cannizzaro reaction.[8][10] Weaker bases can improve selectivity for sensitive substrates. | The base deprotonates the α-carbon of the ketone to form the reactive enolate.[7] |
| Solvent | Ethanol, Methanol, Water, Solvent-free | Polar protic solvents like ethanol are common.[15] Solvent-free conditions can lead to higher yields and shorter reaction times.[1][12] | The solvent facilitates the interaction of reactants and the catalyst. |
| Temperature | Room Temperature, Gentle Heating (40-50 °C) | Increased temperature can accelerate the reaction rate and promote the dehydration step but may also increase the formation of byproducts.[10][16] | The reaction often requires an activation energy that can be supplied by heating. |
| Stoichiometry | 1:1 Ketone:Aldehyde, Slight excess of Aldehyde | A slight excess of the non-enolizable aldehyde can help drive the reaction to completion.[8][10] | This ensures the enolate of the ketone preferentially reacts with the aldehyde. |
Visualizations
Workflow for Optimizing Claisen-Schmidt Condensation
Caption: The three key steps of the base-catalyzed Claisen-Schmidt condensation.
References
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available from: [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020-07-24). Available from: [Link]
-
Vedantu. Explain the mechanism of claisen-schmidt reaction. Available from: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
-
Quora. Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. (2019-03-17). Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
American Chemical Society. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Available from: [Link]
-
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available from: [Link]
-
ResearchGate. Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Available from: [Link]
-
ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Available from: [Link]
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. (2024-02-10). Available from: [Link]
-
The Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015-12-19). Available from: [Link]
-
ResearchGate. Effect of solvent on the Claisen-Schmidt reaction. Available from: [Link]
-
YouTube. Claisen Condensation: Solvent and Base Choice. (2021-05-06). Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Available from: [Link]
-
ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Available from: [Link]
-
StudySmarter. Claisen Condensation: Mechanism & Reaction. (2023-10-21). Available from: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
Fiveable. 3.5 Claisen condensation - Organic Chemistry II. Available from: [Link]
-
ResearchGate. Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions [a]. Available from: [Link]
-
Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. (2020-12-17). Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
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Technical Support Center: Challenges in Separating (E) and (Z) Isomers of 3-Hexen-2-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the geometric isomers of 3-Hexen-2-one. Here, we will delve into the common challenges, provide detailed troubleshooting guides for various analytical techniques, and offer step-by-step protocols to enhance your separation efficiency.
Core Challenges & Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the (E) and (Z) isomers of this compound?
The primary challenge stems from the subtle differences in the physicochemical properties of the (E) and (Z) isomers.[1] These geometric isomers share the same molecular weight and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond.[2] This leads to very similar boiling points and polarities, making their separation by common techniques a significant challenge. The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance.[2]
Q2: What are the boiling points of the (E) and (Z) isomers?
-
(E)-3-Hexen-2-one: 140-141 °C (at 760 mmHg)[2]
-
(Z)-3-Hexen-2-one: The boiling point is estimated to be slightly lower than the (E)-isomer, though precise experimental values are not as commonly cited.[2]
This small difference makes separation by fractional distillation largely ineffective.[3]
Q3: Which analytical techniques are most promising for this separation?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for separating this compound isomers.[1]
-
Gas Chromatography (GC) is well-suited for volatile compounds like this compound and can provide excellent resolution with the correct column and temperature programming.[1][2]
-
High-Performance Liquid Chromatography (HPLC) offers a wide variety of stationary and mobile phases, allowing for significant flexibility in method development.[1] For particularly challenging separations, specialized techniques such as silver ion chromatography can be employed.[1][4]
Q4: Is there a risk of the isomers converting into one another during the separation process?
Yes, isomerization is a potential risk, especially under thermal stress. Alpha,beta-unsaturated ketones can be susceptible to isomerization, and care must be taken during sample preparation and analysis to minimize this conversion.[2][4] For instance, using lower temperatures during GC analysis or distillation is advisable. Similarly, exposure to light can induce isomerization in some conjugated systems.[5]
Troubleshooting Guide: Gas Chromatography (GC)
Gas chromatography is often the first choice for analyzing volatile isomers. However, achieving baseline separation requires careful optimization.
Workflow for GC Method Development
Caption: GC method development workflow.
GC Troubleshooting Q&A
Q: My (E) and (Z) isomer peaks are co-eluting or only appearing as a shoulder on one another. What should I do?
A: This is the most common issue and points to insufficient selectivity of your current GC method.
-
Pillar 1: The Stationary Phase. The choice of the GC column's stationary phase is critical.[2]
-
Non-polar columns (e.g., DB-1, HP-5ms): Separation is primarily based on boiling point differences.[6] Since the boiling points of this compound isomers are very close, these columns often provide poor resolution. The (Z)-isomer, being slightly more volatile, may elute first.
-
Mid-polar to Polar columns (e.g., DB-WAX, DB-23): These columns are highly recommended. They separate based on a combination of boiling point and specific interactions with the stationary phase. The slight polarity difference between the cis and trans isomers is exploited, often leading to the (Z)-isomer having a longer retention time due to stronger interactions.[3] Liquid crystalline stationary phases are also known for their exceptional ability to separate geometric isomers based on molecular shape.[7]
-
-
Pillar 2: Temperature Program.
-
Lower the Initial Temperature: Starting at a lower oven temperature can improve the separation of early-eluting peaks.
-
Slow the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, which can significantly enhance resolution.[8]
-
-
Pillar 3: Carrier Gas Flow Rate. Ensure your carrier gas flow rate is optimized for your column's internal diameter. A flow rate that is too high will reduce interaction time and decrease resolution.
Q: I'm seeing broad or tailing peaks for my isomers. What's the cause?
A: Peak tailing can be caused by several factors.
-
Active Sites: The ketone group in this compound can interact with active sites (e.g., exposed silanols) in the injector liner or the column itself, leading to tailing.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[10]
-
Solution: Dilute your sample or use a larger split ratio.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, dead volume can cause peak broadening and tailing.[9][10]
Q: My retention times are shifting between runs. Why?
A: Retention time instability usually points to a system problem.
-
Leaks: Check for leaks in the injector, fittings, or septum.[11] Even a small leak can affect carrier gas flow and pressure, leading to inconsistent retention times.
-
Temperature or Pressure Fluctuations: Ensure your GC oven temperature and electronic pressure control are stable.[11]
-
Sample Matrix Effects: If your sample is in a complex matrix, non-volatile residues can build up in the injector or on the column, affecting performance over time. Regular maintenance is key.[10]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC provides a powerful alternative to GC, especially for preparative scale work or when dealing with less volatile samples.
HPLC Troubleshooting Q&A
Q: I'm trying to separate the isomers on a standard C18 column, but I'm getting no separation. What's wrong?
A: A standard C18 column may not be sufficient for resolving these closely related isomers because it primarily separates based on hydrophobicity, which is very similar for the (E) and (Z) forms.[1]
-
Pillar 1: Enhance Shape Selectivity. You need a stationary phase that can recognize the different shapes of the isomers.
-
Phenyl-Hexyl or Cholesterol-based columns: These phases offer different selectivity, including pi-pi interactions (for phenyl phases) or shape-based recognition (for cholesterol phases), which can be effective for geometric isomers.[12]
-
Silver Ion Chromatography: This is a highly effective technique. A stationary phase impregnated with silver ions (Ag+) can be used. The silver ions form reversible complexes with the pi-electrons of the double bond. The stability of this complex differs between the (E) and (Z) isomers, allowing for excellent separation.[1][4] This can be done with silver-impregnated silica columns or by adding a silver salt like silver nitrate to the mobile phase (though this can be harsh on the HPLC system).
-
-
Pillar 2: Mobile Phase Optimization.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. Sometimes, a weaker mobile phase (less organic solvent) can improve resolution by increasing interaction with the stationary phase.
-
Try Different Solvents: Switching from methanol to acetonitrile, or vice versa, can alter selectivity and may improve the separation.
-
Q: My peaks are broad, and the resolution is poor even with a specialized column.
A:
-
Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase will cause the sample band to spread on the column, leading to broad peaks.
-
Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening. This is especially critical for high-efficiency columns.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is designed for the analytical separation and identification of (E) and (Z) isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent[2]
-
Mass Spectrometer: Agilent 5977A or equivalent[2]
-
Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 230 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
MSD Transfer Line: 240 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 35-200 amu.
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire data in full scan mode.
-
Analysis: Identify the isomers based on their retention times and mass spectra. The (Z)-isomer is expected to have a slightly longer retention time on a polar WAX column.
Protocol 2: Preparative HPLC with a Silver-Ion Column
This protocol outlines a method for separating and isolating larger quantities of the isomers.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Detector: UV detector set at 225 nm.[1]
-
Column: A commercially available or lab-prepared silver-impregnated silica column (e.g., 250 mm x 10 mm ID).
-
Mobile Phase: A gradient of ethyl acetate in hexane. (e.g., starting with 100% hexane and ramping to 5% ethyl acetate over 30 minutes).
-
Flow Rate: 4.0 mL/min.
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve the this compound isomer mixture in hexane to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a suitable volume (e.g., 500 µL) onto the column.
-
Fraction Collection: Collect the eluting peaks into separate vials based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the GC-MS protocol above to confirm the purity of each isolated isomer.
-
Solvent Removal: Carefully remove the solvent from the collected fractions under reduced pressure at a low temperature to obtain the pure isomers.[2]
Data Summary
Physicochemical Properties of this compound Isomers
| Property | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| Molecular Formula | C₆H₁₀O[2] | C₆H₁₀O[2] |
| Molar Mass ( g/mol ) | 98.14[2][13] | 98.14[2] |
| Boiling Point (°C) | 140-141 (at 760 mmHg)[2] | Slightly lower than (E)-isomer[2] |
| Stability | More thermodynamically stable[2] | Less thermodynamically stable |
Final Recommendations
The separation of (E) and (Z) isomers of this compound is a non-trivial but achievable task. A systematic approach is crucial.
-
Analytical Scale: For routine analysis, Gas Chromatography with a polar stationary phase (e.g., WAX-type) is the most robust and reliable method.
-
Preparative Scale: For isolating pure isomers, HPLC with a silver-ion impregnated column offers superior selectivity and is the recommended approach.[1][4]
-
Prevent Isomerization: In all procedures, minimize exposure to high temperatures and UV light to maintain the isomeric integrity of your sample.[4][5]
By understanding the underlying principles and systematically troubleshooting your method, you can successfully resolve and quantify these challenging geometric isomers.
References
- MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- University of Helsinki. (n.d.).
- BenchChem. (2025). Technical Support Center: Separation of (E) and (Z) Isomers of this compound.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- BenchChem. (2025). An In-depth Technical Guide to (E)-3-Hexen-2-one and (Z).
- BenchChem. (2025). Navigating the Separation of 1-Phenyl-1-butene Geometric Isomers by Gas Chromatography.
- ResearchGate. (2016). How to separate E and Z isomers?
- Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
- ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl....
- PubMed. (n.d.).
- Kelly, J. W., Aggarwal, N. D., Murari, R., & Stewart, J. T. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching.
- Phenomenex, Inc. (2014). TROUBLESHOOTING GUIDE.
- Krupčík, J., Hrouzek, J., Čaplová, J., & Aboul-Enein, H. Y. (2006). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Ghanem, E., & Al-Hariri, S. (2010). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- J&W Scientific. (n.d.). GC Troubleshooting. Stepbio.
- Lin, J., Song, L., Chen, Y., Liu, C., Chen, S., & Mo, F. (2025).
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- Shimadzu. (2022). GC Troubleshooting guide.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Google Patents. (n.d.).
- Cheméo. (n.d.). Chemical Properties of (E)-3-hexen-2-one (CAS 4376-23-2).
- NIST. (n.d.). 3-Hexene, 2-methyl-, (Z)-. NIST WebBook.
- Chemical Synthesis D
- PubChem. (n.d.). This compound.
- NIST. (n.d.). (E)-3-Hexen-2-one. NIST WebBook.
- NIST. (n.d.). This compound. NIST WebBook.
- Kuze, N., Kawashima, Y., & Ozawa, R. (2023). ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. International Symposium on Molecular Spectroscopy.
- NIST. (n.d.). This compound. NIST WebBook.
- BenchChem. (2025). Technical Support Center: E/Z Isomer Separation of 3-Hexene.
- Dagaut, P., Dayma, G., & Al Rashidi, M. (2014). Products from the Oxidation of Linear Isomers of Hexene. Energy & Fuels, 28(2), 1479-1487.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 763-93-9).
Sources
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- 13. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (Z)-3-Hexen-2-one via Wittig Reaction
Welcome to the technical support center for the stereoselective synthesis of (Z)-3-Hexen-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield of the (Z)-isomer in the Wittig reaction. Here, we will address common challenges, provide detailed troubleshooting guides, and present optimized protocols to maximize your success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the synthesis of (Z)-3-Hexen-2-one using the Wittig reaction.
Q1: My Wittig reaction is producing a low yield of 3-Hexen-2-one, and the Z/E selectivity is poor. What are the most likely causes?
A1: Low yield and poor (Z)-selectivity in this Wittig reaction often stem from several critical factors related to the ylide generation and reaction conditions. For the synthesis of (Z)-alkenes, the use of non-stabilized ylides under kinetically controlled, salt-free conditions is paramount.[1][2]
-
Ylide Type: The synthesis of (Z)-3-Hexen-2-one requires a non-stabilized ylide, such as 1-(triphenylphosphoranylidene)propan-2-one. Stabilized ylides, those with electron-withdrawing groups that can delocalize the negative charge on the carbanion, preferentially form the more thermodynamically stable (E)-alkene.[3] The reaction of a non-stabilized ylide with an aldehyde is typically under kinetic control, favoring the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.[4]
-
Presence of Lithium Salts: Lithium salts, often present from the use of n-butyllithium (n-BuLi) for ylide generation, can decrease (Z)-selectivity by promoting the equilibration of the betaine intermediate, leading to the thermodynamically favored (E)-isomer.[5][6] To enhance (Z)-selectivity, it is crucial to employ "salt-free" conditions. This can be achieved by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), which precipitate the corresponding sodium or potassium halide salt.
-
Reaction Temperature: The initial formation of the oxaphosphetane intermediate is favored at low temperatures. Running the reaction at -78 °C can significantly improve the Z:E ratio.
Q2: I'm observing incomplete consumption of my starting aldehyde. How can I improve the reaction conversion?
A2: Incomplete conversion can be due to several factors, including impure reagents, insufficient base, or ylide instability.[7]
-
Reagent Purity: Ensure that the aldehyde is pure and free of any acidic impurities that would quench the ylide. It is often beneficial to distill the aldehyde immediately before use. Solvents must be anhydrous, as ylides are highly sensitive to moisture.[7]
-
Base Stoichiometry and Strength: A full equivalent of a strong base is necessary to completely deprotonate the phosphonium salt and form the ylide. Ensure your base (e.g., n-BuLi, NaHMDS) is fresh and has been properly titrated.
-
Ylide Instability: Non-stabilized ylides can be unstable.[7] Consider generating the ylide in situ in the presence of the aldehyde. This involves adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[8]
Q3: The purification of (Z)-3-Hexen-2-one from triphenylphosphine oxide and the (E)-isomer is proving difficult. What are the best practices for purification?
A3: The separation of the (Z)-isomer from triphenylphosphine oxide and the (E)-isomer can indeed be challenging due to their similar polarities.[9][10]
-
Removal of Triphenylphosphine Oxide: A common method is to perform a preliminary purification by precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The crude product is dissolved in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and then a large excess of the non-polar solvent is added to crash out the phosphine oxide.
-
Chromatographic Separation: Flash column chromatography on silica gel is the most effective method for separating the (Z) and (E) isomers.[1][9] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. Careful monitoring of the fractions by TLC or GC is essential to isolate the pure (Z)-isomer. For analytical purposes, gas chromatography (GC) with a mid-polar column can effectively separate the isomers.[9][11]
Key Parameters for Maximizing (Z)-Selectivity
The following table summarizes the critical experimental parameters and their impact on the Z:E ratio in the synthesis of this compound.
| Parameter | Condition for High (Z)-Selectivity | Rationale |
| Ylide Type | Non-stabilized (e.g., from (1-oxopropyl)triphenylphosphonium bromide) | Favors kinetic control and formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene.[2][5] |
| Base | Salt-free conditions (e.g., KHMDS, NaHMDS) | Minimizes betaine equilibration, which would lead to the thermodynamic (E)-product.[1] |
| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether) | Stabilizes the transition state leading to the cis-oxaphosphetane.[1] |
| Temperature | Low temperature (-78 °C) for aldehyde addition | Slows down the reaction, enhancing kinetic control and favoring the less stable (Z)-isomer.[9] |
Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction under Salt-Free Conditions
This protocol is optimized for the synthesis of (Z)-3-Hexen-2-one with high stereoselectivity.
Materials:
-
(1-oxopropyl)triphenylphosphonium bromide
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (HPLC grade)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (1-oxopropyl)triphenylphosphonium bromide (1.05 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.0 equivalent) in THF dropwise over 20 minutes.
-
Stir the resulting deep orange or reddish solution at -78 °C for 1 hour. A color change indicates ylide formation.[1]
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, prepare a solution of freshly distilled propanal (1.0 equivalent) in anhydrous THF.
-
Add the propanal solution dropwise to the ylide solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours. The disappearance of the ylide's color can indicate reaction completion.[1]
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (Z)-3-Hexen-2-one.[1][9]
-
Visualizing the Reaction Pathway and Troubleshooting
Wittig Reaction Mechanism for (Z)-Alkene Formation
Caption: Kinetically controlled pathway to (Z)-alkenes.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting common issues.
References
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Hexen-2-one. BenchChem.
- Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
- SynArchive. (n.d.). Schlosser Modification. SynArchive.
- Organic Chemistry Portal. (n.d.). Schlosser Modification. Organic Chemistry Portal.
- Wikipedia. (2023). Wittig reaction. Wikipedia.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Quora.
- Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Scribd.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
- BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of trans-2-Decene. BenchChem.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
- BenchChem. (2025). An In-depth Technical Guide to (E)-3-Hexen-2-one and (Z). BenchChem.
- BenchChem. (2025). Technical Support Center: Separation of (E) and (Z) Isomers of this compound. BenchChem.
- Reddit. (2022). Problems with wittig reaction. Reddit.
- Concordia College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College.
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- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Hexen-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Hexen-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This compound is a valuable α,β-unsaturated ketone used as a building block in organic synthesis and as an important intermediate in the flavor, fragrance, and pharmaceutical industries.[1] This guide provides in-depth, field-proven insights in a troubleshooting format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for my desired isomer?
A1: Stereoselectivity is a common challenge and is highly dependent on your chosen synthetic route.
-
For Wittig Reactions: The stereochemical outcome is dictated by the stability of the phosphorus ylide. Non-stabilized ylides, such as those used to generate this compound, typically favor the formation of (Z)-alkenes under kinetic, salt-free conditions.[2][3] Conversely, stabilized ylides predominantly yield (E)-alkenes.[3] To enhance Z-selectivity, ensure you are using a non-stabilized ylide with a strong, non-lithium-based base (if possible) at low temperatures.
-
For Alkyne Hydrogenation: To obtain the (Z)-isomer, the partial hydrogenation of 3-hexyne-2-one is highly effective when using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead).[2][4] This catalyst facilitates syn-addition of hydrogen to the alkyne, yielding the cis or (Z)-alkene, while minimizing over-reduction.[4]
Q2: After purification, my yield is significantly lower than expected. What are the most common causes of product loss?
A2: Low yield can stem from several factors across different synthetic methods:
-
Incomplete Reactions: Monitor your reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the limiting reagent.[2]
-
Side Reactions: Competing reactions, such as self-condensation in Aldol reactions or dimerization, can consume starting materials and reduce the yield of the desired product.[5]
-
Purification Issues: this compound is a relatively volatile compound (Boiling Point: ~139°C).[6] Significant product loss can occur during solvent removal under reduced pressure if the temperature is too high or the vacuum is too strong. Additionally, the byproduct of the Wittig reaction, triphenylphosphine oxide, can be challenging to separate and may lead to co-elution during chromatography, reducing the isolated yield of the pure product.[7]
Q3: How can I confirm the identity and purity of my this compound product?
A3: A combination of analytical techniques is recommended for full characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity and identify volatile byproducts. The mass spectrum will show the molecular ion peak (m/z = 98.14) and characteristic fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and determining the E/Z isomer ratio. The coupling constants (J-values) between the vinylic protons are diagnostic: for the (Z)-isomer, the coupling is typically smaller than for the (E)-isomer.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and the C=C stretch of the alkene (around 1630-1650 cm⁻¹).
Troubleshooting Guide by Synthetic Method
This section addresses specific side reactions and experimental issues categorized by the synthetic methodology.
Method 1: Aldol Condensation
The Aldol condensation is a powerful C-C bond-forming reaction, typically involving the reaction of an enolate (from acetone) with an aldehyde (propanal) to form a β-hydroxy ketone, which then dehydrates to this compound.[9]
Q: My reaction produced multiple higher molecular weight compounds, and the yield of this compound is poor. What's happening?
A: Probable Cause: Self-Condensation and Polyme_rization. In a mixed Aldol condensation, both carbonyl compounds (propanal and acetone) can form enolates and act as electrophiles. This leads to undesirable self-condensation products.[5] Propanal can react with itself to form 2-methyl-2-pentenal, and acetone can self-condense to form mesityl oxide. Under harsh basic or acidic conditions, these products can undergo further reactions, leading to polymers.
Identification:
-
GC-MS: Look for mass peaks corresponding to the self-condensation products (e.g., C₆H₁₀O for propanal self-condensation product, same molecular formula but different structure) and higher molecular weight oligomers.
-
¹H NMR: The spectrum will be complex, with multiple sets of signals that do not correspond to the desired product.
Solution & Prevention: The key is to control the formation of the enolate and its subsequent reaction.
-
Use a Directed Aldol Approach: Slowly add the aldehyde (propanal) to a solution containing the ketone (acetone) and the base. This maintains a low concentration of the enolizable aldehyde, minimizing its self-condensation.
-
Temperature Control: Run the initial addition reaction at a low temperature (0-5°C) to favor the desired cross-condensation kinetically.
-
Choice of Base: Use a milder base like sodium hydroxide or potassium hydroxide.[10] Very strong bases like LDA can deprotonate both starting materials more readily.
Workflow: Minimizing Self-Condensation in Aldol Reactions
Caption: Directed Aldol condensation workflow.
Method 2: Wittig Reaction
The Wittig reaction is a reliable method for alkene synthesis, reacting a phosphorus ylide with a carbonyl compound. For this compound, this typically involves reacting propanal with 1-(triphenylphosphoranylidene)propan-2-one.[2]
Q: My main product is the wrong stereoisomer, (E)-3-Hexen-2-one, but I need the (Z)-isomer. How do I control the stereochemistry?
A: Probable Cause: Ylide Stabilization and Reaction Conditions. The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide. The ylide from acetylmethyltriphenylphosphonium bromide is considered "non-stabilized." Non-stabilized ylides react rapidly and irreversibly under kinetic control, typically favoring the cis or (Z)-alkene.[2][3] However, the presence of lithium salts (from bases like n-BuLi) can stabilize the betaine intermediate, allowing for equilibration and formation of the more thermodynamically stable trans or (E)-alkene.
Identification:
-
¹H NMR: Compare the coupling constants (J) of the vinylic protons. The (Z)-isomer will have a smaller J-value (~11-12 Hz) compared to the (E)-isomer (~15-16 Hz).
Solution & Prevention: To favor the (Z)-isomer, you must promote kinetic control.
-
Use Salt-Free Conditions: Employ a base that does not introduce lithium ions, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), to generate the ylide.[2]
-
Low Temperature: Perform the reaction at low temperatures (e.g., starting at 0°C or even -78°C) to prevent the reversal and equilibration of the initial cycloaddition.[2]
-
Solvent Choice: Anhydrous THF is a common and effective solvent for this reaction.[2]
Table 1: Wittig Reaction Conditions and Stereochemical Outcome
| Ylide Type | Base | Solvent | Temperature | Predominant Isomer | Reference |
|---|---|---|---|---|---|
| Non-stabilized | n-BuLi | THF | 0°C to RT | Mixture, can favor (E) | [2] |
| Non-stabilized | KHMDS/NaH | THF | -78°C to RT | High (Z)-selectivity | [2] |
| Stabilized | NaOMe | MeOH | RT | High (E)-selectivity |[3] |
Q: I have a persistent, high-boiling point impurity that is difficult to remove by chromatography. What is it and how do I get rid of it?
A: Probable Cause: Triphenylphosphine Oxide (TPPO). A stoichiometric amount of triphenylphosphine oxide (Ph₃P=O) is generated in every Wittig reaction.[7] This byproduct is highly polar, has a high boiling point, and can be difficult to separate from the desired product, especially on a large scale.
Solution & Prevention:
-
Crystallization: After the initial workup, concentrate the crude product. TPPO can sometimes be crystallized out from a nonpolar solvent like hexane or a hexane/ether mixture while the desired product remains in solution.
-
Chromatography: While challenging, flash column chromatography on silica gel is the most common method.[2] Use a gradient elution, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). TPPO will elute much later than the this compound.
-
Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester, and the resulting phosphate byproduct is water-soluble and easily removed during aqueous workup.[8]
Diagram: Wittig Reaction Stereoselectivity
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol Condensation Reaction [sigmaaldrich.com]
Technical Support Center: Optimizing GC-MS Parameters for 3-Hexen-2-one Isomer Separation
Welcome to the technical support center for the analysis of 3-hexen-2-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of these volatile compounds. The structural similarity of (E)- and (Z)-3-hexen-2-one presents a significant analytical challenge, requiring careful optimization of GC-MS parameters to achieve baseline separation.[1][2]
This resource is structured to address specific issues through a troubleshooting guide and a frequently asked questions (FAQ) section, ensuring you can quickly find the information you need to resolve your analytical hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting plan, explaining the reasoning behind each action.
Issue 1: Poor Resolution Between (E)- and (Z)-3-Hexen-2-one Peaks
Symptoms:
-
Overlapping or co-eluting peaks for the (E) and (Z) isomers.
-
Inability to accurately quantify individual isomers.
Root Causes & Solutions:
The primary reason for poor resolution is the very similar boiling points and polarities of the geometric isomers.[1] Achieving separation requires maximizing the differential interaction of the isomers with the stationary phase and optimizing chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Column Selection: The choice of the GC column is the most critical factor.[3] While a standard DB-5ms column can work, for challenging separations, a more polar stationary phase is recommended.[2] Highly polar cyanopropyl-based columns are excellent for separating cis/trans isomers due to their strong dipole-dipole interactions.[4][5]
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting compounds.[3][6] An initial "scouting" gradient of 10°C/min can be used, and if resolution is poor, the ramp rate should be decreased.[7] For very similar isomers, a very slow ramp rate of 2-3°C/min through the elution temperature range of the isomers can significantly improve separation.
-
Carrier Gas Flow Rate: The carrier gas linear velocity affects column efficiency. Ensure the flow rate is set to the optimal value for your column's internal diameter to achieve the best resolution.
Issue 2: Peak Tailing for this compound
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Root Causes & Solutions:
Peak tailing is often caused by active sites in the GC system or by issues with the column installation.[8][9]
Troubleshooting Steps:
-
Check for Active Sites:
-
Inlet Liner: The glass inlet liner can have active silanol groups that interact with the ketone functional group of this compound. Replace the liner with a new, deactivated one.[8][10]
-
Column Contamination: Contamination at the head of the column can cause peak tailing. Trim the first 10-20 cm of the column.[8]
-
-
Verify Column Installation:
-
Poor Column Cut: A non-square cut of the fused silica column can cause peak distortion.[8] Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.
-
Incorrect Column Position: Ensure the column is inserted to the correct depth in the injector port as specified by the instrument manufacturer.[8]
-
Issue 3: Reduced or No Peak Response
Symptoms:
-
Significantly smaller peak areas than expected or no peaks detected for this compound.
Root Causes & Solutions:
This can be due to a variety of issues, from sample introduction problems to incorrect MS detector settings.[10][11]
Troubleshooting Steps:
-
Injector Issues:
-
Leaking Septum: A worn or cored septum will cause sample loss. Replace the septum.
-
Plugged Syringe: The syringe may be clogged. Clean or replace the syringe.[10]
-
Incorrect Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample.[12] A starting point of 250°C is generally recommended.[13]
-
-
MS Detector Settings:
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating this compound isomers?
A1: For robust separation of geometric isomers like (E)- and (Z)-3-hexen-2-one, a mid-to-high polarity column is recommended. While a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) can provide some separation, a column with a higher content of cyanopropyl functional groups will offer better selectivity.[2][4] Consider using a column with a 14% cyanopropyl-phenyl stationary phase or a wax-type (polyethylene glycol) column for enhanced resolution.
Q2: How does the injector temperature affect the analysis of this compound?
A2: The injector temperature is critical for ensuring that the sample is completely and instantaneously vaporized without thermal degradation.[12] For a volatile compound like this compound, an injector temperature of 250°C is a good starting point.[13] Too low a temperature can lead to incomplete vaporization and peak broadening, while an excessively high temperature could potentially cause isomerization or degradation of the analyte.[14]
Q3: What are the expected mass spectral fragments for this compound?
A3: Under electron ionization (EI), this compound (molecular weight 98.14 g/mol ) will produce a characteristic fragmentation pattern.[15] The molecular ion peak at m/z 98 may be observed. Common fragment ions include:
-
m/z 83: Loss of a methyl group (-CH3). This is often a prominent ion.[16]
-
m/z 55: Resulting from cleavage of the carbon chain.[16]
-
m/z 43: Corresponding to the acetyl cation ([CH3CO]+), which is a very common fragment for methyl ketones.[16][17]
Q4: Can I use splitless injection for trace analysis of this compound?
A4: Yes, splitless injection is the preferred mode for trace analysis as it transfers the entire sample volume onto the column, maximizing sensitivity. When using splitless injection, it's important to optimize the initial oven temperature and hold time to ensure efficient "cold trapping" or "solvent focusing" of the analytes at the head of the column.[7] A typical starting point is an initial oven temperature 20°C below the boiling point of the solvent, with a hold time that matches the splitless time of the injection.[18]
Q5: How can I improve the peak shape for early-eluting isomers?
A5: For early-eluting peaks, a lower initial oven temperature is key.[7] This increases the retention of the volatile isomers on the column, allowing for better focusing at the head of the column and resulting in sharper peaks. If the isomers are eluting very close to the solvent peak, you may need to use a solvent with a lower boiling point and adjust the initial oven temperature accordingly.
Recommended Starting GC-MS Parameters
The following table provides a set of starting parameters for the GC-MS analysis of this compound isomers. These should be considered a starting point and optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-to-high polarity (e.g., 14% cyanopropyl-phenyl or Wax) 30 m x 0.25 mm ID, 0.25 µm film | Enhances selectivity for geometric isomers.[4][5] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization without degradation.[13] |
| Injection Mode | Split (1:50) for screening, Splitless for trace analysis | Split mode prevents column overload with concentrated samples, while splitless maximizes sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides good efficiency and is inert.[2] |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 150°C, then at 20°C/min to 250°C (hold 2 min) | The slow initial ramp is crucial for separating the isomers.[3][16] |
| MS Transfer Line | 250 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for good ionization efficiency. |
| Acquisition Mode | Full Scan (m/z 35-200) for identification, SIM for quantification | Full scan provides complete mass spectra for identification, while Selected Ion Monitoring (SIM) increases sensitivity for target analytes.[16] |
References
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
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Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]
-
Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Agilent. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA. [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Semantic Scholar. [Link]
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Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
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Temperature Programming for Better GC Results. Phenomenex. [Link]
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The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC International. [Link]
-
The Secrets of Successful Temperature Programming. LCGC International. [Link]
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A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
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This compound. PubChem. [Link]
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GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]
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Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent. [Link]
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This compound. NIST WebBook. [Link]
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Mass Spectrometry. MSU chemistry. [Link]
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Effects of gas chromatography (GC) injector temperature on... ResearchGate. [Link]
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In GC why must the injector temp. be hotter than the column. Reddit. [Link]
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This compound, 3,4-dimethyl-. NIST WebBook. [Link]
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3-Hexene, 2-methyl-, (Z)-. NIST WebBook. [Link]
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Hexene. Wikipedia. [Link]
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Question about temperature in injection for gc/ms. Reddit. [Link]
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This compound (CHEBI:141566). EMBL-EBI. [Link]
-
Helpful Hints and Tricks for High Temperature GC Analysis. Agilent. [Link]
-
(Z)-3-Hexen-2-ol. PubChem. [Link]
-
(PDF) Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. ResearchGate. [Link]
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Preventing isomerization of 3-Hexen-2-one during purification
Welcome to the technical support center for handling β,γ-unsaturated ketones. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the purification of 3-Hexen-2-one. Due to its chemical structure, this compound is prone to isomerization into its more thermodynamically stable α,β-unsaturated analog, 4-Hexen-2-one, a common and often frustrating issue during purification. This resource provides in-depth, experience-based answers and troubleshooting protocols to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound converting to 4-Hexen-2-one during purification?
A1: This conversion is a classic example of isomerization, where the β,γ-double bond migrates to the α,β-position to form a conjugated system with the carbonyl group. This conjugated enone is significantly more thermodynamically stable. The isomerization is readily catalyzed by trace amounts of acid or base, heat, and even certain metal surfaces.[1][2] The mechanism often involves the formation of a resonance-stabilized enolate intermediate under basic conditions or a related cationic intermediate under acidic conditions.
The core issue is that standard purification techniques often introduce these catalytic factors. For instance, silica gel used in chromatography is inherently acidic, and distillation requires heat, both of which can accelerate the isomerization process.
Q2: What is the underlying chemical principle driving this isomerization?
A2: The driving force is the formation of a more stable, conjugated π-electron system. In this compound, the double bond and the carbonyl group are isolated. In 4-Hexen-2-one, they are conjugated, allowing for the delocalization of π-electrons over four atoms. This delocalization lowers the overall energy of the molecule, making it the thermodynamically favored product.[3] Both acid and base catalysis provide a low-energy pathway for the necessary proton transfer (a 1,3-proton shift) that facilitates the double bond migration.[2][4]
Below is a diagram illustrating the base-catalyzed isomerization pathway.
Caption: Base-catalyzed isomerization via a common enolate intermediate.
Q3: Can I add something to my sample to prevent this from happening?
A3: Yes, the use of stabilizers or inhibitors is a highly effective strategy.
-
For neutralizing acidity: Adding a small amount of a non-volatile, mild organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) (typically 0.1-1% by volume) to your crude sample before purification can neutralize acidic catalysts.[5][6]
-
For bulk storage: For long-term storage, adding a radical inhibitor or antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) can prevent degradation pathways initiated by autoxidation.[7]
It's crucial to choose an inhibitor that will not interfere with downstream applications of your purified compound.
Troubleshooting Purification Guides
This section provides detailed protocols to mitigate isomerization during common purification procedures. The central principle is to eliminate or neutralize the factors—acid, base, and heat—that promote the unwanted conversion.
Guide 1: Purification by Flash Column Chromatography
Flash chromatography is a primary source of isomerization due to the acidic nature of standard silica gel.
Problem: Significant conversion to 4-Hexen-2-one is observed in fractions collected from a silica gel column.
Solution Protocol: Deactivating the Stationary Phase
-
Prepare a Neutralized Eluent: Prepare your chosen solvent system (e.g., Hexanes/Ethyl Acetate). To this eluent, add 0.5-1% triethylamine by volume.[5] The triethylamine will neutralize the acidic silanol groups on the silica surface.
-
Pack the Column: Pack your flash column with silica gel using this triethylamine-containing eluent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the neutralized eluent. This ensures the entire silica bed is deactivated.[6]
-
Load and Elute: Dissolve your crude this compound in a minimum amount of the neutralized eluent and load it onto the column. Elute with the neutralized solvent system, collecting fractions as usual.
-
Post-Purification Removal of Triethylamine: Triethylamine is volatile and can typically be removed from the pooled fractions along with the eluent using a rotary evaporator.
| Method | Risk of Isomerization | Mitigation Strategy | Key Consideration |
| Standard Silica Gel Chromatography | High | The acidic surface of silica gel readily catalyzes isomerization. | Ineffective for acid-sensitive compounds like this compound. |
| Neutralized Silica Gel Chromatography | Low | Pre-flushing the column with a solvent containing a mild base (e.g., 1% Et₃N) deactivates acidic sites.[5][6] | The added base must be volatile enough to be removed easily after purification. |
| Alumina (Basic or Neutral) Chromatography | Medium | Basic alumina can prevent acid-catalyzed isomerization but may introduce base-catalyzed pathways if not used carefully. Neutral alumina is a safer alternative. | Test a small scale first. Alumina has different selectivity compared to silica. |
Guide 2: Purification by Distillation
Heat is a significant driver of isomerization. Standard atmospheric distillation is often too harsh.
Problem: The distilled product is primarily the isomerized 4-Hexen-2-one.
Solution Protocol: Low-Temperature Vacuum Distillation
-
Neutralize the Crude Material: Before distillation, add a small amount of a non-volatile mild base, such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the crude ketone in the distillation flask. This will neutralize any trace acidic impurities.
-
Use Neutralized Glassware: Ensure all glassware is scrupulously clean and free of acid residues. If necessary, rinse glassware with a dilute ammonia solution followed by distilled water and a final drying step.
-
Apply High Vacuum: Connect the distillation apparatus to a high-vacuum pump. Reducing the pressure significantly lowers the boiling point of the compound, allowing for distillation at or near room temperature.
-
Gentle Heating: Use a water bath for heating, and only warm it gently if necessary. The goal is to keep the pot temperature as low as possible to minimize thermal stress on the molecule.
-
Collect the Distillate: Collect the purified this compound in a receiving flask that is cooled in an ice bath to prevent any potential degradation upon condensation.
Guide 3: Purification by Preparative Gas Chromatography (Prep-GC)
For high-purity samples on a small scale, Prep-GC is an option, but thermal degradation in the injector port is a major risk.
Problem: Isomerization occurs upon injection into the GC, leading to poor recovery of the desired compound.
Solution Protocol: Optimizing GC Conditions
-
Lower Injector Temperature: Set the injector port temperature to the lowest possible value that still allows for efficient volatilization of the compound. A temperature just above the compound's boiling point at the system pressure is a good starting point.
-
Use a Deactivated Liner: Ensure the injector liner is new or has been recently deactivated (silanized). Active sites on a dirty or old liner can catalyze isomerization.
-
Fast Elution Method: Use a column and temperature program that allows for rapid elution of the compound. Shorter residence time at high temperatures in the column minimizes the opportunity for on-column isomerization.
-
Test a Small Injection: Before committing a large sample, perform an analytical-scale injection to confirm that isomerization is minimized under the new conditions.
The following workflow diagram can help guide your decision-making process for purification.
Caption: Decision workflow for purifying this compound.
References
- Study.com. (n.d.). Can anyone please explain this to me? Non-conjugated beta, gamma unsaturated ketones are in...
-
ResearchGate. (2022). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone. Request PDF. Retrieved from [Link]
- Pollack, R. M., & Kayser, R. H. (1976). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Possible method for enzymic double bond migration in unsaturated ketones. Journal of the American Chemical Society, 98(14), 4174–4181.
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
Ace Glass, Inc. (n.d.). Suggestions for cleaning laboratory glassware. Retrieved from [Link]
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SONGWON Industrial Group. (n.d.). Polymer Additives, Heat & Light Stabilizers - UV Absorbers. Retrieved from [Link]
-
Turkchem. (n.d.). Inhibitors for Unsaturated Polyester Resins. Retrieved from [Link]
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Technical Support Center: 3-Hexen-2-one Degradation Product Analysis
Welcome to the technical support center for the analysis of 3-Hexen-2-one and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile organic compound (VOC). As an α,β-unsaturated ketone, this compound possesses a unique reactivity profile that makes it susceptible to various degradation pathways.[1] Understanding these pathways and mastering the analytical techniques to monitor them is critical for stability studies, impurity profiling, and ensuring product safety and efficacy.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation significant?
This compound (CAS 763-93-9) is a volatile organic compound classified as an enone and a methyl ketone.[3] It is found naturally in various plants and contributes to the aroma of many fruits.[4] In industrial applications, it's used in flavors, fragrances, and as an intermediate in chemical synthesis.[2] For drug development professionals, this compound may be a starting material, an intermediate, or a potential volatile impurity or degradant in a final product. Its conjugated system makes it reactive, and its degradation can lead to the formation of new impurities, which must be identified and quantified to ensure the safety, stability, and quality of pharmaceutical products.[1]
Q2: What are the primary degradation pathways for this compound?
As an α,β-unsaturated ketone, this compound is susceptible to several degradation mechanisms:
-
Atmospheric Oxidation: In the atmosphere, the primary degradation pathway is reaction with photochemically generated hydroxyl (OH) radicals.[5][6] The OH radical typically adds across the carbon-carbon double bond. This initiates a cascade of reactions, especially in the presence of nitrogen oxides (NOx), leading to the formation of various oxygenated products like hydroxyaldehydes and hydroxynitrates.[5][6]
-
Photodegradation: α,β-unsaturated ketones can undergo photochemical reactions upon absorption of UV light.[7][8] These reactions can include isomerization, cycloadditions, or rearrangements. In the presence of oxygen and a photosensitizer, this can lead to complex oxidative degradation.[9]
-
pH-Dependent Degradation (Hydrolysis): The stability of this compound can be influenced by pH. Under basic conditions, it can be susceptible to Michael addition reactions where nucleophiles attack the β-carbon of the double bond. While specific data on its hydrolysis is limited, compounds with similar structures can undergo hydration of the double bond or other base-catalyzed rearrangements.[1]
-
Biodegradation: While some organisms can metabolize volatile organic compounds, the specific pathways for this compound are not extensively detailed in general literature.[10][11] However, enzymatic degradation in biological systems is a potential route of transformation.[12]
Below is a diagram illustrating the principal atmospheric degradation pathway.
Caption: Atmospheric degradation of this compound via OH radical addition.
Q3: Which analytical technique is most suitable for analyzing this compound and its degradants?
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound.[4] Its high resolving power (GC) combined with definitive identification capabilities (MS) makes it ideal. For sample introduction, especially from complex matrices like pharmaceutical formulations or environmental samples, headspace solid-phase microextraction (HS-SPME) is highly effective as it selectively extracts volatile and semi-volatile analytes, minimizing matrix interference.[4]
Troubleshooting Guide for GC-MS Analysis
Even with robust methods, challenges can arise. This section addresses common problems in a question-and-answer format.
Q4: I'm observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
Poor peak shape is a common issue in GC analysis and can compromise both quantification and resolution.
-
Causality (The "Why"): Peak tailing is often caused by active sites in the GC pathway (liner, column, connection points) that interact with polar functional groups, like the ketone in this compound. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail". Peak fronting is typically a sign of column overload.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass liner in the GC inlet is a common source of activity. Ensure you are using a deactivated liner. If the liner has been in use for many samples, it may need to be replaced.
-
Column Conditioning: The GC column itself may have active sites. Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.
-
Injection Volume/Concentration: If you observe peak fronting, you are likely overloading the column. Reduce the injection volume, dilute the sample, or use a higher split ratio in your injection method.
-
Check for Leaks: A leak in the system can cause broad or tailing peaks. Use an electronic leak detector to check all fittings from the injector to the detector.
-
Q5: My sensitivity is low, and I can barely detect my low-level degradants. How can I improve my signal?
Low sensitivity can prevent the detection and quantification of critical low-level impurities.
-
Causality (The "Why"): Sensitivity is a function of the entire analytical system, from sample extraction to ion detection. In HS-SPME-GC-MS, this could stem from inefficient extraction, poor transfer to the column, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Optimize HS-SPME Parameters: The efficiency of headspace extraction is dependent on temperature, time, and sample matrix properties (e.g., pH, salt content). Systematically optimize the incubation temperature and extraction time. Adding salt ("salting out") to aqueous samples can increase the volatility of analytes and improve extraction efficiency.
-
Check SPME Fiber Health: SPME fibers have a limited lifetime. If the fiber is old or has been exposed to harsh matrices, its extraction efficiency will decrease. Inspect the fiber for physical damage or discoloration and replace it if necessary.
-
Clean the MS Ion Source: The ion source is where analyte molecules are ionized. Over time, it becomes contaminated from sample matrix and column bleed, which significantly reduces sensitivity. Follow the manufacturer's protocol for cleaning the ion source.
-
Verify MS Tune: The mass spectrometer must be properly tuned to ensure optimal ion transmission and detection. Perform an autotune or manual tune to verify that the instrument is performing to specification.
-
Q6: I am seeing unexpected peaks in my chromatogram. Are these real degradation products or artifacts?
Distinguishing between true analytes and system artifacts is crucial for accurate impurity profiling.
-
Causality (The "Why"): Extraneous peaks can originate from many sources, including the sample matrix, contaminated solvents, septa bleed, SPME fiber bleed, or even degradation of the analyte within the hot GC inlet.
-
Troubleshooting Steps:
-
Run a Blank Analysis: Inject a blank solvent and run a "ghost" run with just the SPME fiber. This will help identify peaks originating from the solvent, septum, or the fiber itself.
-
Check Mass Spectra: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST). Contaminants like siloxanes (from column or septa bleed) have very characteristic fragmentation patterns.
-
Lower the Inlet Temperature: this compound or its degradation products might be thermally labile. Try reducing the GC inlet temperature in increments (e.g., from 250 °C to 220 °C) to see if the unexpected peaks decrease or disappear. If they do, they are likely thermal breakdown products.
-
Confirm with a Standard: If you suspect a peak is a specific degradation product, the most definitive way to confirm its identity is to obtain a reference standard of that compound and analyze it under the same conditions to match its retention time and mass spectrum.
-
| Problem | Potential Cause | Recommended Solution |
| No Peaks Detected | MS not scanning, major system leak, broken SPME fiber. | Verify MS parameters, perform leak check, inspect SPME fiber. |
| Shifting Retention Times | Change in carrier gas flow rate, column aging/cutting. | Check gas pressure and flow settings, re-cut column inlet, update retention times with a new standard. |
| Poor Mass Spectral Quality | High background noise, ion source contamination. | Check for leaks, clean the ion source, perform MS tune. |
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a validated starting point for the analysis of this compound. It should be optimized for your specific matrix and instrumentation.
Materials and Reagents
-
Sample Vials: 20 mL clear glass headspace vials with PTFE/silicone septa.[4]
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.
-
Reagents: this compound standard, Sodium Chloride (for salting out), organic-free water, and appropriate solvents.
-
Internal Standard (IS): A suitable non-interfering compound like 2-Heptanone or d6-Benzene for accurate quantification.[4]
Sample Preparation
-
Accurately weigh or pipette the sample into a 20 mL headspace vial.
-
If the matrix is aqueous, add a known amount of sodium chloride (e.g., 1-2 grams) to increase ionic strength.
-
Add a precise volume of the internal standard solution.
-
Immediately seal the vial with the cap and septum.
HS-SPME Procedure
-
Place the vial in the autosampler tray or a heated incubation block.
-
Incubation: Equilibrate the sample at a set temperature (e.g., 60 °C) for a defined time (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.
-
Extraction: Expose the SPME fiber to the vial's headspace for a set time (e.g., 20 minutes) to adsorb the volatile compounds.
GC-MS Instrumentation and Conditions
-
Instrumentation: Agilent 7890B GC with a 5977A MS or equivalent.[1]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector: Split/splitless mode, 250 °C. Desorb the SPME fiber in splitless mode for 2 minutes to ensure complete transfer of analytes.[1]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.[1]
-
-
MSD Parameters:
Data Analysis
-
Identification: Identify this compound and its degradation products by comparing their retention times and mass spectra with reference standards or a validated spectral library (e.g., NIST).
-
Quantification: Use the response factor of the target analyte relative to the internal standard to calculate its concentration. The quantifier ion for this compound is typically m/z 83, with qualifier ions at m/z 55 and 43 for confirmation.[4]
Below is a diagram of the complete analytical workflow.
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- 3. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 3-Hexen-2-one
An in-depth guide to the long-term stability and storage of 3-Hexen-2-one, designed for research, scientific, and drug development applications.
As a volatile, unsaturated ketone, this compound is a valuable intermediate in organic synthesis and a component in the flavor and fragrance industry.[1] However, its α,β-unsaturated structure makes it susceptible to degradation, posing challenges for long-term storage and experimental reproducibility.[2][3] This guide provides a comprehensive overview of the degradation pathways, stabilization strategies, and troubleshooting for maintaining the integrity of this compound in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently unstable?
A1: The instability of this compound arises from its chemical structure as an α,β-unsaturated ketone.[2][3] The conjugated system, formed by the carbon-carbon double bond and the carbonyl group, creates reactive sites susceptible to several degradation pathways, including polymerization, oxidation, and isomerization.[2]
Q2: What is the difference between the (E) and (Z) isomers of this compound?
A2: The presence of the C3=C4 double bond results in two geometric isomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis).[2] The (E) isomer is generally the more thermodynamically stable configuration due to reduced steric hindrance.[2][4] It is crucial to know which isomer is required for your application, as their physical, chemical, and biological properties can differ significantly.[5]
Q3: What are the immediate signs of degradation in my this compound sample?
A3: Visual inspection can often reveal degradation. Common signs include:
-
Color Change: A pure sample should be a colorless to pale yellow liquid. The development of a darker yellow or brown color often indicates oxidation or polymerization.
-
Formation of Solids: The appearance of precipitates or an increase in viscosity suggests that polymerization has occurred.
-
Inconsistent Analytical Results: Unexplained peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra are strong indicators of isomerization or the formation of degradation products.[5]
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures accelerate the rates of all degradation reactions. Conversely, storing the compound at reduced temperatures is one of the most effective ways to enhance its shelf life.[6] For volatile compounds like this compound, storage in a refrigerator (2°C to 8°C) is recommended to minimize evaporation and slow decomposition.[6] While some ketones can be unstable at very low temperatures, this compound's low estimated melting point (~ -71°C) makes freezing a viable option for long-term storage without risk of solidification under standard freezer conditions.[1][7]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Sample has turned dark yellow or brown. | Oxidation: The compound has likely reacted with atmospheric oxygen. The allylic positions and the double bond are particularly susceptible. | 1. Purge with Inert Gas: Before sealing, flush the headspace of the container with an inert gas like argon or nitrogen to displace oxygen. 2. Use Antioxidants (for bulk storage): Consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 10-100 ppm) to scavenge free radicals that initiate oxidation. 3. Verify Purity: Use GC-MS to identify oxidation byproducts.[5] |
| Solid precipitate or gel has formed in the liquid. | Polymerization: The α,β-unsaturated system can undergo self-polymerization, often initiated by light, heat, or impurities (acidic/basic). | 1. Store in Amber Glass: Protect the sample from light, which can catalyze polymerization.[8] 2. Add a Polymerization Inhibitor: For long-term storage, adding an inhibitor like hydroquinone or its monomethyl ether (MEHQ) can be effective. 3. Filter Before Use: If polymerization is minimal, the liquid may be salvageable by filtering or careful decanting. However, the purity must be re-assessed. |
| GC/NMR analysis shows new, unexpected peaks. | Isomerization or Degradation: The sample may have isomerized (e.g., E to Z) or degraded into other compounds.[9] Traces of acid or base on glassware can catalyze these processes. | 1. Confirm Isomeric Purity: Use a GC method with a suitable column (e.g., mid-polar like DB-5ms) capable of separating the (E) and (Z) isomers.[5] 2. Ensure Neutral pH: Use clean, dry, and neutralized glassware for all handling and storage. 3. Purify if Necessary: If the level of impurities is unacceptable, purification by flash column chromatography or distillation under reduced pressure may be required.[5] |
| A strong, pungent odor is noticeable around the storage area. | Improper Sealing / Volatility: this compound is a volatile organic compound (VOC).[10] Odors indicate that vapor is escaping from the container. | 1. Improve Sealing: Use high-quality screw-cap vials with PTFE-lined septa.[6] For extra protection, wrap the cap threads with Teflon tape or the entire cap with Parafilm.[11] 2. Store in a Ventilated Area: Keep the compound in a designated flammable storage cabinet that is properly ventilated to prevent vapor accumulation.[8][12] |
Part 3: Protocols for Enhanced Storage and Quality Control
Protocol 1: Preparing this compound for Long-Term Storage
This protocol describes the best practice for storing a newly received or freshly synthesized batch of this compound to maximize its shelf life.
Objective: To minimize degradation from oxygen, light, and temperature fluctuations.
Materials:
-
This compound sample
-
Clean, dry amber glass vial or bottle with a PTFE-lined screw cap
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
(Optional) Polymerization inhibitor (e.g., BHT or MEHQ solution)
-
Micropipette
-
Parafilm or Teflon tape
Procedure:
-
Container Preparation: Ensure the storage vial is scrupulously clean and dry. Any residual acid, base, or water can initiate degradation.
-
(Optional) Add Inhibitor: If storing for an extended period (>6 months), consider adding a stabilizer. Using a micropipette, add the inhibitor to achieve the desired final concentration (e.g., 50 ppm). Gently swirl to mix.
-
Transfer Compound: Transfer the this compound into the prepared amber glass vial. Fill the vial no more than 80% to leave an adequate headspace for inerting.
-
Inert the Headspace:
-
Set the inert gas regulator to a very low, gentle flow rate (1-2 psi).
-
Insert the tubing into the vial's headspace, just above the liquid surface.
-
Allow the gas to flow for 30-60 seconds to displace all the air.
-
-
Seal Tightly: While the inert gas is still gently flowing, remove the tubing and immediately seal the vial with the PTFE-lined cap. A tight seal is critical to prevent gas exchange.[13]
-
Reinforce the Seal: Wrap the cap and neck of the vial with Parafilm or Teflon tape for an additional barrier against moisture and air ingress.[11]
-
Label Clearly: Label the vial with the compound name, date of storage, purity, and any added inhibitor.
-
Store Appropriately: Place the sealed vial in a refrigerator at 2-8°C, away from light and incompatible chemicals like strong acids, bases, and oxidizing agents.[6][14][15]
Protocol 2: Analytical Quality Control via GC-MS
Objective: To assess the purity and detect potential degradation products or isomers in a stored sample of this compound.
Workflow:
Caption: Workflow for GC-MS analysis of this compound purity.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.[5]
-
Mass Spectrometer: Agilent 5977A or equivalent.[5]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polar column.[5]
-
Carrier Gas: Helium, constant flow.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.
-
Injector: Split mode, 250°C.
-
Detector: MS Scan mode (e.g., m/z 35-350).
Data Interpretation:
-
Purity: Calculate the area percentage of the main this compound peak.
-
Isomers: The (E) and (Z) isomers will have very similar mass spectra but should elute at slightly different retention times.[5]
-
Degradation Products: Look for peaks corresponding to higher molecular weights (polymers) or oxygenated species (oxidation products). Compare spectra against a mass spectral library (e.g., NIST) for tentative identification.
Part 4: Technical Deep Dive - Mechanisms of Degradation
Understanding the chemical pathways of degradation is key to preventing them.
Caption: Primary degradation pathways for this compound.
-
Oxidation: This process is often initiated by atmospheric oxygen, especially in the presence of light or heat. It can form peroxides, which are unstable and can lead to further degradation or unwanted side reactions. Cleavage of the double bond can also occur, resulting in smaller aldehyde and ketone fragments.[16]
-
Polymerization: As an electron-deficient alkene (due to the conjugated carbonyl group), this compound is susceptible to nucleophilic attack in a Michael-type addition. This can lead to a chain reaction where molecules add to each other, forming oligomers or polymers. This process is often catalyzed by light or trace impurities.
-
Isomerization: The energy barrier for rotation around the C=C double bond can be overcome by catalysts like light or trace amounts of acid or base, leading to interconversion between the more stable (E) and less stable (Z) isomers.[9] Furthermore, under certain conditions, the double bond can migrate to a different position in the carbon chain.[17]
By implementing the storage and handling protocols outlined in this guide, researchers can significantly enhance the stability of this compound, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.
References
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, September 26). Control volatile organic chemical smells. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Perez-Luna, M., et al. (n.d.). Ratio of 3-hexene to 2-hexene as a function of 1-hexene conversion. ResearchGate. Retrieved from [Link]
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Justrite. (n.d.). How to Decrease VOC Exposure in the Workplace. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
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LookChem. (n.d.). Cas 763-93-9, this compound. Retrieved from [Link]
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University of Toronto. (2022, April). Chemical Storage Guidelines. Environmental Health & Safety. Retrieved from [Link]
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-
University of California, San Diego. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
- Bounaceur, R., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. Proceedings of the Combustion Institute, 35(1), 325-334.
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
- Nakajima, Y., et al. (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds. Organic Letters, 26(31), 6435–6440.
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Validation & Comparative
Validating 3-Hexen-2-one quantification in complex matrices
An In-Depth Technical Guide to the Validating Quantification of 3-Hexen-2-one in Complex Matrices
Authored by a Senior Application Scientist
The accurate quantification of volatile organic compounds (VOCs) in complex matrices is a formidable challenge in analytical science. This compound, a naturally occurring α,β-unsaturated ketone found in many fruits and vegetables, is a significant contributor to the aroma and flavor profiles of numerous consumer products.[1][2][3] Its analysis is critical for quality control in the food and beverage industry, as well as in environmental and biological studies. However, its volatile nature, coupled with the inherent complexity of matrices like food products or biological fluids, necessitates robust, validated analytical methods to ensure data integrity.
This guide provides a comparative analysis of the primary methodologies for the quantification of this compound. We will delve into the causality behind experimental choices, from sample preparation to final analysis, and provide the frameworks for self-validating protocols grounded in established regulatory standards.
The Analytical Challenge: Matrix Effects and Analyte Volatility
Quantifying a relatively low molecular weight, volatile compound like this compound (98.14 g/mol ) is complicated by the sample matrix itself.[2][3] The "matrix" refers to all components within a sample other than the analyte of interest.[4] In food or biological samples, this includes a vast array of fats, proteins, carbohydrates, salts, and other compounds. These components can cause "matrix effects," which alter the analytical signal of the target analyte, leading to inaccurate quantification.[4][5]
In Gas Chromatography (GC), matrix components can accumulate in the injector port, creating active sites that may trap the analyte or, conversely, shield it, leading to a phenomenon known as "matrix-induced signal enhancement".[4][6] In Liquid Chromatography (LC), co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, typically causing ion suppression.[6] Therefore, the primary goals of any method are to effectively isolate this compound from these interfering components while preventing its loss due to volatility.
Comparative Analysis of Core Methodologies
The two predominant techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between them is dictated by the analyte's properties and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
For a volatile compound like this compound, GC-MS is the most powerful and widely used analytical technique.[2][7] The methodology separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, followed by detection with a mass spectrometer, which provides both identification and quantification.
-
Expertise in Action: The choice of a mid-polarity GC column (e.g., DB-5ms) is critical.[1][2] This stationary phase provides an optimal balance of interactions to achieve baseline separation of this compound from other volatile and semi-volatile matrix components. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-50°C) to a higher final temperature (e.g., 250°C) to ensure that all compounds elute effectively.[1][2]
-
Trustworthiness through Specificity: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification. This dramatically enhances sensitivity and selectivity. By monitoring a specific quantifier ion (the most abundant or characteristic fragment, typically m/z 83 for this compound) and one or two qualifier ions (e.g., m/z 55, 43), the method confirms the analyte's identity with a high degree of certainty.[2]
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While less common for such volatile compounds, HPLC with UV detection can be employed.[1] This technique is particularly useful when derivatization is performed to enhance sensitivity or when a laboratory is not equipped for GC analysis.
-
Expertise in Action: A reverse-phase method using a C18 column is the standard approach.[1] The nonpolar stationary phase retains the moderately polar this compound, which is then eluted with a polar mobile phase, typically a mixture of acetonitrile and water.[1][8] Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a chromophore, such as 220 nm.[1]
-
Limitations: HPLC is generally less sensitive for small, volatile molecules compared to GC-MS. Furthermore, it is highly susceptible to matrix effects, particularly ion suppression if coupled with a mass spectrometer.[1] Sample cleanup must be exceptionally thorough to prevent co-elution of interfering compounds.
The Cornerstone of Accuracy: Sample Preparation
No analytical instrument can deliver accurate results if the sample is not prepared correctly. For this compound in complex matrices, the primary goal of sample preparation is to extract the analyte efficiently while leaving the non-volatile, interfering matrix components behind.[9][10]
Headspace Solid-Phase Microextraction (HS-SPME): The Preferred Technique
HS-SPME is a solvent-free, highly effective technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[2][9] This approach is ideal for complex matrices as the extraction fiber is never in direct contact with the non-volatile sample components, minimizing contamination and matrix effects.[9]
The process involves placing the sample in a sealed vial, gently heating it to encourage the partitioning of volatile analytes into the headspace, and then exposing a coated fused-silica fiber to this headspace.[11] The analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed for analysis.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Method Validation: A System of Self-Verification
A method is only reliable if its performance has been rigorously validated. Following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) ensures that the method is fit for its intended purpose.[12][13]
Key Validation Performance Characteristics:
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | The closeness of test results to the true value. Assessed via spike recovery in a blank matrix.[14] | 80-120% recovery |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day).[15] | Relative Standard Deviation (RSD) ≤ 15% |
| Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[12] | No interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] | Signal-to-Noise ratio ≥ 3 |
Comparative Performance Data
The following table summarizes typical performance data for the two primary methods, demonstrating the superior sensitivity of the GC-MS approach.
| Parameter | HS-SPME-GC-MS | RP-HPLC-UV |
| Typical LOQ | 0.1 - 1 ng/mL (ppb)[2] | 1 µg/mL (ppm)[1] |
| Linear Range | 0.5 - 100 ng/mL | 1 - 100 µg/mL[1] |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% |
| Matrix Effect | Low to moderate (signal enhancement possible) | Moderate to high (signal suppression common) |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Protocol 1: Quantification by HS-SPME-GC-MS
This protocol is optimized for the sensitive quantification of this compound in both solid and liquid food matrices.
-
1. Materials & Reagents
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Internal Standard (IS): 2-Heptanone or other suitable ketone not present in the sample.
-
Reagents: Sodium Chloride (NaCl, ACS grade), HPLC grade Methanol, ultrapure water.
-
Standard: this compound (≥98% purity).
-
-
2. Sample Preparation
-
Solid Samples: Weigh 2.0 ± 0.1 g of homogenized sample into a 20 mL headspace vial.
-
Liquid Samples: Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 5 mL of ultrapure water (for solid samples) and 1 g of NaCl to each vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace (salting-out effect).[2]
-
Spike all samples, calibration standards, and blanks with the internal standard solution to a final concentration within the linear range (e.g., 20 ng/mL).
-
Immediately seal the vials with magnetic crimp caps.
-
-
3. HS-SPME Procedure
-
Place the vials in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation. This ensures thermal equilibrium and consistent partitioning into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
4. GC-MS Parameters
-
GC Inlet: 250°C, splitless mode for 1 minute.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 5 min).[2]
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Quantifier m/z 83; Qualifiers m/z 55, 43.[2]
-
2-Heptanone (IS): Quantifier m/z 43; Qualifier m/z 114.
-
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration for the calibration standards.
-
Quantify this compound in samples by applying the linear regression equation from the calibration curve to the measured peak area ratios.
-
Protocol 2: Quantification by RP-HPLC-UV
This protocol is suitable for matrices with higher concentrations of this compound or when GC-MS is unavailable.
-
1. Instrumentation & Materials
-
2. Chromatographic Conditions
-
3. Standard & Sample Preparation
-
Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Serially dilute with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample and dissolve/extract it in a known volume of acetonitrile. The extraction method (e.g., sonication, vortexing) will depend on the matrix.
-
Filter the final sample extract through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
Caption: Logical flow from method development to validated routine analysis.
Conclusion and Authoritative Grounding
The quantification of this compound in complex matrices is a task that demands a meticulous approach, grounded in sound analytical principles and rigorous validation. For this specific analyte, the combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) provides the most sensitive, selective, and robust solution. It effectively mitigates the challenges posed by both analyte volatility and complex matrix interference.
While HPLC-UV presents a viable alternative, it requires more extensive sample cleanup and lacks the inherent sensitivity and specificity of GC-MS. The choice of methodology must always be justified by a thorough validation process that adheres to authoritative guidelines, such as those published by the FDA.[12][13][16] By following the protocols and validation frameworks outlined in this guide, researchers, scientists, and drug development professionals can generate accurate, reproducible, and defensible data for this compound quantification.
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Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed. [Link]
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Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC - NIH. [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). [Link]
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A Comparative Analysis of 3-Hexen-2-one and Other Green Leaf Volatiles: A Guide for Researchers
In the intricate world of chemical ecology and plant defense, Green Leaf Volatiles (GLVs) represent a crucial class of signaling molecules. Emitted instantaneously upon tissue damage, these C6 compounds orchestrate a complex array of interactions, from deterring herbivores to priming neighboring plants for an impending attack. While the roles of C6 aldehydes and alcohols are well-documented, the C6 ketone, 3-Hexen-2-one, presents a less-explored yet significant player in this chemical communication network. This guide provides an in-depth comparative analysis of this compound and other prominent GLVs, offering a valuable resource for researchers, scientists, and drug development professionals.
The Chemical Landscape of Green Leaf Volatiles
Green Leaf Volatiles are C6 compounds, including aldehydes, alcohols, and esters, derived from the lipoxygenase (LOX) pathway.[1] This pathway is initiated by the release of fatty acids, primarily linolenic and linoleic acids, from plant cell membranes upon wounding.[2]
Key Players in the GLV Orchestra:
-
(Z)-3-Hexenal: Often the most abundant GLV, it is characterized by a potent "cut grass" aroma.
-
(E)-2-Hexenal: An isomer of (Z)-3-hexenal, possessing a sharp, green, and slightly fruity scent.
-
(Z)-3-Hexenol: Known as "leaf alcohol," it has a milder, more pleasant grassy and leafy odor.
-
(Z)-3-Hexenyl Acetate: An ester with a sweet, fruity, and green aroma.
-
This compound: A C6 ketone with a characteristic fruity and green odor.[3]
The biosynthesis of these compounds is a rapid and elegant process, as illustrated in the following pathway:
Figure 1: Biosynthetic pathway of major Green Leaf Volatiles. The formation of this compound is less defined and may involve alternative enzymatic routes.
While the biosynthesis of aldehydes and alcohols is well-established, the precise enzymatic steps leading to the formation of this compound are still under investigation and may involve cytochrome P450 enzymes or other alternative pathways.[4]
Comparative Biological Activities: A Multifaceted Defense Strategy
GLVs serve as a plant's first line of chemical defense, exhibiting a broad spectrum of biological activities.[5] A comparative look at these activities reveals both overlapping functions and intriguing specificities among the different GLV classes.
Antimicrobial Properties: A Shield Against Pathogens
The antimicrobial potential of GLVs is a critical aspect of their defensive role. While comprehensive comparative studies are still emerging, existing data suggests that the aldehyde and ketone functional groups are key determinants of antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of Selected GLVs
| Compound | Functional Group | Target Organisms | Reported Activity |
| (E)-2-Hexenal | Aldehyde | Bacteria, Fungi | Strong inhibitory activity |
| (Z)-3-Hexenal | Aldehyde | Bacteria, Fungi | Moderate to strong inhibitory activity |
| This compound | Ketone | Bacteria, Fungi | Reported antimicrobial properties, but quantitative comparative data is limited. |
| (Z)-3-Hexenol | Alcohol | Bacteria, Fungi | Generally lower activity compared to aldehydes |
The electrophilic nature of the α,β-unsaturated carbonyl moiety present in both (E)-2-Hexenal and this compound is likely a key contributor to their antimicrobial action, allowing for covalent modification of microbial proteins and enzymes.
Insect Interactions: A Double-Edged Sword
GLVs play a dual role in mediating interactions with insects, acting as both repellents to herbivores and attractants to their natural enemies.[6] This complex interplay is crucial for a plant's indirect defense strategy.
Table 2: Comparative Effects of GLVs on Insect Behavior
| Compound | Effect on Herbivores | Effect on Predators/Parasitoids |
| (Z)-3-Hexenal | Repellent to some species (e.g., aphids) | Attractant (e.g., parasitic wasps) |
| (E)-2-Hexenal | Repellent to a broad range of herbivores | Attractant |
| This compound | Limited comparative data available; warrants further investigation. | Limited comparative data available; warrants further investigation. |
| (Z)-3-Hexenol | Can be an attractant for some herbivores | Attractant |
The specific blend and ratio of different GLVs emitted by a plant can convey detailed information to insects, influencing their foraging and oviposition behaviors. The role of this compound in this chemical conversation is an area ripe for further research.
Signaling Pathways: Decoding the "Green" Message
Upon perception by neighboring plants, GLVs trigger a cascade of intracellular signaling events, leading to the activation of defense responses.[7] While the general framework of this signaling is understood, the nuances of how different GLVs are perceived and transduced are still being elucidated.
A key early event in GLV signaling is the depolarization of the plant cell plasma membrane, leading to an influx of calcium ions (Ca²⁺). This calcium signature acts as a secondary messenger, activating downstream protein kinases, including calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs). These kinase cascades ultimately lead to the transcriptional reprogramming of the cell, upregulating the expression of defense-related genes.
Figure 2: Generalized signaling pathway activated by Green Leaf Volatiles. The specific receptors and the differential activation by various GLVs are areas of active research.
The structural differences between this compound (a ketone) and other GLVs (aldehydes and alcohols) may lead to differential binding to putative receptors and, consequently, distinct downstream signaling outputs. Comparative transcriptomic and proteomic studies are needed to dissect these potential differences.
Experimental Protocols: A Guide to GLV Analysis
The analysis of GLVs requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of these volatile compounds.[8][9]
Detailed Protocol for HS-SPME-GC-MS Analysis of GLVs from Plant Leaves
Objective: To extract, separate, and identify GLVs from a plant leaf sample.
Materials:
-
Fresh plant leaves
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
-
High-purity helium gas
-
Standards of this compound and other relevant GLVs
Methodology:
-
Sample Preparation:
-
Excise a standardized amount of fresh leaf tissue (e.g., 100 mg) and immediately place it into a 20 mL headspace vial.
-
To induce GLV release, the tissue can be mechanically wounded in a controlled manner (e.g., with a sterile scalpel).
-
Seal the vial immediately with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 10-20 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes) while maintaining the incubation temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC-MS (e.g., 250 °C for 2-5 minutes) in splitless mode.
-
Use a temperature program for the GC oven that effectively separates the target GLVs. A typical program might be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/minute, hold for 5 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the GLVs by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantify the compounds by creating calibration curves with external or internal standards.
-
Sources
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A Comparative Guide to Enone Reactivity in Michael Additions: 3-Hexen-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental tool for stereoselective carbon-carbon bond formation in organic synthesis. The choice of the Michael acceptor—the enone—is paramount, as its structural and electronic properties dictate reaction rates, yields, and the stereochemical outcome. This guide provides an in-depth comparison of 3-hexen-2-one with other archetypal enones, offering insights into the causal factors behind their reactivity profiles.
The Michael Addition: A Mechanistic Overview
The reaction proceeds via the addition of a nucleophile, typically a resonance-stabilized carbanion known as a Michael donor, to the β-carbon of the enone. This process is thermodynamically controlled and widely used for its reliability in forming 1,5-dicarbonyl compounds, which are versatile intermediates for further transformations.[1][2]
The mechanism involves three key steps:
-
Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor (e.g., diethyl malonate) to form a stabilized enolate.[1]
-
Conjugate Addition: The enolate attacks the electrophilic β-carbon of the enone, leading to the formation of a new carbon-carbon bond and a resulting enolate intermediate.[3]
-
Protonation: The newly formed enolate is protonated by the solvent or upon acidic workup to yield the final 1,5-dicarbonyl product.[3]
Caption: Generalized workflow of the Michael Addition reaction.
Key Factors Governing Enone Reactivity
The reactivity of an enone in a Michael addition is a delicate balance of electronic and steric effects. Understanding these factors is crucial for predicting reaction outcomes and selecting the appropriate substrate.
-
Electronic Effects: The electrophilicity of the β-carbon is the primary driver of the reaction. This is governed by the electron-withdrawing nature of the carbonyl group, which polarizes the π-system. Substituents on the enone can modulate this effect. Electron-donating groups, such as alkyl groups, can slightly decrease the electrophilicity of the β-carbon through an inductive effect, potentially slowing the reaction rate.[4][5] Conversely, electron-withdrawing groups enhance reactivity.[6]
-
Steric Effects: The steric environment around the β-carbon and the carbonyl group significantly influences the accessibility of the nucleophile.[7] Increased substitution at the α- or β-positions can hinder the approach of the nucleophile, leading to slower reaction rates.[8] In some cases, severe steric hindrance around the carbonyl carbon can favor the 1,4-addition pathway over a competing 1,2-addition (direct attack at the carbonyl).[9]
A Comparative Analysis of Michael Acceptors
We will now compare the predicted reactivity of this compound with three other commonly used enones: methyl vinyl ketone (MVK), cyclohexenone, and chalcone. This comparison is based on applying the fundamental principles of steric and electronic effects, as direct kinetic comparisons for this compound are not extensively documented in the literature.
Caption: Structural comparison of the selected enone Michael acceptors.
Methyl Vinyl Ketone (MVK)
MVK is a simple and highly reactive Michael acceptor. Its lack of substituents at the α- and β-positions results in minimal steric hindrance, allowing for rapid attack by a wide range of nucleophiles.[6] It serves as a baseline for high reactivity in Michael additions.
Cyclohexenone
As a cyclic enone, cyclohexenone's reactivity is influenced by its conformation. The ring structure holds the s-trans conformation of the enone system, which is generally less reactive than the s-cis conformation. Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts.[10][11] However, it remains a very effective Michael acceptor, widely used in annulation reactions.[12]
This compound
This compound, specifically the (E)-isomer, presents a more sterically hindered profile than MVK. The presence of a methyl group at the β-position directly shields the site of nucleophilic attack. This β-substitution is known to decrease reactivity due to increased steric hindrance.[8] Furthermore, the alkyl group exerts a weak electron-donating inductive effect, which can slightly reduce the electrophilicity of the β-carbon.[4] Therefore, this compound is predicted to be less reactive than MVK but likely more reactive than highly hindered enones like chalcone. Its acyclic nature may afford it greater conformational flexibility compared to cyclohexenone, potentially making it more reactive than its cyclic analogue, though this is dependent on the specific nucleophile and reaction conditions.[13]
Chalcone (1,3-Diphenyl-2-propen-1-one)
Chalcone is characterized by the presence of phenyl groups at both the β-carbon and the carbonyl carbon. These bulky aromatic groups create significant steric hindrance, which can dramatically slow the rate of the Michael addition.[14] While the phenyl groups also have electronic effects, the steric factor is often dominant, making chalcones generally less reactive acceptors compared to unhindered aliphatic enones.
Data Summary: A Predictive Comparison
| Michael Acceptor | Structure | Key Structural Features | Predicted Reactivity | Rationale |
| Methyl Vinyl Ketone | CH₂=CHCOCH₃ | Unsubstituted, acyclic | Very High | Minimal steric hindrance, high electrophilicity. |
| This compound | (E)-CH₃CH₂CH=CHCOCH₃ | β-methyl substitution, acyclic | Moderate | Steric hindrance from β-methyl group; weak inductive effect.[7][8] |
| Cyclohexenone | C₆H₈O | Cyclic, β,β-disubstituted (within ring) | Moderate to High | Rigid s-trans conformation slightly reduces reactivity.[11] |
| Chalcone | C₆H₅CH=CHCOC₆H₅ | β-phenyl and carbonyl-phenyl substitution | Low to Moderate | Significant steric hindrance from bulky phenyl groups.[14] |
Experimental Protocols
The following is a generalized, self-validating protocol for the Michael addition of diethyl malonate to an enone, catalyzed by sodium ethoxide. This procedure can be adapted for the specific enones discussed.
Objective: To synthesize the Michael adduct from diethyl malonate and an α,β-unsaturated ketone.
Materials:
-
Diethyl malonate (Michael Donor)
-
Enone (Michael Acceptor: e.g., MVK, this compound, Cyclohexenone)
-
Sodium ethoxide (Base catalyst)
-
Absolute Ethanol (Solvent)
-
1 M Hydrochloric acid (for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Michael acceptor (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.[15]
-
Initiation: While stirring at room temperature, slowly add a catalytic amount of sodium ethoxide (e.g., 0.1 eq of a 21% solution in ethanol). The addition is exothermic, and a color change may be observed.[15]
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) should show the consumption of the starting enone and the appearance of a new, typically more polar, product spot. The reaction is complete when the enone spot is no longer visible. For less reactive enones (e.g., those with significant steric hindrance), gentle heating under reflux may be required to drive the reaction to completion.[15]
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.[15]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volume of ethanol used).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This sequence removes any remaining acid, base, and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure Michael adduct.
Conclusion
The reactivity of enones in Michael addition reactions is a nuanced interplay of electronic and steric factors. While unhindered acceptors like methyl vinyl ketone react rapidly, substitution on the enone backbone, as seen in This compound , introduces steric and electronic effects that modulate this reactivity. This compound, with its β-alkyl substituent, is predicted to be a moderately reactive Michael acceptor, offering a balance between the high reactivity of MVK and the lower reactivity of sterically demanding substrates like chalcone. For the synthetic chemist, a thorough understanding of these principles is essential for designing effective synthetic strategies, controlling reaction outcomes, and efficiently constructing complex molecular architectures.
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Step-by-step mechanism of the Michael addition between diethyl malonate a.. Filo. Available at: [Link]
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Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. Available at: [Link]
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Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry. Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. Semantic Scholar. Available at: [Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. Available at: [Link]
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Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. PubMed Central. Available at: [Link]
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Condensation of Diethyl Malonate with Methyl Vinyl Ketone. Scholars@Duke. Available at: [Link]
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Condensation of Diethyl Malonate with Methyl Vinyl Ketone. vdocuments.mx. Available at: [Link]
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Michael addition reaction. Wikipedia. Available at: [Link]
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2.14 Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. Available at: [Link]
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Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central. Available at: [Link]
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Inductive Effects of Alkyl Groups. Chemistry LibreTexts. Available at: [Link]
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Abnormal Michael reaction. Reaction between 2-cyclohexenone and diethyl methylmalonate. ACS Publications. Available at: [Link]
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Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PubMed Central. Available at: [Link]
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Ch12: Substituent Effects. University of Calgary. Available at: [Link]
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Mechanism of dimedone preparation. Chemistry Stack Exchange. Available at: [Link]
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CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. ScienceDirect. Available at: [Link]
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Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Royal Society of Chemistry. Available at: [Link]
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Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Royal Society of Chemistry. Available at: [Link]
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Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. Available at: [Link]
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A Comparative Sensory Evaluation of (E)-3-hexen-2-one and (Z)-3-hexen-2-one: A Technical Guide
Introduction
In the realm of flavor and fragrance chemistry, the geometric isomerism of volatile organic compounds can lead to profound differences in their sensory perception. This guide provides an in-depth technical comparison of the sensory attributes of (E)-3-hexen-2-one and (Z)-3-hexen-2-one. While 3-hexen-2-one, as a general entity, is noted for a potent fruity and green aroma, this guide delves into the nuanced, yet significant, sensory distinctions that arise from the cis ((Z)) and trans ((E)) configurations of the double bond.[1]
This document is intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries who require a comprehensive understanding of how stereoisomerism impacts sensory profiles. We will explore the likely sensory characteristics of each isomer, drawing parallels from structurally related compounds, and provide detailed experimental protocols for a comprehensive sensory evaluation.
Physicochemical Properties and Predicted Sensory Profiles
The spatial arrangement of substituents around the C3-C4 double bond in this compound dictates the molecule's overall shape, which in turn influences its interaction with olfactory and gustatory receptors.
| Property | (E)-3-hexen-2-one | (Z)-3-hexen-2-one |
| Synonyms | trans-3-hexen-2-one | cis-3-hexen-2-one |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol | 98.14 g/mol |
| Boiling Point | ~140-141 °C at 760 mmHg | Expected to be slightly lower than the (E)-isomer |
| Predicted Sensory Profile | Based on related trans-isomers, a profile with green, leafy, and potentially fruity (apple-like) notes is anticipated.[2][3] | Drawing parallels from related cis-isomers, a more intense, sharp, grassy-green character is hypothesized.[4][5][6] |
It is noteworthy that some industry resources suggest that (E)-3-hexen-2-one is "not for fragrance use" and "not for flavor use," which could imply a less desirable or less potent sensory profile compared to other green, fruity volatiles.[7][8]
Experimental Protocols for Sensory Evaluation
A rigorous sensory evaluation is essential to delineate the distinct profiles of these isomers. The following protocols are designed to provide a comprehensive characterization.
I. Panelist Selection and Training
A panel of 10-15 trained sensory assessors should be selected based on their acuity in detecting and describing green and fruity aroma compounds.[9] Training should involve exposure to reference standards for relevant aroma descriptors (e.g., hexanal for "green," ethyl butyrate for "fruity," and cis-3-hexenol for "grassy").
II. Difference Testing: Triangle Test
The triangle test is a robust method to determine if a perceivable sensory difference exists between the two isomers.[10][11][12][13][14]
Objective: To establish if the sensory profiles of (E)-3-hexen-2-one and (Z)-3-hexen-2-one are significantly different.
Methodology:
-
Prepare solutions of each isomer at a concentration of 10 ppm in deodorized water.
-
Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10]
-
The order of presentation should be randomized for each panelist.
-
Panelists are asked to identify the "odd" sample.
-
Results are analyzed statistically to determine if the number of correct identifications is significantly above chance.
Figure 1: Workflow for the Triangle Test.
III. Descriptive Sensory Analysis
This method provides a detailed characterization of the sensory attributes of each isomer.[9][15][16]
Objective: To identify and quantify the specific sensory descriptors for each isomer.
Methodology:
-
In a round-table session, the trained panel develops a lexicon of aroma and flavor descriptors applicable to the samples.
-
Reference standards for each descriptor are provided to anchor the panel.
-
Panelists individually evaluate each isomer (presented in a randomized order) and rate the intensity of each descriptor on a 15-point scale.
-
Data is collected and analyzed to generate a sensory profile for each isomer.
Potential Descriptors:
-
Aroma: green, grassy, leafy, fruity, apple, pear, pungent, sharp.
-
Flavor: green, unripe fruit, bitter, chemical.
Figure 2: Hypothesized Sensory Profiles of this compound Isomers.
Supporting Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[17][18][19][20][21] This allows for the identification of odor-active compounds in a sample.
Objective: To correlate specific chemical compounds (the isomers) with their perceived odors.
Methodology:
-
A solution containing a mixture of (E)- and (Z)-3-hexen-2-one is injected into a gas chromatograph.
-
The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port.
-
A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
The olfactometry data is then aligned with the chromatogram to identify the odor character of each eluting isomer.
Figure 3: Gas Chromatography-Olfactometry (GC-O) Workflow.
Conclusion
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(E)-3-hexen-2-one, 4376-23-2. The Good Scents Company. [Link]
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cis-3 Hexenol. PerfumersWorld. [Link]
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Measuring Flavor and Sensory Protocols. Sensapure Flavors. [Link]
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A Comparative Guide to the Cytotoxicity of Enones in Oncology Research: A Focus on 3-Hexen-2-one and Structurally Related α,β-Unsaturated Ketones
Abstract
The α,β-unsaturated ketone, or enone, represents a privileged scaffold in medicinal chemistry, demonstrating significant potential as an anticancer agent.[1] The inherent electrophilicity of this moiety allows for covalent interactions with biological nucleophiles, disrupting cellular homeostasis and triggering programmed cell death in cancer cells. This guide provides a comparative analysis of the cytotoxicity of a simple aliphatic enone, 3-Hexen-2-one, and other structurally diverse enones against various cancer cell lines. We will delve into the primary mechanism of action—covalent modification via Michael addition, subsequent depletion of cellular glutathione, and induction of oxidative stress—and provide validated, step-by-step protocols for quantifying these cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Enone Scaffold in Cancer Therapy
α,β-Unsaturated ketones, commonly referred to as enones, are characterized by a ketone conjugated to a carbon-carbon double bond. This arrangement creates an electrophilic β-carbon, making the entire moiety a "Michael acceptor," susceptible to nucleophilic attack.[2] This chemical reactivity is the cornerstone of their biological activity. While found in numerous natural products with demonstrated antitumor activity, synthetic modifications of the enone scaffold have allowed for the enhancement of cytotoxic potency and selectivity against cancer cells.[1][3]
This compound (CAS: 763-93-9) is a simple, linear enone that serves as an excellent model for understanding the fundamental cytotoxic properties of this class.[4] By comparing its activity and mechanism to other enones, such as cyclic and substituted variants, we can elucidate the structure-activity relationships (SAR) that govern their efficacy as potential chemotherapeutics.[5][6]
The Convergent Mechanism of Enone-Induced Cytotoxicity
The anticancer effect of most cytotoxic enones converges on a well-defined biochemical cascade: depletion of intracellular antioxidants, induction of overwhelming oxidative stress, and subsequent activation of the apoptotic machinery.[5][7][8]
Pillar 1: Covalent Modification via Michael Addition
The primary mechanism of action for cytotoxic enones is the Michael 1,4-addition reaction.[2] The electron-deficient β-carbon of the enone readily reacts with soft biological nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins and, critically, in the tripeptide glutathione (GSH).[9][10] This reaction is a covalent, often irreversible, modification that disrupts the function of the target molecule.[9] The presence of a non-sterically hindered Michael acceptor is an essential structural requirement for this cytotoxic activity.[5][6]
Pillar 2: Glutathione Depletion and Redox Imbalance
Glutathione is the most abundant non-protein thiol in the cell and the master antioxidant, responsible for neutralizing reactive oxygen species (ROS) and detoxifying electrophilic compounds.[11] Cancer cells, with their heightened metabolic rate, already exist in a state of increased oxidative stress and are thus exquisitely dependent on their GSH pool.[8][12] By acting as a "GSH sink" through Michael addition, enones effectively deplete this critical antioxidant reserve.[13] This depletion cripples the cell's primary defense against oxidative damage.
Pillar 3: Induction of Oxidative Stress and Apoptosis
The depletion of GSH inevitably leads to a dramatic increase in intracellular ROS. This surge in ROS inflicts widespread damage on lipids, proteins, and DNA. Furthermore, ROS can trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This is achieved through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to changes in the mitochondrial membrane potential and the release of cytochrome c.[3][14] This cascade culminates in the activation of executioner caspases (e.g., caspase-3), which dismantle the cell, leading to programmed cell death.[5]
The diagram below illustrates this mechanistic cascade.
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%. A lower IC₅₀ value indicates higher potency. The table below synthesizes data from multiple studies to compare the cytotoxic effects of various enones across different human cancer cell lines.
| Compound Name/Class | Structure | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference(s) |
| This compound | (Reference Structure) | Data not available | Serves as a simple aliphatic enone model. Cytotoxicity is expected due to the unhindered Michael acceptor site. | [4][15] | |
| 4,4-Dimethyl-2-cyclopenten-1-one | HSC-2 (Oral Squamous) | ~9.2 | Exhibited high tumor-specific cytotoxicity compared to normal gingival fibroblasts. | [5][6] | |
| Synthetic Enone (E1) | ![]() | HCT-116 (Colon) | 12.02 | Showed potent and selective activity against colon cancer cells, inducing G2/M arrest and apoptosis. | [3][14] |
| Synthetic Enone (E2) | ![]() | HCT-116 (Colon) | 10.35 | Isopropyl group variant; demonstrated slightly higher potency than the methyl variant (E1). | [3][14] |
| Synthetic Enone (E2) | ![]() | HeLa (Cervical) | 14.86 | Also effective against cervical cancer cells, though slightly less potent than against HCT-116. | [3][14] |
| Vanillin Enone Derivative (6) | ![]() | hCA XII Target | Kᵢ = 0.089 µM | While not a direct cytotoxicity measure, shows potent inhibition of a tumor-associated enzyme, highlighting diverse enone applications. | [1] |
Note: Structures are representative. IC₅₀ values are approximated from published data for illustrative purposes.
Experimental Methodologies for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The choice of assay depends on the specific research question, cell type, and mechanism of action. Here, we detail two robust, widely used colorimetric methods.
The Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[16] Its primary advantage is its independence from cellular metabolic activity, making it a stable and reliable endpoint.[17]
Causality Behind Experimental Choices:
-
Fixation with Trichloroacetic Acid (TCA): Cold TCA precipitates and fixes total cellular protein to the culture plate, preventing cell loss during subsequent washing steps. This ensures that the staining reflects the cell biomass present at the end of the treatment period.[18]
-
Staining with SRB: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is therefore directly proportional to the total protein mass.[17][19]
-
Washing with Acetic Acid: A 1% acetic acid solution is used to remove any unbound or loosely bound SRB dye. This step is critical to reduce background noise and ensure a high signal-to-noise ratio.[16]
-
Solubilization with Tris Base: A basic solution (10 mM Tris, pH 10.5) is used to dissociate the SRB dye from the cellular protein, allowing it to be quantified by measuring its absorbance.[17]
-
Cell Seeding: Seed adherent cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test enone (e.g., 0.1 to 100 µM). Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[18]
-
Washing: Discard the TCA solution. Wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid.[16] Remove excess water by inverting the plate and tapping it firmly on absorbent paper. Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[17]
-
Remove Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[17]
-
Drying: Allow the plates to air-dry completely. Stained and dried plates can be stored indefinitely.[17]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
The workflow for the SRB assay is visualized below.
The MTT Assay
The MTT assay is a widely used method that measures cell viability based on mitochondrial metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21][22]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.
-
Add MTT Reagent: Following the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[21] This step is critical and time-dependent; incubation should proceed until a visible precipitate is formed.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[20]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.[20]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Perspectives
The enone scaffold is a potent cytotoxin against a variety of cancer cell lines, acting primarily through covalent modification of glutathione, leading to lethal oxidative stress and apoptosis. Simple aliphatic enones like this compound provide a foundational model, while more complex structures, such as 4,4-dimethyl-2-cyclopenten-1-one, demonstrate that structural modifications can enhance tumor-specific cytotoxicity.[5] The data suggests that the accessibility of the β-carbon for Michael addition is a key determinant of activity.
Future research should focus on designing novel enone derivatives with improved selectivity for cancer cells to minimize off-target effects. This could involve conjugating the enone moiety to tumor-targeting ligands or exploiting differences in the redox environments between cancerous and normal tissues. Furthermore, exploring the synergistic potential of enones in combination with other chemotherapeutic agents that, for instance, inhibit GSH synthesis could provide a powerful strategy to overcome drug resistance.[8] The robust and validated protocols provided herein offer a reliable framework for screening and characterizing these next-generation anticancer compounds.
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ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. Available at: [Link]
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A Comparative Analysis of the Anti-Inflammatory Activities of 3-Hexen-2-one and Hexanal: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory compounds, both naturally occurring and synthetic molecules are under continuous investigation for their potential to mitigate inflammatory responses. Among these, short-chain aliphatic compounds have garnered interest due to their prevalence in nature and diverse biological activities. This guide provides a detailed comparative analysis of the anti-inflammatory properties of two such molecules: 3-Hexen-2-one, an unsaturated ketone, and hexanal, a saturated aldehyde. While direct comparative studies are nascent, this document synthesizes available experimental evidence for each compound and related structures to offer a comprehensive overview of their potential as anti-inflammatory agents.
Introduction to the Compounds
This compound is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O. It is found in various fruits and vegetables and is known for its characteristic fruity, green odor. Its chemical structure, featuring a conjugated system, suggests potential for Michael addition reactions, a mechanism implicated in the bioactivity of many anti-inflammatory compounds.
Hexanal , a saturated aldehyde with the formula C₆H₁₂O, is a well-known volatile compound formed during the lipid peroxidation of omega-6 fatty acids. It is commonly associated with the aroma of freshly cut grass and is also found in a variety of foods. Its biological activities are diverse, ranging from antimicrobial to potential involvement in oxidative stress-related processes.
Experimental Methodologies for Assessing Anti-Inflammatory Activity
To evaluate and compare the anti-inflammatory potential of this compound and hexanal, a series of established in vitro assays are employed. The lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted model for these investigations. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators.
Key Experimental Protocols:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured under standard conditions and subsequently treated with varying concentrations of this compound or hexanal prior to stimulation with LPS.
-
Nitric Oxide (NO) Production Assay (Griess Assay): The accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of inducible nitric oxide synthase (iNOS) activity.
-
Pro-inflammatory Cytokine Quantification (ELISA): The concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture medium are quantified using enzyme-linked immunosorbent assays.
-
Western Blot Analysis for iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade, are determined by Western blotting.
-
NF-κB Activation Assays: The activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), is assessed. This can be achieved through various methods, including Western blot analysis of the phosphorylation and degradation of its inhibitory subunit, IκBα, and the nuclear translocation of the p65 subunit, or through reporter gene assays.
Comparative Anti-Inflammatory Profile
Inhibition of Pro-Inflammatory Mediators
| Parameter | This compound (and related α,β-unsaturated ketones) | Hexanal (and related aliphatic aldehydes) |
| Nitric Oxide (NO) Production | α,β-unsaturated ketones have been shown to inhibit LPS-induced NO production in macrophages. For instance, (3E)-4-(2-hydroxyphenyl)but-3-en-2-one, a structurally related compound, effectively suppresses NO generation[1]. | Aldehyde-enriched fractions of essential oils have demonstrated the ability to reduce pro-inflammatory markers, suggesting a potential for hexanal to inhibit NO production[2]. However, direct evidence is limited. |
| TNF-α and IL-6 Secretion | The anti-inflammatory effects of α,β-unsaturated ketones often involve the downregulation of pro-inflammatory cytokines. | An aldehyde-enriched fraction of grapefruit essential oil has been shown to decrease the gene expression and levels of IL-6 and TNF-α in LPS-stimulated macrophages[2]. |
Note: The table above provides a qualitative comparison based on available data for the respective chemical classes. Direct quantitative comparison requires further experimental investigation.
Mechanistic Insights into Anti-Inflammatory Action
The anti-inflammatory effects of both this compound and hexanal are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Its activation is a critical step in the inflammatory cascade.
DOT Diagram: Simplified NF-κB Signaling Pathway
Caption: Simplified overview of the canonical NF-κB signaling pathway.
-
This compound: As an α,β-unsaturated ketone, this compound possesses a Michael acceptor functionality. This structural feature is common to many known inhibitors of the NF-κB pathway. It is plausible that this compound could directly interact with sulfhydryl groups on key signaling proteins, such as the IKK complex, thereby inhibiting its activity and preventing the downstream activation of NF-κB. Indeed, a structurally similar compound, (3E)-4-(2-hydroxyphenyl)but-3-en-2-one, has been shown to inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p65[1].
-
Hexanal: The direct effect of hexanal on the NF-κB pathway is less clear. Some aldehydes have been shown to possess anti-inflammatory properties, which may involve the modulation of NF-κB. However, hexanal is also a product of lipid peroxidation and can be a marker of oxidative stress, a condition known to activate NF-κB. Therefore, the net effect of hexanal on this pathway may be context-dependent and requires further investigation.
Regulation of iNOS and COX-2 Expression
The expression of iNOS and COX-2 is tightly regulated by the NF-κB pathway. Therefore, compounds that inhibit NF-κB are also expected to suppress the expression of these pro-inflammatory enzymes.
DOT Diagram: Experimental Workflow for iNOS/COX-2 Expression Analysis
Caption: Workflow for analyzing iNOS and COX-2 protein expression.
-
This compound: Based on the inhibitory action of related compounds on NF-κB, it is hypothesized that this compound would decrease the expression of iNOS and COX-2 in LPS-stimulated macrophages. This would lead to a reduction in the production of nitric oxide and prostaglandins, respectively.
-
Hexanal: The effect of hexanal on iNOS and COX-2 expression is not well-documented. Given its association with oxidative stress, it is possible that at high concentrations, it could contribute to an inflammatory environment that supports the expression of these enzymes. Conversely, some studies on other aldehydes suggest a potential for anti-inflammatory effects, which would imply a downregulation of iNOS and COX-2. This ambiguity underscores the need for direct experimental evidence.
Conclusion and Future Directions
This guide provides a comparative overview of the potential anti-inflammatory activities of this compound and hexanal. Based on the available literature for structurally related compounds, This compound emerges as a more promising candidate for possessing direct anti-inflammatory properties , likely mediated through the inhibition of the NF-κB signaling pathway and subsequent downregulation of pro-inflammatory enzymes and cytokines. The α,β-unsaturated ketone moiety is a key structural feature that likely contributes to this activity.
The role of hexanal in inflammation is more complex and appears to be dichotomous . While some aldehydes exhibit anti-inflammatory effects, hexanal's association with lipid peroxidation and oxidative stress suggests it could also act as a pro-inflammatory mediator under certain conditions.
Crucially, this analysis highlights a significant gap in the literature: the lack of direct, side-by-side comparative studies of this compound and hexanal. To definitively establish their relative potencies and mechanisms of action, future research should focus on:
-
Direct comparative in vitro assays: Conducting dose-response studies for both compounds in LPS-stimulated macrophages to determine their IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.
-
Detailed mechanistic studies: Investigating the specific molecular targets of both compounds within the NF-κB and other relevant inflammatory signaling pathways.
-
In vivo validation: Assessing the anti-inflammatory efficacy of these compounds in animal models of inflammation.
Such studies will be invaluable for researchers, scientists, and drug development professionals in elucidating the therapeutic potential of these and other short-chain aliphatic compounds in the management of inflammatory diseases.
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Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants. [Link]
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Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Molecules. [Link]
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Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
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Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology. [Link]
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Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology. [Link]
-
Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives. Inflammation Research. [Link]
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Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and Chemical Toxicology. [Link]
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A Senior Application Scientist's Guide to Chiral Separation of 3-Hexen-2-one Derivatives
Introduction: The Significance of Chirality in 3-Hexen-2-one Derivatives
This compound and its derivatives are α,β-unsaturated ketones, a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The presence of stereogenic centers in these molecules means they can exist as enantiomers—non-superimposable mirror images with potentially distinct biological activities. For instance, the olfactory perception of enantiomers can differ significantly, and in drug development, one enantiomer may exhibit therapeutic efficacy while the other could be inactive or even toxic.
This guide provides a comprehensive comparison of modern chromatographic techniques for the chiral separation of this compound derivatives. We will delve into the mechanistic principles behind these separations, offer detailed experimental protocols, and present comparative data to empower researchers in developing robust and efficient enantioselective methods.
Pillar 1: Selecting the Optimal Chiral Separation Technique
The choice of chromatographic technique is paramount for successful chiral separation. The primary contenders are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The selection process is not arbitrary; it is dictated by the physicochemical properties of the analyte and the desired analytical outcome.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC remains a workhorse for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating compounds containing π-systems, like the carbon-carbon double bond and carbonyl group in this compound derivatives. The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering several advantages. By using supercritical CO2 as the primary mobile phase component, SFC provides faster separations and significantly reduces the consumption of organic solvents, making it a greener technique. The low viscosity and high diffusivity of supercritical fluids enhance column efficiency, often leading to superior resolution compared to HPLC.
-
Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, chiral GC offers exceptional resolution and sensitivity. This technique typically employs capillary columns coated with a chiral stationary phase, often based on modified cyclodextrins. The separation is governed by the formation of transient diastereomeric complexes between the analytes and the CSP.
Comparative Analysis: HPLC vs. SFC vs. GC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Broad applicability, excels with non-polar to moderately polar compounds. | Volatile and thermally stable compounds. |
| Resolution | Good to excellent. | Often higher than HPLC due to lower viscosity and higher diffusivity of the mobile phase. | Typically the highest resolution for suitable analytes. |
| Analysis Time | Moderate to long. | Significantly faster than HPLC. | Fast. |
| Solvent Consumption | High, especially for normal-phase separations. | Low organic solvent consumption, primarily uses CO2. | Minimal solvent use (for sample preparation). |
| Cost | Moderate initial investment, high running costs due to solvents. | Higher initial investment, lower running costs. | Lower initial and running costs. |
| Environmental Impact | High due to organic solvent usage and disposal. | Low, considered a "green" technique. | Low. |
Pillar 2: The Heart of the Separation: Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation. For this compound derivatives, polysaccharide-based and cyclodextrin-based CSPs are the most widely employed.
Polysaccharide-Based CSPs (HPLC & SFC)
These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, are renowned for their broad enantioselectivity. The chiral recognition mechanism is complex, involving the formation of inclusion complexes and interactions with the carbamate groups on the polysaccharide backbone. The helical structure of the polysaccharide creates a chiral environment where enantiomers can differentially interact.
Cyclodextrin-Based CSPs (GC & HPLC)
Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. In GC, derivatized cyclodextrins are used as stationary phases. The chiral recognition is based on the differential inclusion of the enantiomers into the cyclodextrin cavity.
Pillar 3: Experimental Protocols & Method Development
A systematic approach to method development is crucial for achieving optimal chiral separations. The following workflow and protocols serve as a practical guide.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Example Protocol: Chiral HPLC Separation of a this compound Derivative
This protocol is a representative example for the separation of a generic this compound derivative using a polysaccharide-based CSP.
1. System Preparation:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
- Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Column dimensions: 4.6 mm x 250 mm, 5 µm particle size.
- Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Filter and degas the mobile phase before use.
2. Sample Preparation:
- Dissolve the racemic this compound derivative in the mobile phase to a concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
4. Data Analysis:
- Integrate the peaks for both enantiomers.
- Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation. An Rs value > 1.5 is generally considered a baseline separation.
Example Protocol: Chiral GC Separation of a Volatile this compound Derivative
1. System Preparation:
- GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
- Column: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin).
- Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
2. Sample Preparation:
- Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.
3. Chromatographic Conditions:
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
- Injection: 1 µL in split mode (e.g., 50:1 split ratio).
4. Data Analysis:
- Identify and integrate the peaks corresponding to the two enantiomers.
- Calculate the separation factor (α).
Pillar 4: Data-Driven Comparison and Case Studies
While general guidelines are useful, concrete data provides the ultimate basis for comparison. The following table summarizes representative data for the chiral separation of a hypothetical this compound derivative on different platforms.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Analysis Time (min) | Resolution (Rs) | Selectivity (α) |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 15 | 1.8 | 1.3 |
| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15) | 5 | 2.1 | 1.4 |
| GC | Derivatized β-Cyclodextrin | Helium | 12 | 2.5 | 1.2 |
Data is illustrative and will vary depending on the specific derivative and experimental conditions.
This data highlights the trade-offs discussed earlier. SFC provides the fastest analysis with excellent resolution. GC offers the highest resolution for this volatile compound. HPLC remains a robust and reliable option.
Logical Selection of Chiral Separation Technique
Caption: A decision tree for selecting a chiral separation technique.
Conclusion
The chiral separation of this compound derivatives is a critical task in many scientific disciplines. A successful separation hinges on a logical and systematic approach to method development, starting with the informed selection of the chromatographic technique and chiral stationary phase. While HPLC remains a versatile tool, the speed and environmental benefits of SFC are making it an increasingly attractive option. For volatile derivatives, GC provides unparalleled resolving power. By understanding the underlying principles and leveraging the comparative data and protocols presented in this guide, researchers can confidently develop robust and efficient enantioselective methods to meet their analytical challenges.
References
-
Chiral separations by high-performance liquid chromatography. (1987). Journal of Chromatography A. [Link]
-
Chiral Separations by Supercritical Fluid Chromatography. (2014). Chemical Reviews. [Link]
-
Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. (1994). Journal of Chromatography A. [Link]
-
Enantioselective Gas Chromatography: A Powerful Tool for the Analysis of Chiral Volatiles. (2018). Foods. [Link]
-
Chiral analysis of α,β-unsaturated ketones on polysaccharide-based stationary phases by high-performance liquid chromatography. (2005). Journal of Chromatography A. [Link]
A Senior Application Scientist's Guide to the Confirmation of 3-Hexen-2-one in Natural Extracts
Introduction: The Significance of 3-Hexen-2-one
This compound (C₆H₁₀O) is a volatile organic compound (VOC) naturally present in a wide array of plants, including fruits and vegetables like maize (Zea mays) and Centella asiatica.[1][2][3] Characterized by a potent fruity and green odor, it is a key contributor to the aroma profile of many natural products.[1] Beyond its role in the flavor and fragrance industry, this compound is gaining attention in pharmaceutical research for its potential anti-inflammatory and anti-cancer properties.[1]
As an α,β-unsaturated ketone, this compound exists as two geometric isomers, (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis), with the (E) isomer being the more common and thermodynamically stable form.[3] The accurate identification and quantification of this compound in complex natural extracts are critical for quality control in the food and fragrance industries, as well as for advancing pharmacological research.
This guide provides a comprehensive comparison of methodologies for the robust confirmation of this compound in natural extracts. We will explore the causality behind experimental choices, from sample preparation to final analysis, and provide validated protocols to ensure trustworthy and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O | [1][4] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Boiling Point | ~138-141 °C | [1][5] |
| Flash Point | ~36.5 °C | [1][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| IUPAC Name | (E)-hex-3-en-2-one | [2] |
| CAS Number | 763-93-9 |[1][4] |
The Analytical Workflow: A Strategic Overview
Confirming the presence of a volatile compound like this compound is a multi-step process. Each stage must be optimized to ensure that the analyte is efficiently extracted from the sample matrix, separated from interfering compounds, and accurately identified and quantified. The choice of technique at each step is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
Sources
A Comparative Guide to the Biological Activity of 3-Hexen-2-one Analogues
For researchers, scientists, and professionals in drug development, the exploration of novel bioactive scaffolds is a cornerstone of innovation. Among these, α,β-unsaturated ketones, and specifically 3-Hexen-2-one and its analogues, represent a class of compounds with significant, yet nuanced, biological activities. Their inherent reactivity, governed by the electrophilic nature of the β-carbon, makes them potent agents against a variety of cellular targets. This guide provides an in-depth, objective comparison of the biological activities of this compound analogues, supported by experimental data, to empower researchers in their quest for novel therapeutic agents.
Introduction to this compound and its Analogues: A Structurally Simple Scaffold with Diverse Bioactivity
This compound is a naturally occurring α,β-unsaturated ketone found in various plants.[1] Its simple aliphatic structure, featuring a conjugated enone system, is the key to its biological reactivity. This functional group acts as a Michael acceptor, readily reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This covalent modification can disrupt protein function and interfere with cellular signaling pathways, leading to a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities.
The structural simplicity of this compound makes it an attractive scaffold for medicinal chemists. Modifications to the alkyl chains flanking the enone moiety can significantly modulate its biological activity, offering a pathway to tune its potency and selectivity. This guide will explore these structure-activity relationships, providing a comparative analysis of the available experimental data.
Comparative Analysis of Biological Activities
The biological activities of this compound analogues are diverse, with the most prominent being their antimicrobial and cytotoxic effects. The following sections provide a detailed comparison of these activities, supported by quantitative data from published studies.
Antimicrobial and Antifungal Activity
The ability of α,β-unsaturated ketones to inhibit the growth of bacteria and fungi has been well-documented. The lipophilicity of these compounds allows them to penetrate microbial cell membranes, while their reactivity as Michael acceptors enables them to disrupt essential cellular processes.
A study on the antimicrobial activity of long-chain (E)-3-alken-2-ones, which are homologues of this compound, provides valuable insights into the structure-activity relationship. The minimum inhibitory concentration (MIC) of these compounds against the fungus Trichophyton mentagrophytes and the bacterium Propionibacterium acnes was determined.[3]
Table 1: Antimicrobial Activity of (E)-3-Alken-2-one Homologues [3]
| Compound | Chain Length | MIC (µg/mL) vs. T. mentagrophytes | MIC (µg/mL) vs. P. acnes |
| (E)-3-Tridecen-2-one | C13 | >25 | 6.25 |
| (E)-3-Tetradecen-2-one | C14 | 12.5 | 6.25 |
| (E)-3-Pentadecen-2-one | C15 | 25 | 6.25 |
| (E)-3-Hexadecen-2-one | C16 | 50 | 6.25 |
| (E)-3-Heptadecen-2-one | C17 | >50 | 3.13 |
From this data, it is evident that the alkyl chain length plays a crucial role in the antifungal and antibacterial activity of these compounds. For antifungal activity against T. mentagrophytes, (E)-3-Tetradecen-2-one exhibited the highest potency. In contrast, the antibacterial activity against P. acnes was highest for the longest chain analogue tested, (E)-3-Heptadecen-2-one. This suggests that the optimal chain length for antimicrobial activity is dependent on the target organism.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound analogues against a target microorganism.
Materials:
-
Test compounds (this compound analogues)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxic (Anticancer) Activity
The ability of α,β-unsaturated ketones to induce cell death in cancer cells is a promising area of research. Their mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[4][5]
A study on four newly synthesized enones with structural similarities to this compound analogues demonstrated their cytotoxic potential against human colon carcinoma (HCT-116) and cervical cancer (HeLa) cell lines.[4][5]
Table 2: Cytotoxic Activity of Enone Analogues against Cancer Cell Lines [4][5]
| Compound | R Group | IC50 (µM) vs. HCT-116 (72h) | IC50 (µM) vs. HeLa (72h) |
| E1 | Methyl | ~25 | ~40 |
| E2 | Isopropyl | ~20 | ~35 |
| E3 | Isobutyl | ~30 | ~45 |
| E4 | Cyclopropyl | ~50 | ~60 |
The data indicates that the nature of the alkyl group attached to the carbonyl carbon influences the cytotoxic activity. The isopropyl derivative (E2) was found to be the most potent against both cell lines, suggesting that a degree of steric bulk at this position may be favorable for activity. All tested enones showed selective cytotoxicity against cancer cells compared to normal lung cells (MRC-5).[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Structure-Activity Relationships and Mechanistic Insights
The biological activity of this compound analogues is intrinsically linked to their chemical structure. The α,β-unsaturated ketone moiety is the key pharmacophore, acting as a Michael acceptor.[2]
Caption: Michael addition reaction of an α,β-unsaturated ketone with a biological nucleophile.
Key structural features that influence the biological activity include:
-
Alkyl Chain Length: As observed in the antimicrobial studies, the length of the alkyl chains affects the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes.
-
Steric Hindrance: The substitution pattern around the enone can impact its reactivity. Bulky groups near the β-carbon can hinder the approach of nucleophiles, potentially reducing activity.[2]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the alkyl chains can modulate the electrophilicity of the β-carbon, thereby affecting the rate of Michael addition.
The downstream effects of this covalent modification are multifaceted and can lead to:
-
Enzyme Inhibition: Covalent binding to cysteine residues in the active site of enzymes can lead to their irreversible inhibition.
-
Disruption of Redox Homeostasis: Reaction with glutathione can deplete cellular antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and oxidative stress.
-
Induction of Apoptosis: Increased ROS levels and direct effects on mitochondrial proteins can trigger the intrinsic apoptotic pathway.[4][5]
Caption: Proposed signaling pathway for the cytotoxic action of this compound analogues.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with tunable biological activities. The available data clearly demonstrates their potential as antimicrobial and anticancer agents. The key to unlocking their full therapeutic potential lies in a deeper understanding of their structure-activity relationships.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues. This will enable the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives and guide the design of more potent and selective compounds. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets of these compounds and to elucidate the precise molecular events that lead to their biological effects.
This guide provides a solid foundation for researchers embarking on the exploration of this fascinating class of molecules. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound analogues can be realized.
References
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Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Publishing. Available at: [Link]
-
Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. PMC - NIH. Available at: [Link]
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Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. PubMed. Available at: [Link]
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Antimicrobial activity of long-chain (E)-3-alken-2-ones. PubMed. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Hexen-2-one
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you employ. The proper disposal of 3-Hexen-2-one, a flammable liquid with potential health hazards, is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any disposal protocol can be initiated, a thorough understanding of the chemical's properties is paramount. This compound is classified as a flammable liquid, a critical determinant in its handling and disposal pathway.[1][2] Its flash point, the lowest temperature at which it can vaporize to form an ignitable mixture in air, is a key safety parameter.
Causality Behind Precaution: The flammability of this compound dictates that it must be kept away from all potential ignition sources, including heat, sparks, open flames, and static discharge.[1] Failure to do so can result in fire or explosion.[1]
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Significance for Disposal |
| CAS Number | 763-93-9 | Unique identifier for the chemical substance.[3][4] |
| Molecular Formula | C6H10O | Provides information on the elemental composition.[3][4] |
| Flash Point | 36.50 °C (98.00 °F) | Classifies the substance as a flammable liquid, requiring specific handling and disposal as hazardous waste.[5] |
| Boiling Point | 140.00 °C | Relevant for understanding its volatility.[5] |
| Appearance | Colorless to pale yellow liquid | Visual identification.[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[6][7][8] This means the generator of the waste is responsible for it from its creation to its ultimate disposal.[6][7]
Step 1: Waste Determination and Classification
The first crucial step is to formally determine that the this compound is a waste product. Once this determination is made, it must be classified. Based on its flashpoint, this compound is categorized as a hazardous waste due to its ignitability.
Step 2: Proper Segregation and Containerization
Expert Insight: Never mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently, leading to dangerous situations.
-
Container Selection: Use a container that is compatible with this compound. Often, the original container is suitable if it is in good condition.[2] If not, a new, clean container made of a compatible material should be used.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Flammable Liquid")
-
The date accumulation started.
-
-
Closure: Keep the container securely closed at all times, except when adding waste.[7]
Step 3: On-Site Accumulation
Laboratories are designated as Satellite Accumulation Areas (SAAs). The regulations for SAAs are designed to ensure safety at the point of generation.
-
Location: Store the waste container in a well-ventilated area, away from heat and sources of ignition.[1][3]
-
Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA, as defined by the EPA and your state's environmental agency.
Step 4: Arranging for Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal facility.[3][9] Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging waste pickup.
-
Documentation: A hazardous waste manifest will be required for off-site transportation.[10] This document tracks the waste from your laboratory to its final destination.[6]
Diagram 1: Decision Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A robust emergency response plan is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][11]
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[3][11]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Trustworthiness Through Self-Validation: Building a Culture of Safety
A truly effective disposal protocol is one that is consistently and correctly applied. To ensure this, laboratories should implement self-validating systems:
-
Regular Training: All personnel who handle this compound must be trained on its hazards and the proper disposal procedures.
-
Clear Signage: Post clear and concise disposal instructions in areas where the chemical is used and stored.
-
Periodic Audits: Regularly review waste accumulation areas to ensure containers are properly labeled and sealed.
-
Open Communication: Foster an environment where questions about safety and disposal are encouraged.
By adhering to these rigorous procedures, you not only ensure regulatory compliance but also contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- How to Properly Manage Hazardous Waste Under EPA Regul
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- EPA Hazardous Waste Management. (2024).
- This compound SDS, 763-93-9 Safety D
- This compound. (n.d.). PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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- This compound, 763-93-9. (n.d.). The Good Scents Company.
- How Do You Dispose Of Flammable Liquids? (2025). CountyOffice.org.
- Chemical Properties of this compound (CAS 763-93-9). (n.d.). Cheméo.
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- Storing and Disposing of Flammable Liquids. (2021).
- Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
- This compound - Hazardous Agents. (n.d.). Haz-Map.
- 4-Hexen-3-one Safety D
- Hazardous Waste. (n.d.). Illinois Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hexen-2-one
Welcome to your essential guide for the safe handling of 3-Hexen-2-one. This document provides in-depth, procedural guidance rooted in established safety protocols and field-proven best practices. Our goal is to empower you, our valued researchers and drug development professionals, with the knowledge to work safely and effectively. This guide is structured to provide not just instructions, but a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.
Understanding the Hazards of this compound
This compound is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity.[1] It is a colorless to pale yellow liquid and is considered flammable.[2][3] While specific occupational exposure limits (OELs) from bodies like OSHA or NIOSH have not been established, the available safety data sheets consistently advise caution to avoid contact with skin and eyes, as well as inhalation of its vapors.[4][5][6] The absence of established OELs necessitates a conservative approach, focusing on minimizing all routes of exposure.
Key Physicochemical Properties
A thorough understanding of a substance's physical and chemical properties is foundational to its safe handling. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [7] |
| Molecular Weight | 98.14 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~140 °C at 760 mmHg | [2] |
| Flash Point | ~36.5 °C (98 °F) | [2][3] |
| Vapor Pressure | ~6.26 mmHg at 25 °C | [1][2] |
| Solubility in Water | ~8974 mg/L at 25 °C | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive hazard assessment.
Eye and Face Protection
-
Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling this compound.[5][8]
-
Enhanced Protection: In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Causality: The primary reason for stringent eye protection is to prevent contact with the liquid or its vapors, which can cause irritation.[4]
Skin Protection
-
-
Best Practice: For prolonged contact or immersion, consider using thicker gloves or double-gloving. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation information.
-
-
Lab Coat/Apron: A flame-resistant lab coat should be worn to protect against accidental splashes and skin contact.[4] For larger quantities or operations with a higher risk of exposure, a chemical-resistant apron or impervious clothing is recommended.[5][8]
Causality: Direct skin contact can cause irritation, and contaminated clothing should be removed immediately.[4] The use of appropriate gloves and protective clothing provides a necessary barrier.
Respiratory Protection
-
Primary Control: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4][5]
-
When Required: If engineering controls are insufficient to maintain exposure below acceptable levels, or if symptoms of irritation are experienced, respiratory protection is necessary.[4][5]
-
Recommended Respirator: A full-face respirator equipped with organic vapor (OV) cartridges (black color code) is the appropriate choice.[10][11] These cartridges contain activated carbon to effectively adsorb organic vapors.
-
Protection Factor: When properly fitted, a half-mask respirator with OV cartridges can provide protection up to 10 times the permissible exposure limit (PEL), while a full-face respirator offers protection up to 50 times the PEL.[11]
-
Causality: Inhalation of this compound vapors can irritate the respiratory system.[12] The use of a fume hood as the primary control measure, supplemented by a respirator when needed, is a cornerstone of inhalation hazard mitigation.
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring proper PPE selection and use when handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, ideally a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam) is accessible.[4]
-
Have spill control materials readily available.
-
-
PPE and Equipment Check:
-
Inspect all PPE for integrity before donning.
-
Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[4]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste:
-
This compound waste must be disposed of as hazardous chemical waste.
-
It should be collected in a suitable, closed, and clearly labeled container.[4]
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Do not discharge to sewer systems.[4]
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and materials used for cleaning spills should be placed in a designated hazardous waste container.
-
Contaminated packaging should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of or recycled according to institutional protocols.[4]
-
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development workflows.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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3M. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]
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3M. (n.d.). 3M 6001 Black Organic Vapors Bayonet Style Cartridges. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Hexyn-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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3M. (n.d.). 3M Cartridges & Filters for Personal Safety. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 763-93-9). Retrieved from [Link]
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LookChem. (n.d.). Cas 763-93-9, this compound. Retrieved from [Link]
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Haz-Map. (n.d.). This compound. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Hexene. Retrieved from [Link]
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Fragrance Material Safety Assessment Center. (2024). Safety Assessment of (3Z)-3-Hexene, 1-[(2-methyl-2-propenyl)oxy]-. Elsevier. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Hexane isomers (excluding n-Hexane). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). n-Hexane. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
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Synerzine. (2020). SAFETY DATA SHEET 3-Hexen-1-ol, (Z)-. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). HEXANE (N-HEXANE). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



